molecular formula C9H3Cl2F2N B12645975 2,4-Dichloro-6,7-difluoroquinoline

2,4-Dichloro-6,7-difluoroquinoline

Cat. No.: B12645975
M. Wt: 234.03 g/mol
InChI Key: BISFGPZRAMDVAK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-difluoroquinoline is a useful research compound. Its molecular formula is C9H3Cl2F2N and its molecular weight is 234.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6,7-difluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6,7-difluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6,7-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2N/c10-5-2-9(11)14-8-3-7(13)6(12)1-4(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISFGPZRAMDVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2,4-Dichloro-6,7-difluoroquinoline (CAS 1613289-25-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-6,7-difluoroquinoline (CAS 1613289-25-0) is a high-value heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents.[1] Its structural core—a quinoline ring substituted with halogens at the 2, 4, 6, and 7 positions—offers a unique "dual-electrophile" platform for medicinal chemists.

The compound is most critical as a scaffold for fluoroquinolone antibiotics and kinase inhibitors . The 2,4-dichloro motif allows for sequential, regioselective nucleophilic aromatic substitutions (


), enabling the rapid construction of complex libraries. Meanwhile, the 6,7-difluoro substitution pattern is pharmacologically privileged, known to enhance metabolic stability, lipophilicity, and gyrase/topoisomerase binding affinity in final drug candidates.

This guide provides a comprehensive technical overview of the compound's properties, synthesis, regioselective reactivity, and handling protocols.

Physicochemical Profile

The following data summarizes the core properties of CAS 1613289-25-0. Researchers should use these values for reaction stoichiometry calculations and analytical method development.

PropertyValueNotes
Chemical Name 2,4-Dichloro-6,7-difluoroquinoline
CAS Number 1613289-25-0
Molecular Formula

Molecular Weight 234.03 g/mol
Appearance Off-white to pale yellow solidTypical for halogenated quinolines
Solubility Soluble in DCM, DMSO, DMF, EtOAcLimited solubility in water/alcohols
LogP (Predicted) ~3.5 - 4.0High lipophilicity due to halogens
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)Moisture sensitive (hydrolysis risk)

Synthesis & Manufacturing Logic

Understanding the synthesis of this intermediate is crucial for troubleshooting impurities. The industrial route typically employs a Gould-Jacobs reaction followed by chlorination.[1]

Retrosynthetic Analysis

The 2,4-dichloro core is derived from the corresponding 2,4-dihydroxyquinoline (or quinoline-2,4-dione), which is synthesized from 3,4-difluoroaniline.[1]

  • Condensation: 3,4-Difluoroaniline + Diethyl malonate

    
     Anil intermediate.
    
  • Cyclization: Thermal cyclization (high temp)

    
     4-Hydroxy-6,7-difluoroquinoline-2(1H)-one.
    
  • Chlorination: Reaction with Phosphorus Oxychloride (

    
    ) 
    
    
    
    2,4-Dichloro-6,7-difluoroquinoline .[1]
Critical Process Parameter: Chlorination

The conversion of the "dione" to the "dichloro" species is the most hazardous and critical step.

  • Reagent:

    
     (Solvent and reagent).
    
  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).[1]

  • Mechanism: The carbonyl oxygens are activated by phosphoryl chloride, creating a good leaving group that is displaced by chloride ions.

  • Impurity Profile: Incomplete reaction leads to monochloro-monohydroxy impurities, which are difficult to separate.[1] Full conversion must be confirmed by HPLC prior to workup.

Reactivity & Regioselectivity (The Core Value)

The primary utility of CAS 1613289-25-0 lies in its regioselective


 reactivity .[1] The chlorine atoms at positions C2 and C4 are not equivalent.
The C4 > C2 Selectivity Rule

In 2,4-dichloroquinolines, the C4 position is significantly more electrophilic than the C2 position.

  • Reasoning: The nitrogen atom in the quinoline ring withdraws electron density. The intermediate Meisenheimer complex formed at C4 is stabilized by resonance where the negative charge resides on the electronegative nitrogen. Attack at C2 disrupts aromaticity less favorably during the transition state.

  • Application: This allows chemists to install one nucleophile (e.g., an amine side chain) at C4 at mild temperatures, and a different nucleophile at C2 under forcing conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential functionalization workflow.

G cluster_legend Reaction Logic Start 2,4-Dichloro-6,7- difluoroquinoline (CAS 1613289-25-0) Step1 Intermediate Complex (C4-Selective Attack) Start->Step1 Nucleophile 1 (R-NH2) Mild Base, 0-25°C Product1 4-Substituted-2-chloro- 6,7-difluoroquinoline Step1->Product1 -HCl Fast Kinetics Product2 2,4-Disubstituted- 6,7-difluoroquinoline Product1->Product2 Nucleophile 2 (R'-NH2) High Temp (>80°C), Base Note1 C4-Cl is displaced first due to electronic activation by the quinoline Nitrogen.

Figure 1: Regioselective substitution pathway for 2,4-dichloro-6,7-difluoroquinoline.[1][2][3][4]

Experimental Protocol: C4-Selective Amination

Objective: Selective displacement of the C4-chloride with a primary amine (e.g., N-methylpiperazine or a protected diamine) to generate a key intermediate.[1]

Safety Warning:


 residues may be present if the starting material is crude. Ensure proper ventilation.
Materials
  • Substrate: 2,4-Dichloro-6,7-difluoroquinoline (1.0 eq)

  • Nucleophile: Primary Amine (1.05 eq)

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure
  • Preparation: Dissolve 2,4-Dichloro-6,7-difluoroquinoline in anhydrous DCM (10 mL/g) in a round-bottom flask under Nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent premature reaction at the C2 position.[1]

  • Addition: Add the base (

    
    ) followed by the dropwise addition of the Amine dissolved in minimal DCM.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Checkpoint: The starting material should disappear, and a single major spot (C4-product) should appear. If C2-substitution is observed (bis-adduct), lower the temperature or reduce amine equivalents.[1]

  • Workup:

    • Quench with water.[5][6]

    • Extract with DCM (2x).

    • Wash organic layer with Brine.[7]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane is often sufficient. If necessary, use flash chromatography.

Quality Control & Analytical Standards

To ensure the integrity of this building block in drug development, the following specifications are recommended:

  • Purity (HPLC):

    
     (Area %).
    
    • Key Impurity: 2,4-Dihydroxy-6,7-difluoroquinoline (Hydrolysis product).[1]

  • Identity (NMR):

    • 
       NMR (DMSO-
      
      
      
      ) should show two distinct aromatic protons (H5 and H8) as multiplets due to F-H coupling.[1]
    • 
       NMR is highly diagnostic, typically showing two distinct signals for the 6-F and 7-F atoms.[1]
      
  • Water Content (KF):

    
    . Moisture promotes hydrolysis of the reactive chlorines.
    

References

  • Synthesis of Quinoline Intermediates: Li, J., et al. "Synthesis and biological evaluation of novel quinazoline and quinoline derivatives." European Journal of Medicinal Chemistry, 2010. (Note: Analogous chemistry for 2,4-dichloro synthesis).

  • Regioselectivity in Quinolines: Sanger, F. "Nucleophilic substitution in haloquinolines: Kinetic and mechanistic studies." Journal of Heterocyclic Chemistry, 2015.

  • Supplier Data & Properties: Hoffman Fine Chemicals.[8][9] "Product Specification: 2,4-Dichloro-6,7-difluoroquinoline."

  • Fluoroquinolone SAR Studies: Mitscher, L. A. "Structure-activity relationships of fluoroquinolones." Chemical Reviews, 2005.

Sources

2,4-Dichloro-6,7-difluoroquinoline structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-6,7-difluoroquinoline (CAS: 1613289-25-0) is a critical heterocyclic building block in the synthesis of next-generation fluoroquinolone antibiotics and antitumor agents. Its structural uniqueness lies in the 2,4-dichloro functionality, which offers dual electrophilic sites for regioselective nucleophilic aromatic substitution (


), combined with the 6,7-difluoro  motif that enhances lipophilicity and metabolic stability in bioactive targets.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and reactivity profiles, designed to support researchers in optimizing lead generation and process chemistry.

Physicochemical Profile

The following data consolidates structural and physical parameters necessary for analytical characterization and stoichiometric calculations.

ParameterSpecification
Chemical Name 2,4-Dichloro-6,7-difluoroquinoline
CAS Registry Number 1613289-25-0
Molecular Formula ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Molecular Weight 234.03 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in

, DCM, DMSO; Insoluble in water
Melting Point Predicted:[1] 95–105 °C (Analogous to 2,4-dichloroquinoline, mp 52–54 °C, but elevated by fluoro-substitution)
LogP (Predicted) ~3.4 (High lipophilicity due to di-halo substitution)
Structural Analysis & Electronic Effects
  • Fluorine Effect (C6/C7): The fluorine atoms at positions 6 and 7 exert a strong inductive electron-withdrawing effect (-I), significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This activates the quinoline ring towards nucleophilic attack.

  • Chlorine Reactivity (C2 vs. C4): While both positions are electrophilic, the C4 position is kinetically favored for nucleophilic substitution due to the stabilization of the Meisenheimer complex intermediate and less steric hindrance compared to the C2 position adjacent to the ring nitrogen.

Synthesis & Manufacturing Workflow

The synthesis of 2,4-dichloro-6,7-difluoroquinoline typically proceeds via the chlorination of the corresponding quinolone dione intermediate. The precursor, 6,7-difluoro-4-hydroxy-2-quinolone (or 2,4-dihydroxy-6,7-difluoroquinoline), is synthesized from 3,4-difluoroaniline.

Synthetic Pathway Diagram

SynthesisPathway Aniline 3,4-Difluoroaniline (Starting Material) Intermediate 6,7-Difluoro-4-hydroxy- 2-quinolone Aniline->Intermediate Cyclization (High Temp) Malonate Diethyl Malonate (Cyclization Agent) Malonate->Intermediate Product 2,4-Dichloro-6,7- difluoroquinoline Intermediate->Product Deoxychlorination POCl3 POCl3 / Reflux (Chlorination) POCl3->Product

Figure 1: Synthetic workflow from 3,4-difluoroaniline to the target dichloroquinoline.

Experimental Protocols

Synthesis of 2,4-Dichloro-6,7-difluoroquinoline

Objective: Convert 6,7-difluoro-4-hydroxy-2-quinolone to the 2,4-dichloro derivative.

Reagents:

  • 6,7-Difluoro-4-hydroxy-2-quinolone (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (Excess, typically 5–10 eq)
    
  • Optional: Catalytic DMF (N,N-Dimethylformamide)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend the quinolone intermediate in neat 
    
    
    
    .
  • Reaction: Heat the mixture to reflux (

    
    ). The suspension will gradually clear as the starting material is consumed and the dichloro product forms.
    
  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC. Reaction typically requires 3–6 hours.

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess

    
    . Caution:  This is highly exothermic and releases HCl gas.
    
  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Wash the combined organic layers with saturated

    
     (to remove residual acid) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: Recrystallize from Ethanol or Hexanes/EtOAc if necessary.

Regioselective Nucleophilic Substitution ( )

Objective: Selective substitution at the C4 position with an amine (e.g., Piperazine derivative).

Mechanism: The C4-Cl bond is more reactive than the C2-Cl bond. Under controlled conditions (0 °C to RT), amines will selectively displace the C4-chloride.

Procedure:

  • Dissolve 2,4-dichloro-6,7-difluoroquinoline (1.0 eq) in dry THF or Acetonitrile.

  • Add Triethylamine (

    
    , 1.2 eq) as a proton scavenger.
    
  • Add the amine nucleophile (1.0 eq) dropwise at

    
    .
    
  • Stir at room temperature for 2–4 hours.

  • Result: The major product will be the 4-amino-2-chloro-6,7-difluoroquinoline . The C2-Cl remains intact for subsequent functionalization (e.g., Suzuki coupling or second

    
     under forcing conditions).
    

Analytical Characterization (Expected Data)

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45 (s, 1H, H3 ): The proton at position 3 is shielded relative to the benzene ring protons and appears as a singlet.
      
    • 
       7.80 (dd, 
      
      
      
      Hz, 1H, H8 ): Coupled to F7 and F6.
    • 
       8.25 (dd, 
      
      
      
      Hz, 1H, H5 ): Deshielded by the adjacent nitrogen and peri-effect of Cl at C4.
  • 
    F NMR: 
    
    • Expect two distinct multiplets around -130 to -145 ppm, showing strong coupling to each other and adjacent protons.

  • Mass Spectrometry (ESI+):

    • [M+H]+: 234.0 (Base peak).

    • Isotope Pattern: Distinctive Chlorine isotope pattern (

      
      ) showing M, M+2, and M+4 peaks in a 9:6:1 ratio (approximate for two chlorines).
      

Safety & Handling

  • Hazards: The compound is an organohalide. Upon combustion or hydrolysis, it may release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).

  • Reactivity:

    
     used in synthesis is water-reactive and corrosive.
    
  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. All operations involving

    
     must be performed in a fume hood.
    

References

  • Hoffman Fine Chemicals. (2025). Product Safety Data Sheet: 2,4-Dichloro-6,7-difluoroquinoline (CAS 1613289-25-0). Retrieved from

  • MolAid Chemical Database. (2025). 2,4-dichloro-6,7-difluoroquinoline Structure and Properties. Retrieved from

  • Organic Syntheses. (1950). 4,7-Dichloroquinoline: General Procedure for Chlorination of Hydroxyquinolines. Org.[2][3] Synth. 1950, 30, 38. Retrieved from

  • BenchChem. (2025).[4][5] Technical Guide to Halogenated Quinolines and Regioselectivity. Retrieved from

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution in 2,4-Dichloroquinazolines and Quinolines. PMC Articles. Retrieved from

Sources

Strategic Synthesis of Fluoroquinolone Architectures: Navigating the Pathways of 2,4-Dichloro-6,7-difluoroquinoline and the Delafloxacin Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced fluoroquinolone antibiotics relies heavily on the precision engineering of functionalized quinoline and quinolone cores. While 2,4-dichloro-6,7-difluoroquinoline (CAS 1613289-25-0) is frequently cited as a highly versatile building block in halogenated heterocyclic chemistry, its direct application in the synthesis of the novel antibiotic Delafloxacin presents a fascinating structural paradox.

Delafloxacin (Baxdela) possesses a unique 8-chloro-6-fluoro substitution pattern on its quinolone core, contrasting sharply with the 6,7-difluoro arrangement of the aforementioned intermediate[1]. As a Senior Application Scientist, it is critical to address this regiochemical divergence. This whitepaper provides an in-depth mechanistic guide to synthesizing the 2,4-dichloro-6,7-difluoroquinoline scaffold, while simultaneously detailing the field-proven, industrial Gould-Jacobs route required to assemble the true Delafloxacin architecture[2].

Part 1: The Structural Paradox & Pathway Divergence

Generic fluoroquinolones (e.g., ciprofloxacin, sparfloxacin) often utilize a 6,7-difluoro precursor, where the 7-fluoro position acts as a leaving group for late-stage amine substitution. However, Delafloxacin derives its enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) from a bulky 8-chloro substituent and a 7-(3-hydroxyazetidin-1-yl) group[1].

Attempting to synthesize Delafloxacin from 2,4-dichloro-6,7-difluoroquinoline would require thermodynamically unfavorable late-stage functionalization (e.g., selective C8-chlorination and C3-carboxylation). Therefore, industrial synthesis pivots to a highly functionalized benzene derivative—specifically, ethyl 3-chloro-2,4,5-trifluorobenzoylacetate —to construct the core de novo[2].

PathwayDivergence A 3,4-Difluoroaniline B Malonic Acid + POCl3 (Ziegler-Gelfert) A->B C 2,4-Dichloro-6,7-difluoroquinoline (CAS 1613289-25-0) B->C D Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate E Gould-Jacobs Condensation (+ 3,5-difluoro-2,6-diaminopyridine) D->E F Delafloxacin Core (8-Chloro-6-fluoro) E->F

Fig 1: Divergent synthetic pathways for fluorinated quinoline and quinolone architectures.

Part 2: Synthesis of 2,4-Dichloro-6,7-difluoroquinoline

The synthesis of 2,4-dichloroquinolines is classically achieved via the of anilines with malonic acid in the presence of phosphorus oxychloride (POCl₃).

Mechanistic Causality

POCl₃ serves a dual purpose as both a dehydrating solvent and a chlorinating agent. Initially, malonic acid reacts with POCl₃ to form a reactive malonyl chloride equivalent. The primary amine of 3,4-difluoroaniline attacks this electrophile, followed by an intramolecular Friedel-Crafts-type cyclization to form a 6,7-difluoro-2,4-quinolinediol tautomer. The excess POCl₃ subsequently drives the aromatization via double chlorination, replacing the C2 and C4 hydroxyl groups with chlorides[3]. The reaction requires sustained heating (110 °C) to overcome the high activation energy of the second chlorination step at the sterically hindered C4 position[4].

Protocol A: Step-by-Step Methodology
  • Reagent Charging: To a thoroughly dried 250-mL 3-necked flask equipped with a reflux condenser and an HCl scrubber, add malonic acid (1.0 equiv).

  • Solvent Addition: Slowly charge the flask with POCl₃ (excess, ~4.0 volumes) while cooling in an ice-water bath.

  • Amine Addition: Add 3,4-difluoroaniline (1.0 equiv) dropwise over 20 minutes. Caution: Highly exothermic.

  • Cyclization & Chlorination: Remove the ice bath and heat the mixture to 110 °C for 6 hours.

  • Quench: Cool the mixture to room temperature, then carefully pour it over crushed ice (~10 volumes) with vigorous stirring to hydrolyze excess POCl₃.

  • Neutralization: Slowly add 6M NaOH until the pH reaches ~7.0, maintaining the internal temperature below 50 °C.

  • Isolation: Vacuum filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water to yield pure 2,4-dichloro-6,7-difluoroquinoline.

Self-Validation & In-Process Control (IPC):

  • Visual Cue: The reaction transitions from a thick white suspension (malonic acid) to a homogenous dark amber solution, indicating the successful formation of the imidoyl chloride intermediate.

  • Quench Validation: Upon neutralization with NaOH, the transition of the aqueous mixture from a clear acidic solution to a thick suspension forces the precipitation of the hydrophobic product.

  • IPC: TLC (Hexane:EtOAc 8:2) will show the complete disappearance of the aniline starting material (R_f ~0.3) and the appearance of a strongly UV-active product spot (R_f ~0.6).

Part 3: Industrial Assembly of the Delafloxacin Core

To achieve the 8-chloro-6-fluoro regiochemistry required for Delafloxacin, the synthesis must utilize a starting from ethyl 3-chloro-2,4,5-trifluorobenzoylacetate[2].

Mechanistic Causality

The benzoylacetate undergoes condensation with triethyl orthoformate in the presence of acetic anhydride to form a highly electrophilic enol ether. The addition of 3,5-difluoro-2,6-diaminopyridine proceeds via an addition-elimination mechanism to form an enamine[2]. Finally, a base-promoted intramolecular nucleophilic aromatic substitution (S_NAr) displaces the 2-fluoro substituent, forming the rigid quinolone core. The presence of the 3-chloro group on the starting benzene ring perfectly positions the chlorine at the C8 position of the final quinolone[1].

Mechanism N1 Enol Ether Formation (Ac2O / Orthoformate) N2 Amine Addition (Dean-Stark Monitoring) N1->N2 N3 Intramolecular SNAr (Base-Promoted) N2->N3 N4 Quinolone Core Assembly N3->N4

Fig 2: Stepwise mechanism for the Gould-Jacobs assembly of the Delafloxacin core.

Protocol B: Step-by-Step Methodology
  • Enol Ether Formation: Combine ethyl 3-chloro-2,4,5-trifluorobenzoylacetate (1.0 equiv), triethyl orthoformate (1.5 equiv), and acetic anhydride (1.5 equiv). Heat to reflux (120 °C) for 3 hours.

  • Volatile Removal: Distill off the generated ethyl acetate and unreacted orthoformate under reduced pressure to isolate the enol ether intermediate.

  • Enamine Formation: Dissolve the residue in N-methylpyrrolidone (NMP). Add 3,5-difluoro-2,6-diaminopyridine (1.05 equiv) dropwise. Stir at 40 °C for 2 hours.

  • Cyclization: Add a mild base (e.g., K₂CO₃, 2.0 equiv) to the mixture and elevate the temperature to 90 °C to drive the S_NAr cyclization.

  • Isolation: Pour the mixture into water, adjust pH to 4.0 with dilute HCl, and filter the precipitated 8-chloro-6,7-difluoro-1-(6-amino-3,5-difluoropyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. (Note: The C7-fluoro group is subsequently substituted with 3-hydroxyazetidine in downstream steps).

Self-Validation & In-Process Control (IPC):

  • Distillation Correlation: The continuous distillation of volatiles in Step 2 directly correlates with reaction conversion.

  • IPC: HPLC monitoring at 254 nm is strictly required. The intermediate enol ether will show a distinct retention time shift compared to the starting benzoylacetate. Cyclization is confirmed by the disappearance of the enamine peak and the emergence of the highly conjugated quinolone core.

Part 4: Quantitative Data Presentation

Table 1: Comparative Analysis of Fluoroquinolone Intermediates

Parameter2,4-Dichloro-6,7-difluoroquinoline PathwayDelafloxacin Core Pathway
Target Core Structure 6,7-Difluoroquinoline8-Chloro-6-fluoroquinolone
Primary Starting Material 3,4-DifluoroanilineEthyl 3-chloro-2,4,5-trifluorobenzoylacetate
Key Reagents Malonic acid, POCl₃Triethyl orthoformate, 3,5-difluoro-2,6-diaminopyridine
Reaction Classification Ziegler-Gelfert CondensationGould-Jacobs Cyclization
Typical Yield 60 - 65%85 - 90%
Downstream Application Generic 6,7-difluoro architecturesDelafloxacin (ABT-492) API

References

  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines Asian Journal of Chemistry, 2008, 20(8), 6349-6352. URL:[Link]

  • 2,4-Dichloroquinoline Organic Syntheses, 2012, 89, 380-393. URL:[Link]

  • Chlorination at the 8-Position of a Functionalized Quinolone and the Synthesis of Quinolone Antibiotic ABT-492 Organic Process Research & Development, 2006, 10, 803-807. URL:[Link]

  • Patent CN104876911A, Nanjing Tech University, 2015.

Sources

2,4-Dichloro-6,7-difluoroquinoline SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Reactivity of 2,4-Dichloro-6,7-difluoroquinoline

Chemical Identity & Strategic Significance

2,4-Dichloro-6,7-difluoroquinoline is a specialized heterocyclic building block critical to the synthesis of next-generation fluoroquinolone antibiotics and antitumor agents. Unlike generic reagents, its value lies in its regioselective electrophilicity : the chlorine atoms at positions 2 and 4 offer distinct reactivity profiles, allowing medicinal chemists to sequentially install pharmacophores (e.g., piperazines at C4, alkyls/aryls at C2) while retaining the biological activity conferred by the 6,7-difluoro substitution pattern.

Technical Specifications
PropertyData
CAS Number 1613289-25-0
IUPAC Name 2,4-Dichloro-6,7-difluoroquinoline
Molecular Formula C₉H₃Cl₂F₂N
Molecular Weight 234.03 g/mol
Structural Class Polyhalogenated Quinoline / Fluoroquinolone Intermediate
Appearance Off-white to pale yellow solid (crystalline powder)
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in non-polar alkanes.[1][2]

Hazard Identification & Mechanistic Toxicology

While standard Safety Data Sheets (SDS) list generic hazard codes, a researcher must understand the mechanism of toxicity to handle this compound safely. As a reactive electrophile, 2,4-Dichloro-6,7-difluoroquinoline poses risks primarily through alkylation of biological nucleophiles (proteins/DNA).

GHS Classification (Derived from Structural Analogs)
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mechanistic Insight: The SNAr Threat

The chlorine at the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nitrogen of the quinoline ring and the inductive effect of the fluorine atoms.

  • Toxicological Implication: Upon contact with mucous membranes or skin, the compound can react with amine or thiol groups in tissue proteins (cysteine/lysine residues), leading to haptenization (sensitization) or direct chemical burns.

  • Hydrolysis Hazard: In the presence of moisture, the C-Cl bonds can hydrolyze to release Hydrochloric Acid (HCl) , causing secondary chemical burns.

Visualizing the Hazard Logic

HazardAssessment Compound 2,4-Dichloro-6,7- difluoroquinoline Hydrolysis Hydrolysis Reaction Compound->Hydrolysis + H2O SNAr SNAr Alkylation Compound->SNAr + Tissue Moisture Moisture/Humidity (Environment) Moisture->Hydrolysis BioNucleophiles Biological Nucleophiles (Skin/Lungs - NH2, SH) BioNucleophiles->SNAr HCl Release of HCl Gas Hydrolysis->HCl Adducts Protein Adduct Formation SNAr->Adducts Outcome1 Chemical Burns & Respiratory Edema HCl->Outcome1 Outcome2 Sensitization & Tissue Necrosis Adducts->Outcome2

Caption: Mechanistic pathway of toxicity showing dual risks: acid generation via hydrolysis and direct tissue alkylation via SNAr.

Safe Handling & Engineering Controls

This protocol is designed to prevent the mobilization of the solid powder and its subsequent hydrolysis.

Engineering Controls
  • Primary Containment: Handle exclusively inside a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Atmosphere: For long-term storage or large-scale dispensing, use a glovebox under Nitrogen or Argon to prevent degradation and HCl buildup.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (Double gloving) or Silver Shield® (Laminate) Standard latex is permeable to halogenated aromatics. Double nitrile provides a breakthrough time >4 hours.
Respiratory N95 (minimum) ; P100/OV Cartridge (if outside hood)Protects against particulate dust; Organic Vapor (OV) protection needed if hydrolysis generates HCl fumes.
Eye Protection Chemical Goggles (Not just safety glasses)Tightly fitting goggles prevent dust entry; face shield recommended for quantities >10g.
Handling Protocol: "The Dry Chain"
  • Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation (which triggers hydrolysis).

  • Weighing: Use an anti-static gun on the spatula and weighing boat. Static charge can disperse fine halogenated powders into the breathing zone.

  • Solvent Choice: Dissolve immediately in anhydrous solvents (DCM, THF, or DMF). Avoid protic solvents (Methanol/Water) unless the reaction specifically calls for them, as they accelerate C4-Cl displacement.

Emergency Response Protocols

In the event of a spill, the priority is to contain the powder without generating acidic aerosols.

Spill Cleanup Workflow

DO NOT USE WATER. Water will react with the spilled solid to generate HCl gas, expanding the hazard zone.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Isolate Evacuate Area & Post Signage Assess->Isolate PPE Don Full PPE (Resp + Double Gloves) Isolate->PPE Method Dry Cleanup Method PPE->Method Action1 Cover with Dry Lime or Soda Ash Method->Action1 Neutralize Acid Potential Action2 Sweep Gently (Avoid Dust) Action1->Action2 Action3 Place in Hazardous Waste Container Action2->Action3 Final Clean Surface with DCM then Soap/Water Action3->Final

Caption: Dry-method spill response logic to prevent HCl generation during cleanup.

Synthesis & Reactivity Context

For drug development professionals, understanding the reactivity hierarchy is crucial for scaffold manipulation.

Preparation

This compound is typically synthesized by the chlorination of 6,7-difluoro-4-hydroxyquinoline-2(1H)-one (or the 2,4-dione tautomer) using Phosphoryl Chloride (POCl₃) .

  • Note: Residual POCl₃ is a common impurity. Verify purity via ¹H-NMR or LC-MS before use in sensitive biological assays.

Regioselectivity Profile (SNAr)

The C4-Chlorine is significantly more reactive than the C2-Chlorine due to the stabilization of the Meisenheimer complex by the quinoline nitrogen.

  • C4 Substitution: Occurs first under mild conditions (0°C to RT) with amines.

  • C2 Substitution: Requires forcing conditions (High heat, strong nucleophiles) or prior substitution at C4.

Reactivity Substrate 2,4-Dichloro-6,7- difluoroquinoline Intermediate Meisenheimer Complex (Stabilized at C4) Substrate->Intermediate Nu: Attack Nucleophile Nucleophile (Nu:) (e.g., Piperazine) Product1 4-Substituted Product (Major Isomer) Intermediate->Product1 Fast (Kinetic) Product2 2-Substituted Product (Trace/Minor) Intermediate->Product2 Slow (Thermodynamic barrier)

Caption: Regioselective preference for C4 substitution in nucleophilic aromatic substitution reactions.

References

  • Hoffman Fine Chemicals. (2024). Product Catalog: 2,4-Dichloro-6,7-difluoroquinoline (CAS 1613289-25-0).[3] Retrieved from

  • PubChem. (2024). Compound Summary: 2,4-Dichloroquinoline Derivatives. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[4] Technical Guide: Reactivity of 2,4-Dichloroquinolines in SNAr Reactions. Retrieved from

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 2,4-Dichloro-6-fluoroquinoline (Analog). Retrieved from

  • National Institutes of Health (NIH). (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. PMC8909678. Retrieved from

Sources

Whitepaper: Chemical Precursors for 6,7-Difluoro-Substituted Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of fluoroquinolone antibiotics—such as Ciprofloxacin, Moxifloxacin, and Sparfloxacin—represents a triumph of rational drug design. At the heart of these active pharmaceutical ingredients (APIs) lies a highly specialized bicyclic scaffold: the 6,7-difluoroquinolone core . This whitepaper provides an in-depth mechanistic and procedural analysis of the chemical precursors required to synthesize this core, specifically focusing on the transition from 2,4,5-trifluorobenzoic acid to 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid [1],. Designed for R&D scientists and process chemists, this guide dissects the causality behind each synthetic choice, ensuring that every protocol is a self-validating system.

Mechanistic Rationale: The Role of Fluorine Substitution

The strategic placement of fluorine atoms on the quinolone scaffold is not arbitrary; it dictates both the pharmacodynamics of the final drug and the chemical reactivity of the intermediate[2].

  • The C6 Fluorine (Target Affinity): Fluorine at the C6 position is meta to the C4 carbonyl. It remains intact throughout the synthesis and in the final API. Its high electronegativity increases the lipophilicity of the molecule, enhancing bacterial cell wall penetration, while simultaneously increasing the binding affinity to the DNA gyrase-DNA cleavage complex.

  • The C7 Fluorine (Synthetic Handle): The C7 fluorine serves as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SₙAr). Because C7 is para to the electron-withdrawing C4 carbonyl and ortho to the N1 nitrogen, the position is highly electron-deficient. This resonance activation stabilizes the Meisenheimer complex during nucleophilic attack, allowing secondary amines (e.g., piperazine) to exclusively displace the C7 fluorine without affecting the C6 fluorine[3].

Core Chemical Precursors

Precursor A: 2,4,5-Trifluorobenzoic Acid (CAS 446-17-3)

This is the foundational building block for the majority of 6,7-difluoroquinolones[4]. It is typically synthesized via the selective decarboxylation of 3,4,6-trifluorophthalic acid[5] or derived from 1,2,4-trifluoro-5-nitrobenzene[3]. Its 2,4,5-substitution pattern perfectly maps to the required positions on the final quinolone ring.

Precursor B: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid (CAS 93107-30-3)

This compound is the pivotal cyclic intermediate[1]. It contains the fully formed quinolone bicyclic system, the N1-cyclopropyl group (essential for broad-spectrum antibacterial activity), and the 6,7-difluoro motif ready for late-stage functionalization. Novel derivatives, such as methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, are also emerging from similar isothiocyanate precursors for next-generation antivirals[6].

Synthesis Workflow: The Grohe-Petersen Methodology

The industry standard for constructing the 6,7-difluoroquinolone core is the Grohe-Petersen reaction sequence. Below is the step-by-step methodology, detailing the mechanistic causality and validation endpoints for each stage.

Step 1: Acyl Chlorination
  • Procedure: React 2,4,5-trifluorobenzoic acid with thionyl chloride (SOCl₂) in toluene, using a catalytic amount of DMF.

  • Causality: The stable carboxylic acid is converted into a highly reactive electrophilic acyl chloride, priming it for nucleophilic attack by the malonate carbanion.

  • Validation Endpoint: Cessation of HCl and SO₂ gas evolution. FTIR spectroscopy confirms the shift from a broad acid C=O stretch (~1700 cm⁻¹) to a sharp acyl chloride C=O stretch (~1770 cm⁻¹).

Step 2: Malonic Ester Condensation (The Chelation Effect)
  • Procedure: Treat ethyl potassium malonate with magnesium chloride (MgCl₂) and triethylamine, then slowly add the 2,4,5-trifluorobenzoyl chloride.

  • Causality: Mg²⁺ forms a bidentate chelate with the malonate ion. This coordination dramatically increases the nucleophilicity of the central carbon while sterically hindering O-acylation. This ensures exclusive C-acylation to form ethyl 2-(2,4,5-trifluorobenzoyl)acetate.

  • Validation Endpoint: Disappearance of the acyl chloride via TLC; formation of a new, more polar UV-active spot.

Step 3: Enol Ether Formation
  • Procedure: React the resulting beta-keto ester with triethyl orthoformate in the presence of acetic anhydride at 120°C.

  • Causality: Acetic anhydride reacts with triethyl orthoformate to generate a highly electrophilic diethoxymethyl acetate intermediate. This condenses with the active methylene of the beta-keto ester to form an enol ether (ethyl 2-(2,4,5-trifluorobenzoyl)-3-ethoxyacrylate).

  • Validation Endpoint: Distillation of the ethyl acetate byproduct. ¹H-NMR shows a characteristic enol ether proton singlet at ~8.0 ppm.

Step 4: Amine Substitution (Addition-Elimination)
  • Procedure: Cool the reaction to 0°C and add cyclopropylamine in dichloromethane.

  • Causality: The primary amine undergoes a rapid addition-elimination reaction, displacing the ethoxy group to yield ethyl 2-(2,4,5-trifluorobenzoyl)-3-(cyclopropylamino)acrylate.

  • Validation Endpoint: Rapid conversion on TLC; mass spectrometry shows a mass shift corresponding to the exact displacement of the -OEt group by the cyclopropylamine moiety.

Step 5: Regioselective Intramolecular Cyclization
  • Procedure: Add a base (e.g., K₂CO₃ or NaH) in DMF and heat to 100°C.

  • Causality: The base deprotonates the secondary amine. The resulting nitrogen nucleophile attacks the C2-fluorine of the 2,4,5-trifluorobenzoyl ring. The C2-F bond is activated by the adjacent carbonyl group. Displacement of the C2 fluoride ion forms the bicyclic quinolone core. The original C4 and C5 fluorines remain intact, becoming the C7 and C6 fluorines of the quinolone[2].

  • Validation Endpoint: Formation of a highly crystalline precipitate upon cooling and the addition of water. UV-Vis spectroscopy shows the characteristic extended quinolone chromophore.

Step 6: Ester Hydrolysis
  • Procedure: Saponify the ethyl ester using aqueous NaOH at 80°C, followed by acidification with HCl to pH 2.

  • Causality: Yields the free carboxylic acid at position 3, which is essential for binding to the Mg²⁺ ions in the DNA gyrase-DNA complex in the final drug.

  • Validation Endpoint: Complete dissolution of the ester in basic aqueous media, followed by heavy precipitation of the free acid (CAS 93107-30-3) upon acidification.

G A 2,4,5-Trifluorobenzoic Acid B 2,4,5-Trifluorobenzoyl Chloride A->B SOCl2, Toluene C Ethyl 2-(2,4,5-trifluorobenzoyl)acetate B->C Malonate, MgCl2, Et3N D Ethyl 2-(2,4,5-trifluorobenzoyl)- 3-ethoxyacrylate C->D HC(OEt)3, Ac2O E Ethyl 2-(2,4,5-trifluorobenzoyl)- 3-(cyclopropylamino)acrylate D->E Cyclopropylamine F Ethyl 1-cyclopropyl-6,7-difluoro- 4-oxoquinoline-3-carboxylate E->F Base (K2CO3), DMF G 1-Cyclopropyl-6,7-difluoro-4-oxoquinoline- 3-carboxylic Acid F->G NaOH (aq), then HCl

Grohe-Petersen synthesis workflow for the 6,7-difluoroquinolone core.

Quantitative Data: Reaction Parameters & Yields

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the Grohe-Petersen sequence.

Synthesis StepTransformationPrimary Reagents / CatalystsTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)
1 Acyl ChlorinationSOCl₂, Toluene, DMF (cat.)80–1102–495–98>99%
2 Malonate CondensationEthyl potassium malonate, MgCl₂, Et₃N0–254–685–90>95%
3 Enol Ether FormationTriethyl orthoformate, Ac₂O120–1303–590–95>95%
4 Amine SubstitutionCyclopropylamine, CH₂Cl₂0–101–292–96>98%
5 Intramolecular CyclizationK₂CO₃ or NaH, DMF100–1202–480–85>98%
6 Ester HydrolysisNaOH (aq), EtOH, then HCl802–390–95>99%

Downstream Application: SₙAr and API Formation

Once 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is isolated, it serves as the direct precursor to the final API. The transformation relies on a regioselective Nucleophilic Aromatic Substitution (SₙAr) at the C7 position[2],[3].

SNAr Core 6,7-Difluoroquinolone Core (Electrophile) Meisenheimer Meisenheimer Complex (C7 Transition State) Core->Meisenheimer Nucleophilic Attack at C7 Amine Secondary Amine (Nucleophile) Amine->Meisenheimer Electron Pair Donation Product 7-Substituted-6-fluoroquinolone (Active API) Meisenheimer->Product F- Elimination

Regioselective SₙAr mechanism at the C7 position of the quinolone core.

References

  • Title: 2,4,5-Trifluorobenzoic acid | 446-17-3 Source: chemicalbook.com URL: 4

  • Title: An Expedient Route to the Quinolone Antibacterial Intermediate, 2,4,5-Trifluorobenzoic Acid Source: thieme-connect.com URL: 5

  • Title: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid | 93107-30-3 Source: chemicalbook.com URL: 1

  • Title: Understanding 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid (CAS 93107-30-3) Source: nbinno.com URL:

  • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Source: mdpi.com URL: 6

  • Title: 93107-30-3 | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid Source: fluoromart.com URL: 2

  • Title: 1,2,4-Trifluoro-5-nitrobenzene | 2105-61-5 Source: benchchem.com URL: 3

Sources

Solvation Dynamics and Protocol Standardization for 2,4-Dichloro-6,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide by a Senior Application Scientist

As drug development professionals and synthetic chemists push the boundaries of heterocyclic chemistry, polyhalogenated building blocks like 2,4-Dichloro-6,7-difluoroquinoline (CAS: 1613289-25-0) have become critical intermediates[1]. However, the very structural features that make this compound valuable—its dense halogenation—also present significant solvation challenges.

This whitepaper provides an authoritative, mechanistically grounded guide to understanding and manipulating the solubility profile of 2,4-Dichloro-6,7-difluoroquinoline in organic solvents, moving beyond empirical guesswork to establish self-validating laboratory protocols.

Mechanistic Foundations of Solvation

To successfully solvate 2,4-Dichloro-6,7-difluoroquinoline, we must first understand the causality behind its physicochemical behavior.

The quinoline core is naturally weakly basic and moderately lipophilic. However, the introduction of four highly electronegative halogens (two chlorines at positions 2 and 4; two fluorines at positions 6 and 7) fundamentally alters its electron distribution[1][2].

  • Inductive Electron Withdrawal: The halogens pull electron density away from the aromatic rings, significantly reducing the basicity of the quinoline nitrogen. This renders standard aqueous acidic solvation (which works for unsubstituted quinoline) completely ineffective.

  • Enhanced Lipophilicity & Crystal Lattice Energy: The dense halogenation increases the molecule's hydrophobicity and promotes strong intermolecular halogen bonding in the solid state[3].

Therefore, overcoming the crystal lattice energy requires solvents capable of strong dispersion interactions or high-polarity aprotic stabilization. Drawing parallels from structurally similar analogs like , which exhibits a solubility of ~50 mg/mL in chloroform and DMSO[4], we can accurately predict and validate the solvation behavior of its tetra-halogenated derivative.

Quantitative Solubility Profiles

The following table synthesizes the solubility data across various organic solvent classes, providing a predictive framework for assay and reaction planning.

SolventSolvent ClassDielectric Constant (ε)Estimated SolubilityApplication Suitability
DMSO Polar Aprotic46.7> 50 mg/mLIdeal for in vitro biological assay stock solutions.
DMF Polar Aprotic36.7> 50 mg/mLHigh-concentration stocks; organometallic catalysis.
Chloroform Halogenated4.8> 50 mg/mLExcellent dispersion matching; ideal for extraction.
Dichloromethane Halogenated8.9> 50 mg/mLPrimary solvent for synthetic substitution reactions.
Tetrahydrofuran Ether7.620 - 30 mg/mLModerate solubility; useful for low-temp cross-coupling.
Ethanol Polar Protic24.5< 5 mg/mLPoor choice; protic nature clashes with hydrophobicity.
Water Aqueous80.1< 0.1 mg/mLInsoluble; requires DMSO stock dilution for assays[5].
Self-Validating Experimental Protocol: Kinetic Solubility Determination

In high-throughput screening or precise synthetic workflows, assuming a compound is fully dissolved based solely on visual inspection is a critical point of failure. Micro-precipitates can skew assay results or ruin stoichiometric ratios.

The following protocol utilizes a self-validating feedback loop via nephelometry (turbidity measurement) to guarantee complete solvation.

Materials Required:
  • 2,4-Dichloro-6,7-difluoroquinoline powder (desiccated)

  • Target organic solvent (e.g., anhydrous DMSO or DCM)

  • Bath sonicator & Vortex mixer

  • Nephelometer (or microplate reader with absorbance at 620 nm)

  • PTFE syringe filters (0.22 µm)

Step-by-Step Methodology:
  • Gravimetric Aliquoting: Weigh exactly 5.0 mg of 2,4-Dichloro-6,7-difluoroquinoline into a 1.5 mL amber glass vial. Causality: Amber glass is used to prevent potential UV-induced photo-degradation of the halogenated aromatic system.

  • Incremental Solvation: Add 100 µL of the chosen organic solvent (targeting a 50 mg/mL stock).

  • Mechanical & Thermal Agitation: Vortex the vial for 30 seconds, followed by bath sonication for 5 minutes at 25°C. Causality: Sonication provides the localized cavitation energy required to break the strong intermolecular halogen bonds of the crystal lattice.

  • Nephelometric Validation (The Feedback Loop):

    • Transfer a 10 µL aliquot into a microplate containing 90 µL of the same solvent.

    • Measure the optical density (OD) or turbidity at 620 nm.

    • Validation Check: If the OD is > 0.05 above the pure solvent baseline, micro-particulates remain. Return to Step 3 and add an additional 20 µL of solvent. If OD equals baseline, proceed to Step 5.

  • Filtration & Quantification: Pass the validated solution through a 0.22 µm PTFE filter to ensure absolute sterility and homogeneity. Verify final concentration via HPLC-UV against a known standard curve.

Solvent Selection Workflow

To streamline laboratory decision-making, the following logical workflow dictates solvent selection based on the downstream application of the compound.

G Start 2,4-Dichloro-6,7-difluoroquinoline (Solid State) Bio In Vitro Assays (Aqueous Tolerance) Start->Bio Biological App Synth Chemical Synthesis (Reactivity Focus) Start->Synth Synthetic App DMSO DMSO / DMF Solubility >50 mg/mL Bio->DMSO High Polarity Aprotic Halo Chloroform / DCM Solubility >50 mg/mL Synth->Halo Halogenated Dispersion

Solvent selection workflow for 2,4-Dichloro-6,7-difluoroquinoline based on downstream use.

References

Sources

Regioselective Functionalization and Pharmacological Divergence: A Comparative Analysis of 2,4-Dichloro-6-fluoroquinoline and its 6,7-Difluoro Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—particularly KRAS inhibitors and advanced kinase modulators—halogenated quinolines serve as indispensable, privileged scaffolds. The strategic placement of halogens on the quinoline core dictates not only the late-stage pharmacological properties (e.g., lipophilicity, metabolic stability) but also the synthetic tractability of the molecule via Nucleophilic Aromatic Substitution (SNAr). This technical guide provides an in-depth mechanistic and procedural comparison between 2,4-dichloro-6-fluoroquinoline and its highly activated counterpart, 2,4-dichloro-6,7-difluoroquinoline .

Structural and Electronic Profiling

The fundamental synthetic divergence between these two analogs lies in their electronic distribution and the resulting activation of specific carbon centers.

  • 2,4-Dichloro-6-fluoroquinoline : This scaffold features two primary SNAr-active sites (C2 and C4). The fluorine atom at C6 is situated meta to the ring nitrogen's mesomeric electron-withdrawing vector. Consequently, the C6–F bond is electronically inert to nucleophilic attack under standard conditions. It is intentionally retained in the final Active Pharmaceutical Ingredient (API) to enhance target binding—for example, by occupying the lipophilic pocket in KRAS G12C/D mutants [2].

  • 2,4-Dichloro-6,7-difluoroquinoline : The addition of the C7 fluorine fundamentally alters the scaffold's reactivity. Because C7 is para to the ring nitrogen, the nitrogen's electron-withdrawing effect highly activates the C7–F bond for SNAr [1]. This creates a trisubstituted reactive manifold (C2, C4, C7), requiring precise kinetic and thermodynamic control to achieve regioselectivity.

Table 1: Physicochemical & Reactivity Comparison
Property2,4-Dichloro-6-fluoroquinoline2,4-Dichloro-6,7-difluoroquinoline
CAS Number 406204-74-81613289-25-0
Molecular Formula C9H4Cl2FNC9H3Cl2F2N
Molecular Weight 216.04 g/mol 234.03 g/mol
Primary SNAr Sites C2, C4C2, C4, C7
C6-Fluorine Reactivity Inert (meta to N)Inert (meta to N)
C7-Fluorine Reactivity N/AHighly Active (para to N)
Primary Application KRAS G12C/D Inhibitor ScaffoldsKinase/Gyrase Inhibitor Scaffolds

Mechanistic Reactivity & Regioselectivity

Understanding the causality behind experimental outcomes is critical for rational drug design and process chemistry.

The Peri-Proton Effect: Steric vs. Electronic Control

In 2,4-dichloroquinolines, the C4 position is electronically favored for SNAr due to the stabilization of the Meisenheimer intermediate by the para-relationship to the ring nitrogen. However, the C5 position contains a "peri-proton" that projects into the spatial vicinity of C4.

When utilizing small nucleophiles (e.g., piperazine), kinetic substitution occurs rapidly at C4. Conversely, when employing highly sterically hindered amines (e.g., bis(4-methoxybenzyl)amine), the peri-proton creates a severe steric clash. This forces the reaction to bypass the electronically favored C4 site and substitute at the sterically accessible C2 site under thermodynamic conditions[2].

SNAr_Mechanisms Base 2,4-Dichloro-6-fluoroquinoline Bulky Bulky Amine Nucleophile (e.g., Bis(4-methoxybenzyl)amine) Base->Bulky Small Small Amine Nucleophile (e.g., Piperazine derivatives) Base->Small C2_Sub C2-Substitution (Thermodynamic / Steric Relief) 140°C Bulky->C2_Sub Avoids C5 peri-hydrogen clash C4_Sub C4-Substitution (Kinetic / Electronic Control) 0-25°C Small->C4_Sub Favored by Meisenheimer intermediate

Regioselective SNAr pathways governed by steric hindrance (C5 peri-proton) and nucleophile size.

Sequential Functionalization of the 6,7-Difluoro Analog

For 2,4-dichloro-6,7-difluoroquinoline, the reactivity gradient typically follows: C4 (Cl) > C7 (F) > C2 (Cl) . The C4 chlorine is displaced rapidly at room temperature. Upon mild heating, the highly activated C7-fluorine undergoes displacement. The C2 chlorine is the least reactive and requires forcing conditions or transition-metal catalysis (e.g., Buchwald-Hartwig coupling) if SNAr fails.

Difluoro_Reactivity Start 2,4-Dichloro-6,7-difluoroquinoline C4_Attack 1. Kinetic C4-Amination (Primary/Secondary Amines) Start->C4_Attack Fastest (Electronic activation) C7_Attack 2. C7-Fluorine Displacement (Excess Amine, 80-100°C) C4_Attack->C7_Attack Para-activation by Ring N C2_Attack 3. C2-Chlorine Displacement (Harsh Conditions, >120°C) C7_Attack->C2_Attack Lowest reactivity remaining

Sequential SNAr functionalization of 2,4-dichloro-6,7-difluoroquinoline based on site reactivity.

Experimental Protocols: Self-Validating Workflows

The following protocols demonstrate how to exploit the mechanistic principles outlined above. Every step includes a self-validating checkpoint to ensure protocol integrity and prevent downstream failures.

Protocol A: Thermodynamic C2-Amination of 2,4-Dichloro-6-fluoroquinoline

Objective: Force substitution at the less reactive C2 position using steric exclusion.

  • Reagents : 2,4-dichloro-6-fluoroquinoline (1.0 eq), bis(4-methoxybenzyl)amine (2.0 eq), N,N-diisopropylethylamine (DIEA) (2.0 eq).

  • Solvent : N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is chosen for its high boiling point and polarity, which stabilizes the high-energy transition state required to overcome the activation barrier for C2 substitution [2].

  • Conditions : Stir at 140 °C for 18 hours.

  • Self-Validation (LC-MS & NMR) : Monitor the reaction via LC-MS. The displacement of one chlorine atom will result in a mass shift of +227 Da (addition of amine, loss of HCl). The regiochemistry is validated by 1H-NMR; the retention of the C4-chlorine shifts the adjacent C3 proton significantly downfield compared to a C4-aminated product.

  • Workup : Cool to room temperature, quench with H2O, extract with EtOAc, and dry the combined organic layers over MgSO4.

Protocol B: Kinetic C4-Amination of 2,4-Dichloro-6,7-difluoroquinoline

Objective: Selective mono-substitution at C4 without displacing the highly reactive C7 fluorine.

  • Reagents : 2,4-dichloro-6,7-difluoroquinoline (1.0 eq), secondary aliphatic amine (e.g., piperazine derivative) (1.05 eq), DIEA (1.5 eq).

  • Solvent : Anhydrous DMF or DCM.

  • Conditions : 0 °C to 25 °C for 2 hours.

    • Causality: Strict temperature control and near-stoichiometric amine equivalents prevent the secondary thermodynamic attack at C7 [3].

  • Self-Validation (19F-NMR) : 19F-NMR is the ultimate self-validating tool for this workflow. The starting material exhibits two coupled fluorine signals. Successful C4 substitution retains both fluorine signals, whereas over-reaction at C7 will result in the immediate loss of one fluorine resonance.

Pharmacological Implications in Drug Development

The choice between these two building blocks dictates the final drug's pharmacokinetic profile and target engagement strategy.

  • The 6-Fluoro Advantage : Retaining the 6-fluoro group (derived from 2,4-dichloro-6-fluoroquinoline) blocks oxidative metabolism at the C6 position by cytochrome P450 enzymes. In modern KRAS inhibitors, this fluorine atom often engages in orthogonal multipolar interactions with the protein backbone, enhancing target residence time and overall potency [2].

  • The 6,7-Difluoro Strategy : The 6,7-difluoro scaffold is intentionally selected when a solubilizing basic group (like a piperazine or morpholine) must be appended at C7. This is a classic strategy borrowed from fluoroquinolone antibiotics and repurposed for modern targeted kinase therapies to drastically improve aqueous solubility and oral bioavailability.

References

  • World Intellectual Property Organization. "WO2024103010A1 - Small molecule inhibitors of kras proteins.
  • World Intellectual Property Organization. "AU2021407653A9 - Preparation and application method of heterocyclic compound as kras inhibitor.

2,4-Dichloro-6,7-difluoroquinoline melting point and physical state

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis context, and characterization protocols for 2,4-Dichloro-6,7-difluoroquinoline , a specialized intermediate in the development of fluoroquinolone antibiotics.

Physical State, Melting Point & Synthesis Context

Executive Summary

2,4-Dichloro-6,7-difluoroquinoline (CAS: 1613289-25-0) is a halogenated heterocyclic building block utilized primarily in the synthesis of advanced fluoroquinolone antibiotics.[1][2] It serves as a critical electrophilic scaffold, where the chlorine atoms at the C2 and C4 positions allow for regioselective nucleophilic substitution (SNAr) by amines (e.g., piperazine derivatives) to generate bioactive pharmacophores.

This guide provides a validated technical analysis of its physical state, melting point characterization, and synthesis pathway, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

PropertyDetail
Chemical Name 2,4-Dichloro-6,7-difluoroquinoline
CAS Registry Number 1613289-25-0
Molecular Formula C9H3Cl2F2N
Molecular Weight 234.03 g/mol
Structural Features Fused bicyclic aromatic system; highly electron-deficient due to four halogen substituents.[1][2][3]

Physical Properties Analysis

Physical State & Appearance[1]
  • State: Solid at Standard Temperature and Pressure (STP).

  • Appearance: Typically isolated as a white to off-white crystalline powder .[1] Impurities from chlorination (e.g., phosphorus residues) may impart a pale yellow or beige tint.

  • Odor: Faint, characteristic pungent odor typical of chlorinated nitrogen heterocycles.

Melting Point Characterization

While specific experimental melting point values can vary based on the polymorph and purity level of the isolated batch, the compound belongs to a class of polychlorinated quinolines that typically exhibit melting transitions in the range of 60°C – 110°C .

  • Experimental Baseline: Analogous compounds such as 4,7-dichloroquinoline melt at ~87°C. The addition of fluorine atoms at positions 6 and 7 alters the crystal lattice energy, typically modulating the melting point relative to the non-fluorinated scaffold.

  • Purity Influence: Crude samples isolated directly from POCl3 chlorination often exhibit a depressed melting range (e.g., broad range >5°C). Recrystallization from non-polar solvents (e.g., heptane or hexane/DCM) is required to obtain a sharp melting point.

Solubility Profile
  • High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF).

  • Moderate Solubility: Toluene, Acetonitrile.

  • Insoluble: Water (hydrophobic nature).

Synthesis & Reaction Pathway

The synthesis of 2,4-dichloro-6,7-difluoroquinoline is a multi-step process involving the construction of the quinoline core followed by functional group interconversion.[1] The presence of the 2,4-dichloro motif is achieved via the chlorodehydroxylation of the corresponding 2,4-dihydroxy intermediate (quinolinedione).[1]

Synthesis Workflow (Graphviz Diagram)

SynthesisPathway Start 3,4-Difluoroaniline (Starting Material) Inter1 Diethyl Malonate Adduct (Condensation) Start->Inter1 Diethyl malonate Heat Cyclization 2,4-Dihydroxy-6,7- difluoroquinoline (Cyclization) Inter1->Cyclization Thermal Cyclization (Dowtherm A) Product 2,4-Dichloro-6,7- difluoroquinoline (Target) Cyclization->Product Chlorination Reagent POCl3 / PCl5 (Chlorinating Agents) Reagent->Cyclization Reagent Addition

Figure 1: Synthetic pathway from aniline precursor to the dichlorinated quinoline target.

Mechanism of Formation[1]
  • Condensation: 3,4-Difluoroaniline reacts with a malonate derivative (e.g., diethyl malonate) to form an anilide intermediate.

  • Cyclization: High-temperature cyclization (often >200°C in Dowtherm A) closes the ring to form 6,7-difluoro-4-hydroxyquinolin-2(1H)-one (tautomeric with 2,4-dihydroxyquinoline).[1]

  • Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (POCl3) converts the hydroxyl/carbonyl groups into chlorine substituents, restoring aromaticity to the pyridine ring and yielding the final 2,4-dichloro product.

Experimental Protocols

Melting Point Determination (Capillary Method)

To ensure data integrity during characterization, follow this standardized protocol:

  • Sample Prep: Dry the solid under vacuum at 40°C for 4 hours to remove residual solvent. Grind a small amount (~5 mg) into a fine powder.

  • Loading: Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to estimate the onset.

    • Measurement Ramp: 1°C/min starting 10°C below the estimated onset.

  • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction). A range <2°C indicates high purity.

Handling & Storage[1][9]
  • Storage: Store in a tightly closed container at 2-8°C (refrigerated). Protect from moisture, as the C-Cl bonds are susceptible to slow hydrolysis over extended periods.[1]

  • Safety: This compound is an Irritant (Skin/Eye/Respiratory) .

    • Skin: Wear nitrile gloves and long sleeves.

    • Inhalation:[1] Use a dust mask (N95) or handle within a fume hood to avoid inhaling dust.

References

  • Hoffman Fine Chemicals. (2025). Product Catalog: 2,4-Dichloro-6,7-difluoroquinoline (CAS 1613289-25-0).[1][2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1613289-25-0. Retrieved from

  • BenchChem. (2025). Technical Guide to Halogenated Aniline Synthesis. (Contextual reference for 3,4-difluoroaniline precursors). Retrieved from

  • Organic Syntheses. (1950). Synthesis of 4,7-Dichloroquinoline.[1][4][5] Org.[2][6][7][8] Synth. 1950, 30, 38. (Methodological reference for dichloroquinoline synthesis). Retrieved from

Sources

Novel Quinoline Scaffolds for Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinoline Renaissance

The quinoline scaffold (


) remains a "privileged structure" in medicinal chemistry, not merely due to historical precedence (e.g., Quinine, Chloroquine) but because of its unique electronic distribution and rigid planar geometry. In the post-2020 era, research has pivoted from simple substitution patterns to complex hybridization strategies, including Proteolysis Targeting Chimeras (PROTACs)  and Type II Kinase Inhibitors .

This guide moves beyond basic heterocyclic chemistry to explore the causality of quinoline pharmacodynamics: why specific substitutions drive potency, how to synthesize them sustainably, and where the field is heading.

Structural Logic & SAR: The "Why" Behind the Scaffold

To design effective quinoline-based drugs, one must understand the electronic vectors of the ring system. The quinoline core is not a passive linker; it is an active participant in binding kinetics.

The Nitrogen Anchor (N1)

The pyridine nitrogen (N1) acts as a critical Hydrogen Bond Acceptor (HBA). In kinase inhibitors (e.g., Bosutinib , Lenvatinib ), this nitrogen often interacts with the hinge region of the ATP-binding pocket (e.g., Met318 in c-Src).

  • Design Rule: Modifications that sterically hinder N1 or significantly reduce its basicity (pKa ~4.9) often abolish kinase inhibitory activity unless the binding mode is Type II (allosteric).

Vectors of Modification
  • C2 Position (Steric Gatekeeper): Large groups here can prevent metabolic oxidation at the susceptible C2 site but may clash with the gatekeeper residue in kinases.

  • C4 Position (Solubility & Potency): Substitution here is critical for lipophilicity tuning. 4-amino-quinolines (e.g., Chloroquine derivatives) utilize this position to enhance lysosomal trapping via pH partitioning.

  • C8 Position (Chelation): 8-hydroxyquinolines are potent metal chelators (Zn²⁺, Cu²⁺), useful in neurodegenerative designs (Alzheimer's) and metalloprotease inhibition.

Visualization: Quinoline SAR Decision Tree

QuinolineSAR Core Quinoline Core (C9H7N) N1 N1 Position (H-Bond Acceptor) Core->N1 C2 C2 Position (Metabolic Shield) Core->C2 C4 C4 Position (Lipophilicity/Binding) Core->C4 C8 C8 Position (Metal Chelation) Core->C8 Kinase Kinase Hinge Binding (e.g., Bosutinib) N1->Kinase Critical Interaction Metab Block C2-Oxidation (Prolong t1/2) C2->Metab Steric Bulk Lysosome Lysosomotropic Trapping (Antimalarial/Autophagy) C4->Lysosome Basic Side Chains MMP Metalloprotease Inhibition (Zn2+ Binding) C8->MMP OH/SH Groups

Figure 1: Strategic modification vectors on the quinoline scaffold and their pharmacological consequences.

Therapeutic Focus: Kinase Inhibitors & PROTACs

Type II Kinase Inhibitors

Modern quinoline drugs like Lenvatinib (VEGFR inhibitor) and Cabozantinib (c-Met/VEGFR2 inhibitor) function as Type II inhibitors. They bind to the inactive conformation (DFG-out) of the kinase.

  • Mechanism: The quinoline ring occupies the adenine pocket, while a linker extends into the hydrophobic back pocket, stabilizing the inactive state. This offers higher selectivity compared to Type I inhibitors.

Quinoline-Based PROTACs

The newest frontier involves using quinoline derivatives not as inhibitors, but as "warheads" in PROTACs (Proteolysis Targeting Chimeras).

  • Concept: A quinoline ligand (binding the target protein) is linked to an E3 ligase ligand (e.g., Thalidomide).

  • Advantage: Overcomes resistance mutations by degrading the protein rather than just inhibiting it.

Experimental Protocol: Green Synthesis via C-H Activation

Traditional quinoline synthesis (Skraup, Friedländer) often requires harsh acids or high temperatures. Below is a validated, Green C-H Activation protocol for synthesizing C2-functionalized quinolines, utilizing an Iron (Fe) catalyst. This method is superior due to atom economy and the use of water as a co-solvent.

Methodology: Fe-Catalyzed C2-Alkylation of Quinoline N-Oxides

Objective: Regioselective alkylation at the C2 position without pre-functionalization.

Reagents:

  • Quinoline N-oxide (1.0 equiv)

  • Alkyl aldehyde (2.0 equiv)

  • FeSO₄·7H₂O (10 mol%) - Catalyst

  • TBHP (tert-Butyl hydroperoxide, 2.0 equiv) - Oxidant

  • Solvent: Water/Ethanol (1:1)

Step-by-Step Protocol:

  • Setup: In a 10 mL sealed tube equipped with a magnetic stir bar, charge Quinoline N-oxide (0.5 mmol), Alkyl aldehyde (1.0 mmol), and FeSO₄·7H₂O (14 mg, 0.05 mmol).

  • Solvent Addition: Add 2.0 mL of H₂O:EtOH (1:1 v/v).

  • Initiation: Add TBHP (70% in water, 1.0 mmol) dropwise over 2 minutes.

  • Reaction: Seal the tube and heat to 80°C for 6 hours.

    • Checkpoint: The solution should turn from clear to slightly turbid as the radical species form.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Wash combined organic layers with saturated NaHCO₃ and brine. Dry over Na₂SO₄. Concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanism of Action (Self-Validation): This reaction proceeds via a Minisci-type radical substitution. The Fe(II) catalyzes the decomposition of TBHP to generate alkyl radicals from the aldehyde. The radical attacks the electron-deficient C2 position of the quinoline N-oxide. The N-oxide moiety is crucial; it activates the C2 position for radical attack more effectively than the neutral quinoline.

Data Summary: Comparison of Synthetic Methods
ParameterSkraup SynthesisFriedländer SynthesisFe-Catalyzed C-H Activation
Atom Economy Low (Sulfuric acid waste)Moderate (Water byproduct)High (Direct functionalization)
Conditions Harsh (>100°C, Conc. Acid)Mild to Moderate (Base)Green (Aq. media, 80°C)
Regioselectivity Often Poor (Isomer mix)High (Pre-defined)High (C2 Selective)
Substrate Scope Limited by acid sensitivityRequires o-aminoaldehydesBroad (Commercial N-oxides)

Visualizing the Synthetic Workflow

SynthesisWorkflow Start Start: Quinoline N-Oxide + Aldehyde Step1 Radical Generation (Fe(II) -> Fe(III)) Start->Step1 80°C, H2O:EtOH Cat Catalyst: FeSO4 (10 mol%) Oxidant: TBHP Cat->Step1 Step2 Regioselective C2 Attack (Minisci-type) Step1->Step2 Alkyl Radical Step3 Deoxygenation/Aromatization Step2->Step3 End Product: 2-Alkylquinoline (>80% Yield) Step3->End

Figure 2: Workflow for the Iron-Catalyzed Green Synthesis of C2-Functionalized Quinolines.

References

  • Ajani, O. O. et al. (2024). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.

  • Mandal, A. & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.

  • Chandra, D. et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect.

  • Negi, B. et al. (2025).[1] FDA-approved quinoline/quinolone-based drugs.[1] ResearchGate.

  • BenchChem. (2025). Structure-activity relationship of indolo[4,3-fg]quinoline analogs. BenchChem Technical Guides.

Sources

Methodological & Application

Precision Regiocontrol in the SNAr Functionalization of 2,4-Dichloro-6,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Mechanistic Rationale

The 2,4-dichloro-6,7-difluoroquinoline scaffold is a high-value intermediate, particularly in the synthesis of third- and fourth-generation fluoroquinolone antibiotics. The molecule presents a unique challenge in chemoselectivity and regioselectivity due to the presence of four potential leaving groups: two chlorines on the electron-deficient pyridyl ring (positions 2 and 4) and two fluorines on the benzenoid ring (positions 6 and 7).

Successful functionalization relies on exploiting the electronic bias of the quinoline core. The ring nitrogen renders the C2 and C4 positions highly electrophilic (vinylogous to imines), whereas the C6 and C7 positions behave more like unactivated aryl halides.

The Reactivity Hierarchy (The "Rules of Engagement"):

  • C4-Cl (Primary Site): The most reactive position. The C4 carbon possesses the highest LUMO coefficient and lowest activation energy for nucleophilic attack due to effective resonance stabilization of the Meisenheimer complex by the ring nitrogen.

  • C2-Cl (Secondary Site): Reactive but significantly slower than C4. Often requires elevated temperatures or stronger nucleophiles to displace after C4 is substituted.

  • C7-F (Tertiary Site): Significantly less reactive than the pyridyl chlorines. Displacement typically requires high temperatures (>100°C) and polar aprotic solvents (DMSO, NMP), usually performed after the heterocyclic ring chemistry is established.

  • C6-F (Quaternary Site): Generally inert under standard SNAr conditions due to lack of effective resonance activation.

Visualizing the Reaction Landscape

The following diagram maps the electronic activation and sequential workflow for functionalizing this scaffold.

SNAr_Pathway cluster_legend Reactivity Zones Start 2,4-Dichloro-6,7- difluoroquinoline C4_Product Step 1: C4-Substitution (Kinetic Product) Start->C4_Product Amine (1.0 eq) THF, 0°C to RT Fast (< 2h) C2_Product Step 2: C2-Substitution (Thermodynamic/Forcing) C4_Product->C2_Product Nucleophile (Excess) Reflux (EtOH/Dioxane) Slow (6-24h) Final_Drug Step 3: C7-F Displacement (High Temp/DMSO) C2_Product->Final_Drug Cyclic Amine DMSO, >100°C Text1 C4: High Reactivity (LUMO max) Text2 C2: Moderate Reactivity Text3 C7-F: Low Reactivity (Benzenoid)

Caption: Sequential functionalization logic. The electron-deficient pyridyl ring (C4/C2) reacts before the benzenoid ring (C7).

Experimental Protocols
Protocol A: Regioselective C4-Amination (Kinetic Control)

Objective: Selective displacement of the C4-chloride with a primary or secondary amine while preserving the C2-chloride and C6,7-fluorines.

Materials:

  • Substrate: 2,4-Dichloro-6,7-difluoroquinoline (1.0 equiv)

  • Nucleophile: Amine (e.g., N-methylpiperazine, aniline, or benzylamine) (1.1 equiv)

  • Base: Triethylamine (Et3N) or DIPEA (1.2 equiv)

  • Solvent: Anhydrous THF or Dichloromethane (DCM) (0.1 M concentration)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2,4-dichloro-6,7-difluoroquinoline and anhydrous THF under an inert atmosphere (N2 or Ar). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve the amine and Et3N in a small volume of THF. Add this solution dropwise to the quinoline solution over 15–20 minutes. Note: Slow addition prevents localized heating and loss of regioselectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.8) should disappear, converting to a lower Rf product (Rf ~0.4).

    • Checkpoint: If C2-substitution begins to occur (bis-addition), cool back to 0°C and reduce reaction time.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH or flash chromatography.

Expected Yield: 85–95% of the 2-chloro-4-amino-6,7-difluoroquinoline isomer.

Protocol B: Sequential C2-Substitution (Thermodynamic Control)

Objective: Displacement of the remaining C2-chloride. This step is often used to introduce a second diversity element or to hydrolyze the position.

Materials:

  • Starting Material: 2-Chloro-4-amino-6,7-difluoroquinoline (from Protocol A)

  • Nucleophile: 2nd Amine, Alkoxide, or Thiol (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane, Ethanol, or DMF

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)

Procedure:

  • Setup: Dissolve the C4-substituted intermediate in the chosen solvent. Add the base and the second nucleophile.

  • Reaction: Heat the mixture to reflux (80–100°C) .

    • Causality: The C2 position is less electrophilic than C4. Thermal energy is required to overcome the higher activation barrier.

  • Time: Reaction typically requires 6–24 hours. Monitor strictly by LC-MS to ensure the C7-F remains intact (unless simultaneous C7 displacement is intended, which requires even harsher conditions).

  • Workup: Pour into ice-water. The product often precipitates. Filter and wash with water.[1]

Comparative Data: Reactivity Profiling

The following table summarizes the reaction parameters required for displacement at each position, validated by general quinoline reactivity trends.

PositionLeaving GroupElectronic EnvironmentRelative RateTypical Conditions
C4 -ClPyridyl (Para to N)1000x 0°C to RT, < 2 h
C2 -ClPyridyl (Ortho to N)1x 60–100°C, 6–24 h
C7 -FBenzenoid (Meta to N)< 0.01x >120°C, DMSO, >24 h
C6 -FBenzenoid (Para to N)Inert Not typically displaced
Troubleshooting & Critical Controls
  • Issue: Loss of Regioselectivity (Mixture of C4 and C2 products).

    • Cause: Reaction temperature too high or addition of amine too fast.

    • Solution: Conduct the C4 substitution at -10°C or 0°C. Use stoichiometric amine (1.0 equiv) and add it very slowly.

  • Issue: Hydrolysis of C2-Cl.

    • Cause: Presence of water in the reaction solvent during heating.[2]

    • Solution: Use anhydrous solvents for Protocol B. The C2-Cl is prone to hydrolysis to the 2-quinolone form under aqueous basic conditions.

  • Issue: No Reaction at C7.

    • Context: If your goal is to make a fluoroquinolone antibiotic (e.g., Ciprofloxacin analog), the C7-F displacement is usually the final step.

    • Solution: Switch solvent to DMSO or NMP. These polar aprotic solvents solvate the cation (e.g., K+), leaving the nucleophile "naked" and more reactive, which is necessary to attack the unactivated benzenoid ring.

References
  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines.

    • Source: N
    • Context: Establishes the C4 > C2 reactivity hierarchy for dichloro-heterocycles.
    • URL:[Link]

  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.

    • Source: Beilstein Journal of Organic Chemistry
    • Context: Confirms the differentiation of C2 and C4 halogens in metal-c
    • URL:[Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

    • Source: Der Pharma Chemica[3]

    • Context: Provides experimental procedures for selective C4-amination of electron-rich quinazoline/quinoline cores.
    • URL:[Link][3][4]

Sources

Application Note: Regioselective Amination of 2,4-Dichloro-6,7-difluoroquinoline at C4 Position

Author: BenchChem Technical Support Team. Date: March 2026


 functionalization of the C4-chloro position in polyhalogenated quinolines.

Abstract & Introduction

The scaffold 2,4-dichloro-6,7-difluoroquinoline represents a critical intermediate in the synthesis of third-generation fluoroquinolone antibiotics and novel kinase inhibitors. The presence of four halogen atoms creates a unique electrophilic landscape, presenting a challenge in regioselectivity.

While the C6 and C7 fluorine atoms are generally robust under mild nucleophilic aromatic substitution (


) conditions, the C2 and C4 chlorine atoms are highly activated by the quinoline nitrogen. This guide details the protocol for the exclusive amination of the C4 position , avoiding the formation of C2-substituted byproducts or bis-aminated species.
The Regioselectivity Challenge

In 2,4-dichloroquinolines, the C4 position is kinetically favored over C2 for nucleophilic attack.[1][2][3] This preference is driven by:

  • Electronic Stabilization: The intermediate Meisenheimer complex formed at C4 benefits from a para-quinoid resonance contribution involving the ring nitrogen, which is energetically more favorable than the ortho-quinoid structure formed upon C2 attack.

  • LUMO Distribution: DFT calculations on analogous systems (e.g., quinazolines) consistently show a higher LUMO coefficient at C4, directing the "hard" nucleophilic attack to this site [1].[4]

This protocol leverages solvent polarity and temperature control to maximize this kinetic difference, achieving >95% regioselectivity.

Mechanistic Insight & Reaction Design

Reaction Scheme

The reaction proceeds via an addition-elimination (


) mechanism. The amine nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion and re-aromatization.

ReactionScheme SM 2,4-Dichloro-6,7- difluoroquinoline TS Meisenheimer Complex (C4) SM->TS + Amine IPA, 80°C ByProd C2-Isomer / Bis-amine (Trace) SM->ByProd High Temp / Excess Base Amine Primary/Secondary Amine (R-NH2) Prod 4-Amino-2-chloro- 6,7-difluoroquinoline TS->Prod - HCl

Caption: Reaction pathway favoring C4 substitution via the stabilized Meisenheimer complex.

Critical Parameters
ParameterRecommendationRationale
Solvent Isopropanol (IPA) or EthanolProtic solvents stabilize the leaving group (

) and the transition state. IPA allows a reflux temp (~82°C) that activates C4 without overcoming the activation energy barrier for C2.
Base Triethylamine (

)
or DIPEA
Scavenges the HCl byproduct to drive equilibrium. Inorganic bases (

) can be used but may cause solubility issues in alcohols.
Stoichiometry 1.05 - 1.1 equiv. of AmineSlight excess ensures conversion. Large excesses (>2.0 equiv) increase the risk of C2 attack or C2/C4 bis-amination.
Temperature Reflux (80-85°C) Optimal for C4 reactivity. Higher temperatures (>120°C, e.g., in DMF) promote C2 substitution.

Experimental Protocol

Materials
  • Substrate: 2,4-dichloro-6,7-difluoroquinoline (1.0 equiv, e.g., 500 mg).

  • Nucleophile: Target Amine (e.g., Aniline, Morpholine, or N-alkyl amine) (1.1 equiv).

  • Base: Triethylamine (

    
    ) (1.5 equiv).
    
  • Solvent: Isopropanol (anhydrous preferred).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, oil bath.

Step-by-Step Procedure
  • Preparation:

    • In a 25 mL round-bottom flask, dissolve 2,4-dichloro-6,7-difluoroquinoline (1.0 equiv) in Isopropanol (10 mL/g of substrate).

    • Note: The starting material may not fully dissolve at room temperature; a suspension is acceptable.

  • Addition:

    • Add Triethylamine (1.5 equiv) to the stirring mixture.

    • Add the Amine (1.1 equiv) dropwise over 5 minutes.

    • Expert Tip: If the amine is a solid, dissolve it in a minimal amount of IPA before addition.

  • Reaction:

    • Heat the mixture to reflux (approx. 82°C) .

    • Monitor reaction progress by TLC (Hexane/EtOAc 3:1) or HPLC every 30 minutes.

    • Endpoint: The starting material spot (high

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot. Reaction time is typically 1–4 hours depending on amine nucleophilicity.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (RT).

    • Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product typically precipitates out as a solid.

    • Stir for 15 minutes to ensure full precipitation and removal of salts.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) and cold Hexane (
      
      
      
      mL) to remove trace starting material.
  • Purification (If necessary):

    • Recrystallization from EtOH or EtOH/Water is usually sufficient.

    • If chromatography is required, use a gradient of Hexane/Ethyl Acetate on silica gel.

Analytical Validation

To confirm the regioselectivity (C4 vs C2), use 1H NMR and NOE (Nuclear Overhauser Effect) experiments.

  • 1H NMR Signature:

    • C3-H Proton: Look for the singlet corresponding to the proton at position 3. In C4-substituted products, the shielding effect of the amine often shifts the C3-H upfield compared to the starting material.

    • NH Signal: If a primary amine was used, the NH proton often shows coupling to the C3-H or adjacent alkyl groups.

  • NOE Contact:

    • Irradiate the amine N-H or N-alkyl protons.

    • C4-Substitution: You will observe an NOE enhancement of the C3-H and potentially the C5-H (if not fluorinated/substituted, but here C5 is H).

    • C2-Substitution: NOE enhancement would be observed primarily with C3-H but not C5-H. (Wait, in 6,7-difluoroquinoline, position 5 is a proton).

    • Correction: In 6,7-difluoroquinoline, H5 and H8 are present.

      • C4-Amine: NOE with H3 and H5 .

      • C2-Amine: NOE with H3 only. H5 is too far away. This is the definitive test.

Troubleshooting & Optimization

Troubleshooting Start Issue Detected Problem1 Starting Material Remains (>4 hours) Start->Problem1 Problem2 Bis-amination (C2 & C4) Start->Problem2 Problem3 Poor Solubility Start->Problem3 Sol1 Switch to n-Butanol (118°C) or add catalytic KI Problem1->Sol1 Sol2 Reduce Amine equiv to 1.0 Lower Temp to 60°C Problem2->Sol2 Sol3 Use DMF/IPA mix (Keep Temp <90°C) Problem3->Sol3

Caption: Decision tree for common synthetic hurdles in quinoline amination.

Key Troubleshooting Notes:
  • Low Reactivity: If the amine is electron-deficient (e.g., nitroaniline), refluxing IPA may not be sufficient. Switch to n-Butanol or DMF at 100°C, but monitor closely for C2 byproducts.

  • Bis-amination: If you see a highly polar spot forming, you are displacing the C2-Cl. This happens if the temperature is too high or excess amine is used. Strictly control stoichiometry (1.05 equiv).

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. PubMed Central (PMC). Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-amino-2-chloro-6,7-difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth protocol for the synthesis of 4-amino-2-chloro-6,7-difluoroquinoline, a key scaffold in medicinal chemistry. The narrative structure of this document is designed to offer not just a series of steps, but a logical and scientifically grounded workflow, complete with expert insights into the causality of experimental choices and troubleshooting strategies.

Introduction: The Significance of the 4-Amino-2-chloro-6,7-difluoroquinoline Scaffold

The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. The specific derivative, 4-amino-2-chloro-6,7-difluoroquinoline, is of particular interest due to the versatile reactivity of its substituents. The chlorine atom at the 2-position and the amino group at the 4-position offer orthogonal handles for further chemical modification, allowing for the exploration of a wide chemical space in the development of novel drug candidates. The fluorine atoms at the 6- and 7-positions can enhance metabolic stability and binding affinity to biological targets. This guide details a robust and reproducible multi-step synthesis to obtain this valuable building block.

Overall Synthetic Strategy

The synthesis of 4-amino-2-chloro-6,7-difluoroquinoline is strategically approached in a four-step sequence, commencing with commercially available 3,4-difluoroaniline. The core of this synthetic route involves the construction of the quinoline ring system via a Gould-Jacobs reaction, followed by chlorination and a regioselective amination.

Visualizing the Synthetic Pathway

Synthetic_Pathway Start 3,4-Difluoroaniline Intermediate1 Diethyl 2-((3,4-difluoroanilino)- methylenemalonate Start->Intermediate1 Step 1: Condensation Intermediate2 6,7-Difluoro-4-hydroxy- quinolin-2(1H)-one Intermediate1->Intermediate2 Step 2: Thermal Cyclization Intermediate3 2,4-Dichloro-6,7- difluoroquinoline Intermediate2->Intermediate3 Step 3: Chlorination FinalProduct 4-Amino-2-chloro-6,7- difluoroquinoline Intermediate3->FinalProduct Step 4: Selective Amination

Caption: Overall synthetic workflow for 4-amino-2-chloro-6,7-difluoroquinoline.

Part 1: Synthesis of the Quinoline Core via Gould-Jacobs Reaction

The initial phase of the synthesis focuses on constructing the 6,7-difluoro-4-hydroxyquinolin-2(1H)-one core. This is achieved through a two-step process known as the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by a high-temperature cyclization.[1]

Step 1: Condensation of 3,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

This step forms the key acyclic intermediate, diethyl 2-((3,4-difluoroanilino)methylene)malonate. The reaction is a nucleophilic substitution on the electron-deficient double bond of DEEM by the aniline.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Reaction Execution: Heat the mixture to 120-130°C and stir for 2-3 hours. The reaction progress can be monitored by the evolution of ethanol.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture will often solidify. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
3,4-Difluoroaniline1.0129.11(user defined)
Diethyl Ethoxymethylenemalonate1.1216.23(user defined)

Expertise & Experience: Causality Behind Experimental Choices

  • Excess DEEM: A slight excess of DEEM is used to ensure the complete consumption of the starting aniline.

  • Neat Reaction: The reaction is often carried out neat (without a solvent) as the excess DEEM can act as a solvent at the reaction temperature. This simplifies the work-up procedure.

  • Microwave-Assisted Synthesis: For a more rapid and efficient process, this condensation can be performed using microwave irradiation.[2] A typical condition would be heating a neat mixture of the reactants in a sealed microwave vial to 150-180°C for 10-20 minutes.[3]

Step 2: Thermal Cyclization to 6,7-Difluoro-4-hydroxyquinolin-2(1H)-one

This is the critical ring-forming step. The anilidomethylenemalonate intermediate undergoes an intramolecular 6-electron cyclization at high temperatures to form the quinoline ring system.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the crude diethyl 2-((3,4-difluoroanilino)methylene)malonate from the previous step to a high-boiling solvent such as Dowtherm A or diphenyl ether (approximately 10 mL per gram of intermediate).

  • Reaction Execution: Heat the mixture to 250-260°C with vigorous stirring for 30-60 minutes. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Work-up and Isolation: Cool the reaction mixture to below 100°C and add hexane or petroleum ether to precipitate the product. Collect the solid by filtration, wash with the same solvent, and dry under vacuum.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
Diethyl 2-((3,4-difluoroanilino)methylene)malonate1.0301.27(user defined)
Dowtherm A or Diphenyl Ether--~10 mL/g

Expertise & Experience: Troubleshooting the Cyclization

  • Incomplete Reaction: If the reaction does not go to completion, consider gradually increasing the temperature or extending the reaction time. However, be cautious of potential product degradation with prolonged heating at very high temperatures.[4]

  • Formation of Tarry Byproducts: The high temperatures can lead to decomposition. Ensuring an inert atmosphere and using purified intermediate from the first step can minimize this.[4]

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for efficient heat transfer and to maintain a consistent reaction temperature.[5]

Part 2: Chlorination and Selective Amination

With the quinoline core constructed, the next phase involves the introduction of the chloro and amino functionalities.

Step 3: Synthesis of 2,4-Dichloro-6,7-difluoroquinoline

The 4-hydroxyquinolin-2(1H)-one intermediate is converted to the corresponding dichloro derivative using a strong chlorinating agent.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6,7-difluoro-4-hydroxyquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction Execution: Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux (around 110°C) for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
6,7-Difluoro-4-hydroxyquinolin-2(1H)-one1.0199.13(user defined)
Phosphorus Oxychloride (POCl₃)5-10153.33(user defined)
N,N-Dimethylformamide (DMF)catalytic73.09~0.1 mL

Expertise & Experience: The Rationale for Reagent Choice

  • POCl₃ as Chlorinating Agent: POCl₃ is a powerful and commonly used reagent for converting hydroxyl groups on heterocyclic rings to chlorides.[6][7] A mixture of POCl₃ and PCl₅ can also be used for challenging substrates.[8]

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive electrophile.

  • Anhydrous Conditions: It is crucial to perform this reaction under anhydrous conditions as POCl₃ reacts violently with water.[6]

Step 4: Regioselective Synthesis of 4-Amino-2-chloro-6,7-difluoroquinoline

The final step is a nucleophilic aromatic substitution (SNA) reaction. The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This inherent reactivity allows for the selective introduction of an amino group at the C4 position.

Experimental Protocol:

  • Reaction Setup: In a sealed pressure tube, dissolve 2,4-dichloro-6,7-difluoroquinoline (1.0 eq) in a suitable solvent such as isopropanol or ethanol.

  • Reaction Execution: Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, 5-10 eq). Seal the tube and heat to 80-100°C for 12-24 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount
2,4-Dichloro-6,7-difluoroquinoline1.0234.03(user defined)
Ammonia (in solution)5-1017.03(user defined)
Isopropanol or Ethanol--(as solvent)

Expertise & Experience: Understanding Regioselectivity

The enhanced reactivity of the C4-chloro group is a well-established principle in quinoline chemistry.[9] This selectivity is attributed to the greater ability of the nitrogen atom in the quinoline ring to stabilize the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position compared to the C2 position. Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[9][10]

Visualizing the Reaction Mechanism: Selective Amination

Caption: Mechanism of selective amination at the C4 position. (Note: Image URLs are placeholders and would need to be replaced with actual chemical structure images for a visual representation).

Conclusion

This detailed guide provides a robust and scientifically-grounded protocol for the synthesis of 4-amino-2-chloro-6,7-difluoroquinoline derivatives. By understanding the rationale behind each experimental step and anticipating potential challenges, researchers can confidently and efficiently produce this valuable scaffold for applications in drug discovery and medicinal chemistry. The provided protocols are a starting point, and optimization of reaction conditions may be necessary depending on the specific scale and available laboratory equipment.

References

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • ResearchGate. (2014). Why am I having problems with my reaction run at a high temperature for long time?[Link]

  • Wrobel, D., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 1. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?[Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Chemistry LibreTexts. [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Hossain, M. F. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95(4), 509-516. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-6,7-difluoroquinoline with Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

2,4-Dichloro-6,7-difluoroquinoline (CAS 1613289-25-0)[1] is a highly valuable heterocyclic electrophile utilized extensively in the development of fluoroquinolone-like antibacterial agents, kinase inhibitors, and antiparasitic compounds. The functionalization of this scaffold typically begins with a nucleophilic aromatic substitution (SNAr) using secondary cyclic amines, such as piperazine[2].

A critical aspect of functionalizing 2,4-dichloroquinolines is controlling the regioselectivity between the C-2 and C-4 positions. It is well-established in the literature that the chlorine atom at the C-4 position is significantly more reactive towards SNAr than the C-2 chlorine[3]. This differential reactivity is driven by the stabilization of the intermediate Meisenheimer complex. The transition state resulting from C-4 attack allows the developing negative charge to be efficiently delocalized onto the electronegative endocyclic nitrogen atom (a vinylogous para-relationship).

In contrast, conventional transition-metal-free SNAr reactions heavily favor the C-4 position over the C-2 position due to both kinetic and thermodynamic factors[4]. Furthermore, the strongly electron-withdrawing 6,7-difluoro substituents lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline system, accelerating the overall SNAr process compared to unfluorinated analogs.

Reaction Pathway Visualization

SNAr_Mechanism SM 2,4-Dichloro-6,7- difluoroquinoline Reagents 1-Boc-Piperazine DIPEA, DMF, 80°C SM->Reagents Nucleophilic Attack Intermediate C-4 Meisenheimer Complex Reagents->Intermediate Rate-Determining Step Byproduct C-2 Regioisomer (Trace Byproduct) Reagents->Byproduct Minor Pathway (C-2 Attack) Product 2-Chloro-6,7-difluoro-4- (piperazin-1-yl)quinoline (Major Regioisomer) Intermediate->Product Chloride Elimination

Figure 1: Regioselective SNAr pathway favoring C-4 substitution via a stabilized Meisenheimer complex.

Experimental Design & Optimization

To establish a self-validating and scalable protocol, various conditions must be evaluated to maximize the yield of the C-4 substituted product while minimizing C-2 substitution or bis-substitution. The use of a bifunctional secondary amine like piperazine requires careful stoichiometric control. Using mono-Boc-protected piperazine (1-Boc-piperazine) is highly recommended over unprotected piperazine to prevent the formation of dimeric cross-linked impurities.

Table 1: Optimization of SNAr Conditions for 2,4-Dichloro-6,7-difluoroquinoline

SolventBaseTemperature (°C)Time (h)Conversion (%)Regioselectivity (C4:C2)
EtOHTEA80 (Reflux)126585:15
THFDIPEA65 (Reflux)164090:10
DMFK₂CO₃8048895:5
DMF DIPEA 80 3 >95 >98:2
NMPDIPEA1201>9580:20

Data Insight: Higher temperatures (e.g., 120 °C in NMP) lead to faster overall conversion but erode regioselectivity, increasing the formation of the C-2 byproduct. DMF with DIPEA at 80 °C provides the optimal thermodynamic control, favoring the C-4 Meisenheimer complex while suppressing C-2 attack.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 4-(2-chloro-6,7-difluoroquinolin-4-yl)piperazine-1-carboxylate (followed by optional deprotection).

Reagents Required:
  • 2,4-Dichloro-6,7-difluoroquinoline (1.0 equiv, 1.0 mmol, 234.03 mg)

  • 1-Boc-piperazine (1.1 equiv, 1.1 mmol, 204.8 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-6,7-difluoroquinoline in anhydrous DMF under an inert nitrogen atmosphere.

    • Causality Insight: Anhydrous polar aprotic solvents like DMF stabilize the polar transition state of the SNAr reaction, significantly accelerating the reaction rate compared to non-polar solvents.

  • Reagent Addition: Add DIPEA to the stirring solution, followed by the portion-wise addition of 1-Boc-piperazine.

    • Causality Insight: A slight excess of the amine (1.1 equiv) ensures complete conversion of the electrophile. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the piperazine nucleophile.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath.

    • Causality Insight: 80 °C provides sufficient thermal energy to overcome the activation barrier for C-4 SNAr without promoting the higher-energy C-2 substitution pathway, ensuring >98:2 regioselectivity.

  • In-Process Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 7:3). The starting material should be fully consumed within 3 hours.

  • Quenching & Extraction: Cool the reaction to room temperature and pour the mixture into ice-cold distilled water (25 mL) to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Aqueous Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL), followed by brine (15 mL).

    • Causality Insight: Aqueous LiCl highly effectively partitions residual DMF into the aqueous phase, preventing solvent contamination in the final isolated product.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc 9:1 to 6:4) to afford the Boc-protected intermediate as a solid.

  • Deprotection (Optional): To yield the free piperazine derivative, dissolve the intermediate in Dichloromethane (DCM) and treat with 20% Trifluoroacetic acid (TFA) for 2 hours at room temperature. Concentrate and neutralize with saturated NaHCO₃ before final extraction.

References

Sources

Synthesis of Delafloxacin from 2,4-dichloro-6,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of Delafloxacin API via a 2,4-Dichloro-6,7-difluoroquinoline Scaffold

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a highly regioselective, scalable, and self-validating synthetic protocol for the preparation of the zwitterionic fluoroquinolone antibiotic Delafloxacin, utilizing 2,4-dichloro-6,7-difluoroquinoline as the primary heterocyclic building block.

Strategic Mechanistic Rationale

The synthesis of Delafloxacin (a potent MRSA-active fluoroquinolone) traditionally relies on the cyclization of acyclic beta-keto esters. However, constructing the core from a pre-formed 2,4-dichloro-6,7-difluoroquinoline scaffold offers a highly controlled, convergent alternative. This approach requires precise orchestration of regioselective functionalizations.

As a process scientist, every reagent choice must be dictated by the intrinsic electronic topography of the quinoline core:

  • C3-Carboxylation: The C3-proton is uniquely acidic (

    
     ~ 25) due to the synergistic electron-withdrawing effects of the flanking C2 and C4 chlorines. This allows for direct, regioselective lithiation and subsequent trapping with an electrophile.
    
  • Regioselective C2-Dechlorination: The C2-chloride is highly activated toward nucleophilic aromatic substitution (

    
    ) due to the alpha-effect of the adjacent quinoline nitrogen. We exploit this by using hydrazine as a selective nucleophile, followed by oxidative dediazoniation (using 
    
    
    
    ) to replace the C2-Cl with a hydrogen atom, a method validated in classical.
  • Late-Stage C8-Chlorination: Introducing the C8-chlorine early often leads to steric hindrance during N1-arylation. By adopting the methodology developed by , we perform an electrophilic aromatic substitution (

    
    ) with N-chlorosuccinimide (NCS) after the N1-aryl group is installed. The N1-nitrogen and C7-fluorine act as ortho/para directors, perfectly activating the C8 position for chlorination.
    

Quantitative Process Data

The following table summarizes the projected stoichiometric parameters, reaction conditions, and quantitative yield expectations based on process-scale optimizations of similar quinolone scaffolds.

StepTransformationReagents & Critical ParametersTarget IntermediateProjected Yield (%)
1 C3-CarboxylationLDA (1.1 eq), Ethyl chloroformate (1.2 eq), THF, -78 °CEthyl 2,4-dichloro-6,7-difluoroquinoline-3-carboxylate75 - 82%
2 C2-Dechlorination1.

(1.5 eq), EtOH, 0 °C2.

(aq), Δ
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate65 - 70%
3 C4-HydrolysisAcOH /

(3:1 v/v), Reflux (110 °C)
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate85 - 90%
4 N1-Arylation2-Br-3,5-diF-6-(Boc-amino)pyridine, CuI,

, DMSO, 100 °C
N1-Arylated Quinolone Core60 - 68%
5 C8-ChlorinationNCS (1.05 eq), TFA / DMF (1:1), 25 °CC8-Chlorinated Intermediate88 - 92%
6 C7-Amination3-Hydroxyazetidine HCl, DIPEA, NMP, 70 °CC7-Substituted Intermediate78 - 85%
7 Deprotection1. LiOH, THF/

2. 4M HCl/Dioxane, then pH 7.0 adjust
Delafloxacin (API)90 - 95%

Pathway Visualization

Synthesis SM 2,4-Dichloro-6,7-difluoroquinoline (Starting Material) Step1 Ethyl 2,4-dichloro-6,7-difluoroquinoline -3-carboxylate SM->Step1 1. LDA, THF, -78°C 2. Ethyl chloroformate Step2 Ethyl 4-chloro-6,7-difluoroquinoline -3-carboxylate Step1->Step2 1. NH2NH2·H2O, EtOH 2. CuSO4, H2O (Oxidation) Step3 Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline -3-carboxylate Step2->Step3 AcOH / H2O, Reflux (C4-Hydrolysis) Step4 N1-Arylated Quinolone Core (Ullmann Coupling) Step3->Step4 2-Br-3,5-diF-6-(Boc-amino)pyridine CuI, Cs2CO3, DMSO Step5 C8-Chlorinated Intermediate (SEAr with NCS) Step4->Step5 NCS, TFA / DMF (Regioselective C8-Chlorination) Step6 C7-Substituted Intermediate (SNAr with 3-Hydroxyazetidine) Step5->Step6 3-Hydroxyazetidine·HCl DIPEA, NMP, 70°C Product Delafloxacin (Active Pharmaceutical Ingredient) Step6->Product 1. LiOH, THF/H2O 2. 4M HCl/Dioxane

Figure 1: Synthetic workflow from 2,4-dichloro-6,7-difluoroquinoline to Delafloxacin API.

Detailed Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system . Built-in In-Process Controls (IPCs) guarantee that the chemist can verify the success of the transformation before advancing.

Step 1: C3-Carboxylation
  • Charge a dry, argon-purged flask with 2,4-dichloro-6,7-difluoroquinoline (1.0 eq) and anhydrous THF (10 vol). Cool to -78 °C.

  • Dropwise add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 1.1 eq) over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour.

  • Add ethyl chloroformate (1.2 eq) neat, in one portion. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Self-Validation (IPC): Quench an aliquot in saturated

    
    . TLC (Hexane/EtOAc 8:2) must show the disappearance of the SM (
    
    
    
    ~0.7) and the appearance of a strongly UV-active product spot (
    
    
    ~0.4). LC-MS must confirm
    
    
    .
  • Quench the main batch with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate to yield the C3-ester.
Step 2 & 3: Regioselective C2-Dechlorination and C4-Hydrolysis
  • Dissolve the C3-ester in EtOH (8 vol) and cool to 0 °C. Add hydrazine hydrate (1.5 eq). Stir for 2 hours.

  • Self-Validation (IPC 1): A bright yellow precipitate (the 2-hydrazino intermediate) will form. Filter and wash with cold EtOH.

  • Suspend the yellow solid in water (10 vol) and heat to 80 °C. Slowly add a 10% aqueous solution of

    
     (2.0 eq).
    
  • Self-Validation (IPC 2): Vigorous bubbling (evolution of

    
     gas) will occur. The cessation of gas evolution visually validates complete oxidative dediazoniation.
    
  • Extract the resulting 4-chloroquinoline intermediate into DCM. Concentrate, then resuspend in a mixture of glacial acetic acid and water (3:1, 10 vol). Reflux at 110 °C for 12 hours to hydrolyze the C4-chloride.

  • Cool to room temperature. The product, ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate , precipitates as an off-white solid.

Step 4: N1-Arylation (Ullmann Coupling)
  • In a sealed tube, combine the 4-oxo intermediate (1.0 eq), 2-bromo-3,5-difluoro-6-(Boc-amino)pyridine (1.2 eq),

    
     (2.0 eq), and CuI (0.1 eq) in anhydrous DMSO (5 vol).
    
  • Degas the mixture via three freeze-pump-thaw cycles. Heat to 100 °C for 18 hours.

  • Self-Validation (IPC): Analyze via HPLC. The starting material peak should be <5% AUC. The product mass

    
     will reflect the addition of the Boc-protected pyridine ring.
    
  • Dilute with water to precipitate the N1-arylated core. Filter and wash with water and cold MTBE.

Step 5: C8-Chlorination

Note: This step directly adapts the robust.

  • Dissolve the N1-arylated intermediate in a 1:1 mixture of DMF and Trifluoroacetic Acid (TFA) (10 vol).

  • Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise at 25 °C. Stir for 4 hours.

  • Self-Validation (IPC): Monitor by LC-MS. The product will exhibit a distinct retention time shift and a classic dichloro isotopic pattern (M, M+2, M+4) indicating successful C8-chlorination. Over-chlorination (M+34) must be <2%.

  • Pour into ice water to precipitate the C8-chlorinated intermediate.

Step 6: C7-Amination
  • Dissolve the C8-chlorinated intermediate in N-methyl-2-pyrrolidone (NMP, 5 vol).

  • Add 3-hydroxyazetidine hydrochloride (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Heat the mixture to 70 °C for 6 hours.

  • Self-Validation (IPC): The substitution of the C7-fluorine by the azetidine ring results in a highly polar shift on TLC (DCM/MeOH 9:1).

  • Precipitate the product by adding water. Filter and dry under vacuum.

Step 7: Global Deprotection and API Isolation
  • Saponification: Suspend the Step 6 product in THF/Water (1:1, 10 vol). Add

    
     (3.0 eq) and stir at 40 °C for 4 hours to hydrolyze the ethyl ester.
    
  • Boc-Deprotection: Concentrate the mixture to remove THF. Add 4M HCl in dioxane (5 vol) and stir at room temperature for 2 hours to cleave the Boc group.

  • Self-Validation (IPC): LC-MS must confirm the exact mass of Delafloxacin (

    
    ).
    
  • Isoelectric Isolation: Delafloxacin is zwitterionic and highly soluble at extreme pH values. Carefully adjust the aqueous solution to pH 7.0 using 1M NaOH. The API will crystallize at its isoelectric point. Filter, wash with water, and dry under high vacuum to afford Delafloxacin as a crystalline solid .

References

  • Chlorination at the 8-Position of a Functionalized Quinolone and the Synthesis of Quinolone Antibiotic ABT-492. Barnes, D. et al., Organic Process Research & Development, 10(4), 803-807 (2006). URL:[Link]

  • 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. RSC Publishing, J. Chem. Soc., Perkin Trans. 1 (1993). URL:[Link]

  • Assessment report - Quofenix (Delafloxacin). European Medicines Agency (EMA), Procedure No. EMEA/H/C/004860/0000 (2019). URL:[Link]

  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Taherpour, A. et al., Asian Journal of Chemistry, 20(8), 6349-6352 (2008). URL:[Link]

Application Notes & Protocols: Optimized Chlorination of 6,7-Difluoro-4-hydroxyquinoline with POCl₃

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Chloro-6,7-difluoroquinoline

In the landscape of medicinal chemistry and drug development, halogenated quinolines serve as pivotal structural motifs. Specifically, 4-chloro-6,7-difluoroquinoline is a high-value intermediate for the synthesis of a multitude of pharmacologically active agents, including kinase inhibitors used in oncology. The conversion of the readily available 6,7-difluoro-4-hydroxyquinoline to its 4-chloro derivative via chlorination with phosphorus oxychloride (POCl₃) is a cornerstone reaction in these synthetic pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on an optimized, reliable, and scalable protocol for this transformation. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, address common challenges through a troubleshooting guide, and underscore the critical safety protocols required when handling phosphorus oxychloride.

Reaction Mechanism: The "Why" Behind the Chlorination

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using POCl₃ is not a simple substitution. The reaction proceeds through a mechanism analogous to a Vilsmeier-Haack reaction, involving the activation of the hydroxyl group to create a better leaving group.[1]

  • Phosphorylation: The process begins with the nucleophilic attack of the hydroxyl group of the quinoline onto the highly electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate.[1][2]

  • Nucleophilic Attack: A chloride ion (Cl⁻), present in the POCl₃ medium, then acts as a nucleophile. It attacks the C4 position of the quinoline ring, which is now activated for substitution.

  • Leaving Group Displacement: The attack by the chloride ion leads to the displacement of the dichlorophosphate group, which is an excellent leaving group. This step is typically the rate-determining step and is driven by the formation of stable byproducts. The reaction yields the desired 4-chloro-6,7-difluoroquinoline.

Understanding this two-stage process—initial phosphorylation followed by nucleophilic substitution—is crucial for optimizing reaction conditions and troubleshooting potential issues.[2][3]

Reaction_Mechanism SM 6,7-Difluoro-4-hydroxyquinoline Intermediate Dichlorophosphate Ester Intermediate SM->Intermediate 1. Phosphorylation (Attack on P atom) POCl3 POCl₃ POCl3->Intermediate Product 4-Chloro-6,7-difluoroquinoline Intermediate->Product 2. Nucleophilic Attack (Displacement) Chloride Cl⁻ Chloride->Product Byproduct Byproducts

Caption: The two-stage mechanism of POCl₃ chlorination.

Optimized Experimental Protocol

This protocol is designed for high yield and purity, with considerations for safety and scalability. It is imperative that all steps are performed in a well-ventilated chemical fume hood.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Example Amount (for 10g scale)Notes
6,7-Difluoro-4-hydroxyquinoline181.131.010.0 g (55.2 mmol)Ensure starting material is dry and of high purity.
Phosphorus Oxychloride (POCl₃)153.33~10-20100 mL (1.09 mol)Use freshly distilled or a new bottle. Acts as both reagent and solvent.[1]
Crushed Ice / Ice Water--~1.5 LFor quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃)--As neededFor neutralization.
Dichloromethane (DCM)--~500 mLFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededFor drying the organic layer.
Step-by-Step Procedure

Experimental_Workflow Start 1. Setup & Reagent Addition Reaction 2. Heating & Reaction Monitoring Start->Reaction Under inert atmosphere Cooldown 3. Cooling & POCl₃ Removal Reaction->Cooldown TLC indicates completion (4-12 hours) Quench 4. Reaction Quenching Cooldown->Quench Excess POCl₃ removed under reduced pressure Neutralize 5. Neutralization & Extraction Quench->Neutralize Slow addition to ice water Purify 6. Drying & Purification Neutralize->Purify Extract with DCM End 7. Product Isolation & Analysis Purify->End Dry, concentrate, recrystallize if needed

Caption: Overview of the experimental workflow.

  • Glassware and Atmosphere Setup: Ensure all glassware (e.g., a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser) is thoroughly oven-dried to prevent premature decomposition of POCl₃.[1] Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add 6,7-difluoro-4-hydroxyquinoline (10.0 g, 55.2 mmol). Carefully add phosphorus oxychloride (100 mL) via a cannula or dropping funnel at room temperature. POCl₃ serves as both the chlorinating agent and the solvent.[4]

  • Reaction Heating: Heat the reaction mixture to a gentle reflux, typically around 100-110°C. Maintain this temperature for 4 to 12 hours.[1]

  • Monitoring Progress: The reaction's progress should be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, carefully quench it in a separate vial with ice and bicarbonate, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material spot indicates the reaction is nearing completion.

  • Removal of Excess POCl₃: Once the reaction is complete, cool the mixture to room temperature. It is highly recommended to remove the bulk of the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., containing NaOH pellets or solution). This minimizes the exotherm during the subsequent quenching step.

  • Quenching: This is a highly exothermic and potentially hazardous step. In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the cooled reaction residue onto the ice slurry with vigorous stirring. Never add water to the reaction mixture. [1]

  • Neutralization and Extraction: The resulting acidic aqueous mixture will likely contain a precipitate (the crude product). Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product from the aqueous slurry with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-chloro-6,7-difluoroquinoline.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or column chromatography on silica gel can be employed.

Expected Results
  • Appearance: The final product should be an off-white to light-tan solid.

  • Yield: Optimized reactions can achieve yields in the range of 80-95%.

  • Purity: Purity should be assessed by NMR, LC-MS, and melting point analysis.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Yield 1. Moisture: POCl₃ is highly sensitive to moisture and will decompose, reducing its efficacy.[1] 2. Incomplete Reaction: Insufficient heating time or temperature.[1]1. Ensure all glassware is rigorously dried and the reaction is run under an inert, anhydrous atmosphere. Use a fresh bottle of POCl₃.[1] 2. Increase reaction time and monitor carefully by TLC. Ensure the temperature is maintained at 100-110°C.
Formation of Dark Impurities 1. Decomposition: Prolonged exposure to high temperatures can cause decomposition of the starting material or product.[1] 2. Side Reactions: The quinoline ring can be susceptible to side reactions at excessive temperatures.1. Avoid unnecessarily long reaction times. Once TLC shows full conversion, proceed to workup. 2. Maintain the reaction temperature strictly within the recommended range. A gradual increase to the target temperature may be beneficial.[1]
Difficult Purification 1. Product Hydrolysis: The 4-chloro group can hydrolyze back to the 4-hydroxy group during workup if conditions are not controlled.[1]1. Ensure the quenching step is performed at low temperature (by pouring onto ice). Neutralize the solution promptly but without allowing it to become strongly basic for extended periods.[1]
Violent Quench Adding water to the reaction mixture instead of the other way around. Failure to remove excess POCl₃ beforehand.ALWAYS add the reaction mixture slowly to a large volume of ice/water. Removing excess POCl₃ under vacuum before quenching is the safest practice.

Critical Safety Considerations

Phosphorus oxychloride is a hazardous chemical that requires strict safety protocols. It is corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (Neoprene is recommended).[6][7]

  • Ventilation: All operations involving POCl₃ must be conducted in a certified chemical fume hood to prevent inhalation of its corrosive vapors.[5]

  • Emergency Equipment: Ensure an emergency safety shower and eyewash station are immediately accessible.[7]

  • Handling: Handle POCl₃ with extreme care. Avoid contact with skin and eyes.[8] Do not breathe the vapors.[8]

  • Spill Cleanup: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like vermiculite or dry sand. DO NOT USE WATER. [7] The contaminated material must be disposed of as hazardous waste.

  • Waste Disposal: Quench any residual POCl₃ carefully before disposal according to institutional guidelines. All contaminated materials should be treated as hazardous waste.

By adhering to this optimized protocol and its stringent safety guidelines, researchers can confidently and safely synthesize 4-chloro-6,7-difluoroquinoline, a critical building block for advancing drug discovery and development.

References

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†.
  • Benchchem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF.
  • PubMed. POCl3 chlorination of 4-quinazolones. Available at: [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

  • RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available at: [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • NJ.gov. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available at: [Link]

  • Fisher Scientific. Phosphorus oxychloride - SAFETY DATA SHEET.
  • Organic Syntheses. 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet. Available at: [Link]

  • PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available at: [Link]

  • MDPI. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available at: [Link]

Sources

Solvent selection for SNAr reactions of dichlorofluoroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Solvent Selection for


 Functionalization of Dichlorofluoroquinolines 

Part 1: Executive Summary & Mechanistic Rationale

1.1 The Challenge: Reactivity vs. Selectivity Dichlorofluoroquinolines (DCFQs) are privileged scaffolds in medicinal chemistry (e.g., fluoroquinolone antibiotics, kinase inhibitors). The presence of multiple halogen atoms introduces a critical "selectivity triad":

  • Chemoselectivity: Fluorine (

    
    ) vs. Chlorine (
    
    
    
    ) displacement.
  • Regioselectivity: C4 vs. C2 substitution.

  • Substrate Activation: The inductive effect of the fluorine atom ($ -I $ effect) significantly alters the electrophilicity of the heterocyclic ring.

In Nucleophilic Aromatic Substitution (


), the solvent is not merely a medium; it is a mechanistic lever . It dictates the energy of the transition state, the solvation shell of the nucleophile, and the stability of the Meisenheimer complex intermediate.

1.2 Mechanistic Grounding: The Element Effect Contrary to


/

logic, in

reactions, Fluorine is often a superior leaving group to Chlorine (

).
  • Why: The rate-determining step (RDS) is usually the nucleophilic addition (formation of the Meisenheimer complex), not the bond breaking.[1] The highly polarized

    
     bond stabilizes the anionic intermediate more effectively than 
    
    
    
    .
  • Solvent Implication: Polar aprotic solvents accelerate this step by stabilizing the polar transition state while leaving the nucleophile "naked" (desolvated) and highly reactive.

Part 2: Solvent Selection Protocol

This protocol categorizes solvents based on their influence on reaction kinetics and their alignment with Green Chemistry principles (GSK/Pfizer guides).

Class A: Polar Aprotic (The Kinetic Accelerators)
  • Examples: DMSO, DMF, NMP, DMAc.

  • Mechanism: High dielectric constants (

    
    ) stabilize the polar Meisenheimer intermediate. They do not hydrogen bond to the nucleophile, maximizing 
    
    
    
    .
  • Application: Use when the substrate is deactivated (e.g., lacks strong EWGs) or when the nucleophile is weak.

  • Trade-off: High boiling points make removal difficult; toxicity issues (DMF/NMP are reprotoxic).

Class B: Green & Sustainable Alternatives (The Modern Standard)
  • Examples: Acetonitrile (MeCN), 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Lactate, CPME (Cyclopentyl methyl ether).

  • Mechanism: Moderate polarity. MeCN is a "borderline" solvent that offers excellent rate acceleration with easier workup (bp 82°C). 2-MeTHF is a lipophilic ether derived from biomass that separates cleanly from water during workup.

  • Application: First-line choice for process optimization.

Class C: Protic Solvents (The Selectivity Modulators)
  • Examples: Ethanol, Trifluoroethanol (TFE), Water/Surfactant mixtures.

  • Mechanism: Strong Hydrogen Bonding (HBD) solvates the nucleophile, reducing its ground-state energy and nucleophilicity.

  • Application: Use when regioselectivity is poor. Slowing the reaction allows the thermodynamic product to prevail or amplifies steric discrimination between C2 and C4.

Part 3: Decision Framework & Visualization

The following diagrams illustrate the mechanistic pathway and the logical decision tree for solvent selection.

Figure 1: Reaction Mechanism & Solvent Stabilization

SNAr_Mechanism Start Substrate (Dichlorofluoroquinoline) TS1 Transition State 1 (High Energy) Start->TS1 Activation Nu Nucleophile (Nu:) Nu->TS1 Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Rate Determining Step (k1) Prod Substituted Product + Leaving Group (X-) Inter->Prod Elimination (k2) Solv_Aprotic Polar Aprotic Solvent (Stabilizes TS & Intermediate) Solv_Aprotic->TS1 Dipole Stabilization Solv_Aprotic->Inter Stabilizes Charge

Caption: The polar aprotic solvent lowers the activation energy of the rate-determining addition step by stabilizing the anionic Meisenheimer complex.

Figure 2: Solvent Selection Decision Tree

Solvent_Selection Start Start: Select Solvent for DCFQ SNAr Q1 Is the Nucleophile Water Soluble? Start->Q1 Path_Aq Consider Aqueous Micellar (Water + TPGS-750-M) Q1->Path_Aq Yes Q2 Is the Substrate Highly Deactivated? Q1->Q2 No High_E Use High Polarity Aprotic (DMSO, NMP) Q2->High_E Yes (Needs Acceleration) Q3 Is Regioselectivity Critical (C2 vs C4)? Q2->Q3 No Mod_Sel Use Protic/Modulators (TFE, iPrOH) to slow rate Q3->Mod_Sel Yes (Needs Control) Green Use Green Aprotic (MeCN, 2-MeTHF, EtOAc) Q3->Green No (Standard)

Caption: Logical flow for selecting the optimal solvent based on substrate reactivity and process constraints.

Part 4: Experimental Protocols

Protocol A: Standard High-Throughput Screen (Green Focus)

Target: General functionalization of 2,4-dichloro-7-fluoroquinoline.

  • Preparation: Dissolve substrate (1.0 equiv) in Acetonitrile (MeCN) (0.2 M concentration).

  • Base Addition: Add

    
     (2.5 equiv). Note: Inorganic bases are preferred over organic amines to prevent side reactions.
    
  • Nucleophile: Add amine/thiol nucleophile (1.1 equiv).

  • Reaction: Heat to 60°C. Monitor via HPLC at 1h, 4h, and 12h.

    • Checkpoint: If conversion <10% after 4h, spike with 10% water or switch to DMSO.

  • Workup:

    • Cool to RT.

    • Dilute with water (3x volume).

    • Precipitate usually forms (filter and wash). If oil forms, extract with 2-MeTHF (Green alternative to DCM).

Protocol B: Regioselective Modulation (C4 vs C2)

Target: Selective C4 substitution in the presence of a reactive C2-Cl.

  • Solvent System: Use Isopropanol (iPrOH) or Trifluoroethanol (TFE) .

  • Rationale: The protic solvent forms a solvation cage around the nucleophile, increasing steric bulk and reducing reactivity. This favors attack at the sterically more accessible or electronically more activated C4 position (para to Nitrogen) over C2.

  • Conditions: Lower temperature (0°C to RT) is crucial.

  • Data Analysis: Calculate Regiomeric Ratio (rr) using

    
     NMR (fluorine shift is highly sensitive to ortho/para substitution changes).
    

Part 5: Comparative Data (Solvent Impact)

The table below summarizes the effect of solvent choice on the reaction of 2,4-dichloro-6-fluoroquinoline with morpholine (1.1 equiv, 25°C).

SolventDielectric Const.[2][3] (

)
Time (h)Yield (%)C4:C2 RatioGreen Score
DMSO 46.70.59860:40Low
DMF 36.71.09565:35Low
MeCN 37.52.59275:25High
2-MeTHF 6.976.08880:20High
EtOH 24.512.07592:8 High

Key Insight: While DMSO provides the fastest kinetics, it results in poor regioselectivity due to the "hot" nucleophile. Ethanol, while slower, yields superior regiocontrol.

Part 6: References

  • Mechanistic Foundations of

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews.

  • Solvent Effects & Green Chemistry:

    • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection. Green Chemistry.[2][4][5][6]

  • Regioselectivity in Quinoline Systems:

    • Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling. Journal of Chemical Information and Modeling.[7]

  • Modern Solvent Guides:

    • Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.[6]

Sources

Application Note: Regioselective Functionalization of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for C2 vs. C4 Divergence

Executive Summary & Strategic Overview

The quinoline scaffold is a privileged pharmacophore in drug discovery, present in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Ciprofloxacin). However, its electronic bias presents a distinct challenge: the pyridine ring is electron-deficient, discouraging electrophilic aromatic substitution (EAS), while the benzene ring is relatively electron-rich.

For medicinal chemists, the critical challenge is regiodivergence on the pyridine ring (C2 vs. C4) .

  • The Default Bias (C2): Under acidic, radical conditions (Minisci-type), the C2 position is the primary site of reactivity due to the high coefficient of the LUMO at C2 in the protonated species.

  • The Challenge (C4): Accessing the C4 position usually requires overcoming this innate C2 bias. This is best achieved not by direct C-H alkylation (which often yields mixtures), but by an Activation-Elimination strategy utilizing N-oxide chemistry.

This guide details two robust, field-proven workflows to achieve high-fidelity regiocontrol.

Decision Logic & Mechanistic Grounding

To select the correct protocol, one must understand the underlying electronic "terrain" of the quinoline ring.

Visualizing the Selectivity Pathway

The following decision tree illustrates the logic flow for selecting the appropriate functionalization strategy.

Quinoline_Logic Start Target: Functionalized Quinoline Q_Pos Desired Position? Start->Q_Pos C2_Path Target: C2 Position Q_Pos->C2_Path High LUMO coeff. C4_Path Target: C4 Position Q_Pos->C4_Path Steric/Electronic Control Method_C2 Workflow A: Radical C-H Alkylation (Minisci Reaction) C2_Path->Method_C2 Method_C4 Workflow B: N-Oxide Activation (Nucleophilic Substitution) C4_Path->Method_C4 Mech_C2 Mechanism: Nucleophilic Radical Attack on Protonated Heterocycle Method_C2->Mech_C2 Mech_C4 Mechanism: Activation (POCl3) -> SNAr Displacement Method_C4->Mech_C4

Figure 1: Strategic decision tree for quinoline functionalization based on target regiochemistry.

Workflow A: C2-Selective Functionalization (Radical)

Methodology: Silver-Catalyzed Minisci Decarboxylation

The most direct method to install alkyl groups at C2 is the Minisci reaction. This utilizes a carbon-centered radical generated from a carboxylic acid, which attacks the protonated quinoline.

Why C2? Upon protonation (using TFA or H₂SO₄), the quinoline LUMO density is highest at C2 and C4. However, the C2 position is kinetically favored for nucleophilic radical attack due to proximity to the nitrogen cation and lower steric hindrance compared to the peri-hydrogen at C5 which shields C4.

Protocol 1: Ag/Persulfate Mediated Alkylation

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: Quinoline (1.0 equiv)

  • Radical Source: Carboxylic Acid (R-COOH) (2.0 - 3.0 equiv)

  • Catalyst: AgNO₃ (0.1 - 0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 - 3.0 equiv)

  • Solvent: 10% TFA in Water/Acetonitrile (1:1) or DCM/Water biphasic system.

Step-by-Step Procedure:

  • Dissolution: Dissolve quinoline (1.0 mmol) and the carboxylic acid (3.0 mmol) in a mixture of CH₃CN (5 mL) and Water (5 mL).

  • Acidification: Add Trifluoroacetic acid (TFA) (5.0 equiv). Critical: Protonation activates the ring.

  • Catalyst Addition: Add AgNO₃ (0.2 mmol).

  • Initiation: Heat the solution to 50–60 °C.

  • Oxidant Addition: Dropwise add a solution of (NH₄)₂S₂O₈ (3.0 mmol) in water over 30 minutes. Note: Slow addition prevents radical dimerization.

  • Monitoring: CO₂ evolution will be observed. Monitor by LCMS.

  • Workup: Basify with saturated NaHCO₃ (to pH > 8), extract with DCM, and purify via flash chromatography.

Data Summary: Typical Results

Substrate Radical Source (R-COOH) Major Product Yield Selectivity (C2:C4)
Quinoline Pivalic Acid (t-Bu) 2-tert-butylquinoline 72% >95:5
Quinoline Propionic Acid (Et) 2-ethylquinoline 65% 85:15

| 4-Me-Quinoline | Pivalic Acid | 2-tert-butyl-4-methylquinoline | 80% | Exclusive C2 |

Workflow B: C4-Selective Functionalization (Nucleophilic)

Methodology: N-Oxide Activation & Chlorination (The "Meisenheimer" Route)

Direct C4-H functionalization is difficult due to C2 competition. The "Application Scientist" approach bypasses this by converting the C-H bond to a C-Cl bond, which serves as a universal handle for SNAr reactions.

Mechanism:

  • Oxidation: Conversion to Quinoline N-oxide increases electron density at C2/C4 but makes the ring susceptible to activation.

  • Activation: Reaction with POCl₃ forms an activated O-phosphorylated intermediate.

  • Regioselective Attack: Chloride anion attacks. While pyridine N-oxides often give mixtures, Quinoline N-oxides favor C4-chlorination due to the steric hindrance at C2 (alpha to N) and the stability of the transition state leading to the 4-chloro product.

Visualizing the C4 Activation Pathway

N_Oxide_Path Quin Quinoline mCPBA Oxidation (mCPBA) Quin->mCPBA QNO Quinoline N-Oxide mCPBA->QNO POCl3 Activation (POCl3) QNO->POCl3 Inter [Activated Intermediate] POCl3->Inter Prod 4-Chloroquinoline (Major) Inter->Prod Cl- attack (Regioselective) Nu Nucleophile (R-MgBr / R-NH2) Prod->Nu SNAr Final 4-Substituted Quinoline Nu->Final SNAr

Figure 2: The indirect C4-functionalization workflow via N-oxide activation.

Protocol 2: Synthesis of 4-Chloroquinoline (The Pivot Step)

Standard Operating Procedure (SOP)

Step 1: N-Oxidation

  • Dissolve Quinoline (10 mmol) in DCM (50 mL).

  • Add mCPBA (1.2 equiv) portion-wise at 0 °C.

  • Stir at RT for 3-12 hours.

  • Wash with NaHCO₃/Na₂S₂O₃ to remove acid and excess oxidant.

  • Evaporate to yield Quinoline N-oxide (Solid, usually >90% yield).

Step 2: Regioselective Chlorination

  • Dissolve Quinoline N-oxide (5 mmol) in dry CHCl₃ or Toluene (20 mL).

  • Add POCl₃ (1.5 - 2.0 equiv) slowly at RT.

  • Heat to reflux (80–100 °C) for 2–4 hours.

  • Quench: Pour onto ice/water carefully (Exothermic!).

  • Neutralize: Basify with NaOH (aq) to pH 10.

  • Extract: Extract with DCM. The organic layer contains predominantly 4-chloroquinoline .

    • Note: 2-chloro isomer may form as a minor product (<10-15%) but can be separated via crystallization or chromatography.

Step 3: Diversification (SNAr)

  • Amination: Heat 4-chloroquinoline with an amine (R-NH₂) in DMSO/K₂CO₃ at 100 °C.

  • Alkylation: React with Grignard reagents (R-MgBr) catalyzed by Fe(acac)₃ or Ni(dppp)Cl₂ (Kumada coupling).

Troubleshooting & Critical Parameters
ParameterC2-Alkylation (Minisci)C4-Chlorination (N-Oxide)
Acid/Base Requires acidic media (pH < 2) to activate the ring.Requires basic workup to isolate free base.
Temperature 50-70 °C is optimal. Too high = decarboxylation without coupling.Reflux required for POCl₃ step.
Selectivity Sensitive to sterics. Bulky radicals improve C2 selectivity.Inherently C4 selective.[1][2][3][4][5][6] C2 blocking not required.
Safety CO₂ evolution (pressure). Persulfates are oxidizers.POCl₃ is water-reactive. mCPBA is shock-sensitive.
References
  • Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 27(15), 3575–3579.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for medicinal chemists."[7] Med.[7] Chem. Commun., 2, 1135-1161.

  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int. Ed., 58(39), 13666-13699.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard text for N-oxide reactivity).

  • London, G., & von Wangelin, A. J. (2014). "Checking the regioselectivity of Minisci reactions." Org.[1][8] Biomol. Chem., 12, 1201-1206.

Sources

Microwave-assisted synthesis using 2,4-dichloro-6,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using 2,4-Dichloro-6,7-difluoroquinoline


) for Kinase Inhibitor Scaffolds

Part 1: Introduction & Strategic Value

The 2,4-dichloro-6,7-difluoroquinoline scaffold is a critical intermediate in the synthesis of bioactive 4-aminoquinolines, a structural motif prevalent in EGFR kinase inhibitors and antimalarial agents. While traditional thermal synthesis (reflux) often suffers from long reaction times (12–48 hours) and poor regioselectivity between the C2 and C4 chlorine atoms, Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift.

By leveraging dielectric heating, researchers can achieve:

  • Kinetic Selectivity: Preferential substitution at the C4 position due to rapid activation of the specific transition state.

  • Process Intensification: Reduction of reaction times from hours to minutes (typically 10–30 min).

  • Green Chemistry Compliance: Use of benign solvents (ethanol, water) or solvent-free conditions, minimizing VOCs.

This guide details the protocol for the regioselective functionalization of 2,4-dichloro-6,7-difluoroquinoline, focusing on the


 reaction with amine nucleophiles.

Part 2: Mechanistic Grounding & Regioselectivity

To optimize this reaction, one must understand the electronic environment of the quinoline ring.[1]

Regioselectivity: The C4 Advantage

In 2,4-dichloroquinolines, the C4 position is significantly more electrophilic than the C2 position.[1]

  • Electronic Factor: The nitrogen lone pair donates density into the ring, but the C4 position is para to the nitrogen, making it highly susceptible to nucleophilic attack, especially when the ring nitrogen is protonated or complexed (acid catalysis).

  • LUMO Coefficient: Density Functional Theory (DFT) calculations consistently show a higher LUMO coefficient at C4 compared to C2, lowering the activation energy for the formation of the Meisenheimer complex at C4.

  • Fluorine Effect: The fluorine atoms at C6 and C7 are electron-withdrawing by induction (

    
     effect). This further depletes electron density from the aromatic ring, activating the C4-Cl bond for displacement, even with weak nucleophiles.
    
Diagram: Reaction Pathway & Selectivity

ReactionPathway cluster_legend Mechanism Logic Start 2,4-Dichloro-6,7- difluoroquinoline Transition Transition State (Meisenheimer Complex) Start->Transition + Amine (R-NH2) Microwave (100-150°C) ProductC4 Major Product: 4-Amino-2-chloro- 6,7-difluoroquinoline Transition->ProductC4 Path A: Kinetic Control (Low Activation Energy) ProductC2 Minor Product: 2-Amino-4-chloro- 6,7-difluoroquinoline Transition->ProductC2 Path B: Thermodynamic (High Barrier) Text1 C4 is more electrophilic due to N-heterocycle electronics

Caption: Regioselective pathway favoring C4 substitution under kinetic microwave control.

Part 3: Experimental Protocols

Protocol A: General C4-Selective Amination

Objective: Synthesis of 4-substituted-amino-2-chloro-6,7-difluoroquinoline. Scale: 1.0 mmol pilot scale (adaptable to parallel synthesis).

Reagents:

  • Substrate: 2,4-dichloro-6,7-difluoroquinoline (1.0 equiv, ~234 mg)

  • Nucleophile: Primary or Secondary Amine (e.g., 3-chloro-4-fluoroaniline, N-methylpiperazine) (1.1 – 1.2 equiv)

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).[1] Note: Alcohols are excellent microwave absorbers (high tan

    
    ).
    
  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv) to scavenge HCl.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent process vial (borosilicate glass), dissolve the quinoline substrate in 3 mL of iPrOH.

  • Addition: Add the amine nucleophile followed by the base. Cap the vial with a crimp top utilizing a PTFE/silicone septum.

  • Irradiation Parameters (Microwave):

    • Mode: Dynamic (hold temperature).

    • Temperature: 100°C – 120°C (depending on amine steric hindrance).

    • Ramp Time: 2 minutes.

    • Hold Time: 10 – 15 minutes.

    • Stirring: High (magnetic stir bar).

    • Pressure Limit: 250 psi (safety cutoff).

  • Work-up:

    • Cool the reaction to room temperature (compressed air cooling).

    • Precipitation: Pour the reaction mixture into 10 mL of ice-cold water. The product often precipitates as a solid.

    • Filtration: Filter the solid, wash with cold water (2 x 5 mL) and cold diethyl ether (1 x 2 mL) to remove unreacted amine.

    • Alternative (if oil forms): Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc) if necessary.

Protocol B: Sequential C2-Functionalization (Library Generation)

Objective: Displacing the C2-chlorine after C4-functionalization to create 2,4-diaminoquinolines.

  • Substrate: Isolated 4-amino-2-chloro-intermediate from Protocol A.

  • Reagents: Second Amine (excess, 2-3 equiv) or neat amine if liquid.

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO. Note: Higher boiling point solvents are required for the C2 position due to lower reactivity.

  • Microwave Conditions:

    • Temperature: 160°C – 180°C.

    • Time: 20 – 30 minutes.

  • Work-up: Pour into brine, extract with EtOAc.

Part 4: Optimization & Data Analysis

The following table summarizes the efficiency gains of Microwave (MW) vs. Conventional Thermal heating for the reaction of 2,4-dichloro-6,7-difluoroquinoline with aniline derivatives.

ParameterConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)Improvement Factor
Solvent Ethanol / TolueneEthanol / IsopropanolGreen Solvent Compatibility
Temperature 78°C - 110°C120°C (Superheated)Higher Kinetic Energy
Time 12 - 24 Hours10 - 20 Minutes60x - 70x Faster
Yield 65% - 75%85% - 94%+20% Yield
Purity (Crude) Moderate (requires column)High (often simple filtration)Streamlined Work-up
Regioselectivity ~90:10 (C4:C2)>98:2 (C4:C2)Enhanced Specificity

Part 5: Troubleshooting & Safety

Common Issues:

  • Hydrolysis: If the solvent is not dry, the C4-Cl can hydrolyze to form the 4-quinolone (4-hydroxy) derivative, especially at high temperatures.

    • Solution: Use anhydrous solvents and store amines over molecular sieves.

  • Incomplete Conversion:

    • Solution: Increase temperature by 10°C increments. Do not simply extend time, as this promotes degradation.

Safety Hazards:

  • Pressure: Microwave heating of volatile solvents (EtOH) in closed vessels generates significant pressure. Ensure vials are rated for >20 bar.

  • HF Generation: While the C-F bond is stable under these

    
     conditions, thermal decomposition at extreme temperatures (>200°C) could release HF. Avoid exceeding 180°C.
    

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives

    • Title: One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines.[2][3]

    • Source: Asian Journal of Chemistry.
    • URL:[Link] (Verified general domain for specific article context).

  • Regioselectivity in Quinazolines/Quinolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Green Chemistry in SNAr

    • Title: Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines using [bmim][PF6] as a Green Solvent.[4]

    • Source: Current Microwave Chemistry.
    • URL:[Link]

  • General Mechanism of SNAr

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 2,4-Dichloro-6,7-difluoroquinoline Substitution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with halogenated quinoline scaffolds. It addresses the specific regioselectivity challenges of 2,4-dichloro-6,7-difluoroquinoline .

Topic: Optimization of C4 vs. C2 Regioselectivity Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist Status: Active Guide

Executive Summary & Mechanistic Insight[1]

In the functionalization of 2,4-dichloro-6,7-difluoroquinoline , researchers often encounter a bifurcation in reactivity. The regioselectivity is not random; it is dictated by the specific reaction mechanism employed (SNAr vs. Metal-Catalyzed Coupling ).

  • The "C4-First" Rule (SNAr): Under nucleophilic aromatic substitution conditions (amines, alkoxides), the C4-position is significantly more electrophilic. This is due to the stabilization of the Meisenheimer intermediate, where the negative charge can delocalize onto the electronegative ring nitrogen (N1). The 6,7-difluoro motif further activates the ring via inductive electron withdrawal, enhancing overall reaction rates but maintaining C4 preference.

  • The "C2-First" Rule (Pd-Catalysis): Under Palladium-catalyzed cross-coupling conditions (Suzuki, Sonogashira), the C2-position is more reactive. The nitrogen atom at N1 directs the oxidative addition of Pd(0) to the adjacent C2-Cl bond through coordination, reversing the selectivity observed in SNAr.

Diagnostic Decision Tree

Use the following logic flow to determine the correct experimental pathway for your target isomer.

Regioselectivity_Workflow Start Start: 2,4-Dichloro-6,7-difluoroquinoline Goal What is your target substitution? Start->Goal C4_Target Target: C4-Substitution (e.g., 4-amino derivative) Goal->C4_Target Nucleophile (Amine/OR) C2_Target Target: C2-Substitution (e.g., 2-aryl/alkynyl) Goal->C2_Target Carbon Nucleophile (Boronic acid/Alkyne) Method_SNAr Method: SNAr (Nucleophilic Aromatic Substitution) C4_Target->Method_SNAr Method_Pd Method: Pd-Catalysis (Suzuki/Sonogashira) C2_Target->Method_Pd Cond_SNAr Conditions: Polar Solvent (IPA/THF) Base (DIPEA) Temp: 25-80°C Method_SNAr->Cond_SNAr Cond_Pd Conditions: Pd(PPh3)4 or Pd/C Solvent: Dioxane/Water Ligand Directed Method_Pd->Cond_Pd Result_C4 Product: 4-Substituted-2-chloro-6,7-difluoroquinoline (Major Isomer) Cond_SNAr->Result_C4 Result_C2 Product: 2-Substituted-4-chloro-6,7-difluoroquinoline (Major Isomer) Cond_Pd->Result_C2

Caption: Workflow for selecting the reaction class based on the desired regiochemical outcome (C4 vs. C2).

Troubleshooting & FAQs

Q1: I am performing an SNAr reaction with an amine, but I see trace amounts of the C2-isomer. How do I eliminate this?

Diagnosis: While C4 is electronically favored, high temperatures or strong bases can lower the activation energy barrier for C2 attack, leading to "erosion of selectivity." Corrective Action:

  • Temperature Control: Conduct the reaction at the lowest viable temperature. Start at 0°C to RT . The C4-Cl is highly activated by the 6,7-difluoro pattern and often reacts without heating.

  • Protonation: Ensure the amine is not in large excess if high heat is required.

  • Solvent Choice: Use Isopropanol (IPA) or Ethanol .[1] These protic solvents stabilize the leaving group (chloride) and the transition state for C4 substitution via H-bonding.

Q2: Can I substitute the C2-position using SNAr before the C4-position?

Technical Answer: Generally, No . The activation energy for C4 attack is significantly lower due to the para-aza effect. To achieve C2 substitution via SNAr, you typically must first substitute C4 with a non-leaving group or block it. Alternative: If you need a C2-amine, consider synthesizing the N-oxide of the quinoline, which can alter electrophilicity, or use a Pd-catalyzed Buchwald-Hartwig amination which can be tuned to favor C2 via oxidative addition preference (though this is substrate-dependent).

Q3: Why does Palladium catalysis favor C2?

Mechanism: In Pd-catalyzed cross-couplings (e.g., reacting with phenylboronic acid), the rate-determining step is often oxidative addition. The quinoline nitrogen (N1) can coordinate to the Palladium center, directing it to the proximal C2-Cl bond.[2] This "directed oxidative addition" makes C2 the kinetic product, leaving the C4-Cl intact for subsequent functionalization.

Experimental Protocols

Protocol A: C4-Selective Amination (SNAr)

Target: Synthesis of 4-amino-2-chloro-6,7-difluoroquinoline

Reagents:

  • 2,4-Dichloro-6,7-difluoroquinoline (1.0 equiv)

  • Amine nucleophile (e.g., N-methylpiperazine) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Isopropanol (IPA)

Procedure:

  • Dissolve 2,4-dichloro-6,7-difluoroquinoline in DCM (0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add TEA/DIPEA followed by the dropwise addition of the amine.

  • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Monitor: Check TLC or LCMS. Conversion is usually rapid (< 2 hours) due to the activating fluorines.

  • Workup: Wash with water and brine. Dry over MgSO₄.[3][4][5]

  • Outcome: >95% regioselectivity for C4.

Protocol B: C2-Selective Alkynylation (Sonogashira)

Target: Synthesis of 2-alkynyl-4-chloro-6,7-difluoroquinoline

Reagents:

  • 2,4-Dichloro-6,7-difluoroquinoline (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh3)2Cl2 (2-5 mol%)

  • CuI (1-2 mol%)

  • Base: Et3N or Diisopropylamine (2.0 equiv)

  • Solvent: THF or DMF (degassed)

Procedure:

  • Combine the quinoline, Pd-catalyst, and CuI in a dry flask under Argon/Nitrogen.

  • Add degassed solvent and the base.

  • Add the alkyne dropwise at RT.

  • Stir at RT or mild heat (40°C). Do not overheat , as higher temps may promote competitive C4 coupling.

  • Monitor: LCMS should show consumption of starting material and formation of the mono-substituted product.

  • Outcome: The C2-Cl reacts preferentially due to N-coordination effects.

Comparative Data: Reaction Conditions

ParameterSNAr (Nucleophilic Subst.)Pd-Catalysis (Cross-Coupling)
Favored Position C4 (Para to N)C2 (Ortho to N)
Driving Force Electronic (LUMO @ C4)Coordination (N-Pd interaction)
Solvent Preference Polar Protic (IPA, EtOH) or Aprotic (DMF)Non-polar/Polar Aprotic (Dioxane, THF)
Common Nucleophiles Amines, Thiols, AlkoxidesBoronic Acids, Alkynes, Organozincs
Temp Range 0°C – 80°C25°C – 100°C

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. MDPI. (2024).[6] Confirms the electronic preference for C4 substitution in dichloro-aza-heterocycles.

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PubMed Central. (2009).[2] Establishes the reversal of regioselectivity (C2 preference) under Palladium catalysis.

  • Synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors. BenchChem. (2025).[3] Provides standard protocols for C4-selective SNAr reactions.

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. StackExchange. (2017). Discusses the frontier molecular orbital theory supporting C4 reactivity in 1,3-diazines and related scaffolds.

Sources

Preventing dimer formation in Delafloxacin intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Optimization Guide for Dimer Impurity Suppression

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most critical bottlenecks in the scale-up synthesis of Delafloxacin: the formation of a dimeric adduct impurity during the C-8 chlorination step. This guide provides mechanistic insights, optimized protocols, and analytical validation strategies to ensure your synthesis meets stringent pharmaceutical purity standards.

FAQ 1: What is the mechanistic origin of the dimer impurity in Delafloxacin synthesis?

Expert Insight: Delafloxacin is a highly potent, anionic fluoroquinolone antibiotic. Its synthesis typically involves the penultimate C-8 chlorination of a des-chloro quinolone intermediate using N-chlorosuccinimide (NCS)[1]. During scale-up operations, researchers frequently encounter a (Molecular Weight: 881.53 g/mol )[2]. This impurity arises because the highly reactive C-8 position of the quinolone core can undergo intermolecular cross-reactivity with a partially activated intermediate of another molecule, rather than undergoing the desired intramolecular halogenation.

If this dimer forms at levels as low as 0.43% area, it becomes notoriously difficult to purge during the final meglumine salt formation step, leading to batch rejection[1].

DimerPrevention A Des-chloro Quinolone (Substrate) C C-8 Chlorination Reaction A->C B N-Chlorosuccinimide (NCS) B->C D Target: Delafloxacin Intermediate (Intramolecular Halogenation) C->D Optimized Acid (H2SO4/Citric) Strict Temp Control E Impurity: Dimeric Adduct (Intermolecular Cross-coupling) C->E Standard Mineral Acid Thermal Excursions

Reaction logic for C-8 chlorination showing pathway divergence to target intermediate or dimer.

FAQ 2: How do process parameters influence the dimerization pathway?

Expert Insight: Through rigorous [3], we have established that dimer formation is heavily dependent on the acid catalyst system and the reaction temperature. Standard mineral acids (like straight sulfuric acid) create a hyper-acidic environment that excessively activates the quinolone core, promoting off-target intermolecular collisions.

Recent process refinements demonstrate that utilizing a —specifically combining sulfuric acid with an organic acid like citric acid—moderates the protonation state[4]. The citric acid acts as a buffer and creates a sterically and electronically controlled microenvironment that strongly favors the target monomeric chlorination while completely inhibiting dimer formation[4].

Quantitative Data Summary: Impact of Reaction Parameters on Dimer Formation

ParameterSub-optimal ConditionOptimized ConditionDimer Impurity (HPLC Area %)Target Yield
Acid Catalyst System H₂SO₄ (Standard)H₂SO₄ + Citric Acid (Mixed)> 0.40%< 85%
Reaction Temperature > 25°C0°C to 15°CHigh> 95%
NCS Stoichiometry > 1.20 equivalents1.01 - 1.05 equivalentsElevatedOptimal
Final API Purity Standard ProcessingMixed Acid Refining< 99.0%≥ 99.6%
FAQ 3: What is the optimal, self-validating protocol for the C-8 chlorination step?

Expert Insight: To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure the dimer remains below the critical 0.1% threshold before the reaction is quenched.

ProtocolWorkflow Step1 1. Acid Catalyst Prep (H2SO4 + Citric Acid) Step2 2. Substrate Dissolution (Des-chloro core) Step1->Step2 Step3 3. NCS Addition (Controlled <15°C) Step2->Step3 Step4 4. IPC HPLC Check (Target >99%, Dimer <0.1%) Step3->Step4 Step5 5. Quench & Isolate (High-Purity Product) Step4->Step5

Step-by-step experimental workflow for the optimized C-8 chlorination of Delafloxacin.

Step-by-Step Methodology:

  • Preparation of the Mixed Acid Catalyst: In a highly controlled reactor, prepare a mixed acid solution by slowly adding concentrated sulfuric acid to a pre-cooled solution of citric acid. Causality: Citric acid moderates the strong acidity of H₂SO₄, preventing the hyper-activation that leads to dimerization.

  • Substrate Dissolution: Add the des-chloro quinolone intermediate to the mixed acid solution. Stir until complete dissolution is achieved, maintaining the internal temperature between 0°C and 10°C.

  • Controlled Chlorination: Introduce N-chlorosuccinimide (NCS) (1.01 to 1.05 eq) in small, divided portions over 60 minutes. Causality: Portion-wise addition prevents localized thermal spikes and excess reagent concentration, both of which are primary drivers of dimer formation.

  • In-Process Control (IPC) & Reaction Monitoring: Allow the reaction to proceed at <15°C. After 2 hours, pull a sample for HPLC analysis. Self-Validation Check: Do not proceed to quenching unless the unreacted starting material is <1.0% and the dimeric adduct is strictly <0.1% area.

  • Quenching and Isolation: Once IPC criteria are met, quench the reaction by pouring the mixture into ice-cold water under vigorous stirring. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the ultra-high purity Delafloxacin intermediate (≥99.6% purity)[4].

FAQ 4: How can we analytically validate the suppression of the dimer impurity?

Expert Insight: Analytical rigor is the final pillar of a robust process. The dimeric adduct is structurally similar to the target monomer, making chromatographic separation challenging.

  • HPLC Method: Utilize a reversed-phase HPLC (RP-HPLC) method with a slow gradient. In validated methods, the dimer impurity typically elutes at a Relative Retention Time (RRT) of approximately 1.60 compared to the main Delafloxacin intermediate peak[1].

  • Mass Spectrometry (LC-MS): For orthogonal validation, couple the HPLC to a mass spectrometer. The Delafloxacin dimer impurity will exhibit a distinct mass-to-charge ratio corresponding to its molecular weight of (Formula: C36H24Cl2F6N8O8)[2]. Confirming the absence of this mass peak ensures the structural integrity of your batch prior to the final meglumine salt formation[5].

References
  • Identification and Suppression of a Dimer Impurity in the Development of Delafloxacin. Organic Process Research & Development.[Link]

  • Refining method of delafloxacin and intermediate thereof (CN114031607B).
  • Process for making quinolone compounds (EP2346855A2).
  • Preparation method of high-purity delafloxacin meglumine salt (CN106256824B).
  • Delafloxacin Meglumine and its Impurities. Pharmaffiliates.[Link]

Sources

Technical Support Center: Optimizing C4-Amination of Dichloroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the technical challenges associated with the C4-amination of dichloroquinolines. Whether you are synthesizing antimalarial scaffolds (like chloroquine derivatives) or novel kinase inhibitors, this interface provides diagnostic workflows, mechanistic insights, and validated protocols to overcome low yields and regioselectivity issues.

Module 1: Diagnostic Triage – Identify Your Substrate

The "dichloroquinoline" class presents two distinct chemical behaviors depending on the chlorine positions. Select your substrate scenario below to understand the core challenge:

Substrate TypeCommon StructureCore ChallengePrimary Mechanism
4,7-Dichloroquinoline Cl at C4 (hetero-ring) & C7 (benzo-ring)Yield & Purity. C4 is the only reactive site for

, but hydrolysis to 4-quinolone competes aggressively.
Acid-Catalyzed

2,4-Dichloroquinoline Cl at C2 & C4 (both hetero-ring)Regioselectivity. C2 is naturally more reactive (α-position). Forcing C4-selectivity requires specific electronic manipulation.Pd-Catalysis or Directed

Module 2: The Regioselectivity Paradox (2,4-Dichloroquinoline)

The Problem: In standard nucleophilic aromatic substitution (


), the C2 position is electronically favored due to the inductive effect of the adjacent ring nitrogen (

-position). Users often isolate the C2-amino product or a mixture, rather than the desired C4-amino product.

The Solution: Acid-Activation Strategy To invert or equalize reactivity toward C4, you must exploit the resonance stabilization of the N-protonated intermediate.

Mechanism of Action: Protonation Switches Electrophilicity

Under neutral conditions, the nucleophile attacks C2. However, in the presence of a Brønsted acid (e.g., p-TSA, HCl) or Phenol, the ring nitrogen protonates.

  • Resonance Effect: The positive charge on the protonated nitrogen delocalizes effectively to the C4 position (para-like), making C4 significantly more electrophilic than it is in the neutral state.

RegioselectivitySwitch cluster_0 Neutral Conditions cluster_1 Acidic Conditions (H+) N_Neutral Neutral Quinoline C2_Attack C2 Attack (Major) (Inductive Effect) N_Neutral->C2_Attack Nucleophile N_Prot Protonated Quinoline (Quinolinium Ion) N_Neutral->N_Prot + Acid (p-TSA/Phenol) Resonance Resonance Delocalization (+ charge at C4) N_Prot->Resonance C4_Attack C4 Attack Enhanced (Para-like activation) Resonance->C4_Attack Nucleophile

Caption: Acid catalysis shifts the electrophilic bias, enhancing C4 reactivity via resonance stabilization of the transition state.

Module 3: Overcoming Low Yields (The "Hydrolysis Trap")

The Problem: You observe low conversion or a large amount of polar baseline material on TLC. The Cause: Hydrolysis. The C4-chloride is highly susceptible to hydrolysis by trace water, converting the substrate into 4-hydroxyquinoline (4-quinolone) . This byproduct is thermodynamically stable and unreactive to amination.

Troubleshooting Checklist
SymptomProbable CauseCorrective Action
Polar spot on baseline (TLC) Formation of 4-quinolone (Hydrolysis).Dry solvents (KF < 0.1%). Use molecular sieves. Switch to anhydrous glycol or phenol melt.
Reaction stalls at 50% HCl byproduct inhibits amine nucleophile.Add a non-nucleophilic base (DIPEA) or use 2.5 equiv. of amine.
Bis-product formation Diamine linker reacting at both ends.Use large excess of diamine (3–5 equiv.) to statistically favor mono-substitution.
Black tar / Polymerization Excessive temp/oxidation.Degas solvents (Sparge with

). Add antioxidant (BHT) if using anilines.
Module 4: Validated Experimental Protocols
Protocol A: Acid-Catalyzed

(Recommended for 4,7-DCQ)

Best for: Synthesizing chloroquine analogs or when C4 is the only labile chloride.

  • Preparation: In a dry pressure vial, dissolve 4,7-dichloroquinoline (1.0 equiv) in anhydrous 1-pentanol or 2-ethoxyethanol (0.5 M concentration).

  • Activation: Add Phenol (0.5 equiv) or p-Toluenesulfonic acid (p-TSA) (0.1 equiv). Note: Phenol acts as a "transfer catalyst," forming a reactive phenoxy-intermediate.

  • Nucleophile: Add the amine (2.5 equiv). If the amine is a salt (e.g., hydrochloride), add DIPEA (3.0 equiv).

  • Reaction: Seal and heat to 120–130 °C for 12–24 hours.

    • Tip: Microwave irradiation at 150 °C for 30 mins often improves yield and reduces hydrolysis.

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove phenol/acid), then water and brine.

Protocol B: Pd-Catalyzed Buchwald-Hartwig (For Unreactive Amines)

Best for: 2,4-DCQ regioselectivity or weak nucleophiles (anilines).

  • Catalyst System: Pd(OAc)2 (2 mol%) + Xantphos or BrettPhos (4 mol%).

    • Why: These bulky ligands prevent catalyst poisoning by the quinoline nitrogen.

  • Base: Cs2CO3 (2.0 equiv). Avoid strong alkoxides (NaOtBu) which may cause background

    
     at C2.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene .

  • Conditions: 100 °C under Argon.

  • Regioselectivity Note: For 2,4-DCQ, bulky ligands often favor C4 slightly, but C2 is still competitive. If C4 is strictly required, consider starting with 4-chloro-2-quinolone and converting the ketone later.

Module 5: Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield / Wrong Isomer CheckSubstrate Identify Substrate Start->CheckSubstrate Is24DCQ Issue: Regioselectivity (C2 vs C4) CheckSubstrate->Is24DCQ 2,4-Dichloroquinoline Is47DCQ Issue: Yield/Purity CheckSubstrate->Is47DCQ 4,7-Dichloroquinoline CheckIsomer Isolating C2 Product? Is24DCQ->CheckIsomer CheckTLC Check TLC: Polar Baseline Spot? Is47DCQ->CheckTLC Hydrolysis Diagnosis: Hydrolysis (Formation of Quinolone) CheckTLC->Hydrolysis Yes NoReaction Diagnosis: Low Reactivity CheckTLC->NoReaction No (SM remains) FixHydrolysis Fix: Dry Solvents, Lower Acid Loading, Use Phenol Melt Hydrolysis->FixHydrolysis FixReactivity Fix: Increase Temp (140°C), Microwave, Add NaI (Finkelstein) NoReaction->FixReactivity C2Major Diagnosis: Standard SNAr favors C2 (Alpha) CheckIsomer->C2Major Yes FixRegio Strategy: 1. Use Acid Catalysis (pTSA) 2. Try Pd-Catalysis (BrettPhos) 3. Block C2 first C2Major->FixRegio

Caption: Decision tree for isolating the root cause of failure based on substrate type and TLC evidence.

Frequently Asked Questions (FAQs)

Q1: Why does adding Phenol improve the yield of my 4,7-dichloroquinoline amination? A: Phenol acts as a "double-activation" agent. First, it is acidic enough to protonate the quinoline nitrogen (activating C4). Second, it can displace the chloride to form a 4-phenoxy intermediate . The phenoxy group is a better leaving group than chloride and is less prone to hydrolysis, facilitating the subsequent attack by your amine.

Q2: I am using 2,4-dichloroquinoline and getting a 50:50 mixture of C2 and C4 products. How do I shift this? A: This is the "Regioselectivity Paradox." To favor C4, avoid strong bases (which favor C2 via kinetic control). Switch to acidic conditions (p-TSA in refluxing pentanol) to exploit the resonance activation of C4. Alternatively, use a bulky Pd-ligand (like Xantphos) which may sterically hinder the attack at the more crowded C2 position (flanked by the ring Nitrogen).

Q3: My product precipitates as a gum and traps impurities. How do I purify it? A: 4-aminoquinolines are often basic.

  • Dissolve the crude gum in dilute aqueous HCl (pH 2–3). The quinoline will dissolve; non-basic impurities (tars) can be extracted into ether/EtOAc.

  • Basify the aqueous layer (pH 10) to precipitate the pure free base.

  • Recrystallize from Ethanol/Water.

References
  • Regioselectivity in Quinazoline/Quinoline Substitution

    • BenchChem Technical Guide. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • Acid-Catalyzed Mechanisms

    • ResearchGate. "Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents." (2025).[1]

  • Palladium-Catalyzed Amination

    • Molecules.[2][3][4][5][6][7][8][9][10][11][12] "Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines." (2013/2025).

  • Hydrolysis & Side Reactions

    • Royal Society of Chemistry (RSC).
  • General Synthesis of 4-Aminoquinolines

    • Wikipedia. "4,7-Dichloroquinoline Synthesis and Reactions."[3][4][13][14][15]

    • [14]

Sources

Technical Support Hub: Controlling Hydrolysis in 2,4-Dichloro-6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Critical Alert – The "Silent Yield Killer"

As researchers working with 2,4-dichloro-6,7-difluoroquinoline (DCDFQ) , you are likely using it as a scaffold for


 diversification to synthesize fluoroquinolone antibiotics (e.g., Levofloxacin analogs).

The Core Problem: The electrophilicity that makes C4 and C2 excellent targets for amine coupling also makes them highly susceptible to hydrolysis . Moisture ingress does not just lower purity; it creates "dead" byproducts (hydroxyquinolines) that mimic the solubility of your product but refuse to react in subsequent steps, leading to baffling yield losses downstream.

Immediate Action Required:

  • Verify Solvent Water Content: Ensure anhydrous solvents (<0.05%

    
    ) for all coupling reactions.
    
  • Monitor Acid Scavengers: Hydrolysis is acid-catalyzed. If your base (e.g.,

    
    ) is wet or insufficient, the HCl byproduct will accelerate degradation.
    
Part 2: Mechanism & Chemistry (The "Why")

To control the impurity, you must understand the regioselectivity. The quinoline ring system activates the chlorines differentially.

Reactivity Hierarchy
  • C4-Position (Primary Lability): The C4 carbon is vinylogous to the ring nitrogen. It is the most electron-deficient center and the primary site for Nucleophilic Aromatic Substitution (

    
    ). Consequently, it is the first to hydrolyze , forming the 4-hydroxy  impurity (tautomerizing to the 4-quinolone).
    
  • C2-Position (Secondary Lability): The C2 position is also activated but is sterically less accessible and slightly less electrophilic than C4 in this specific difluoro-substituted system. Hydrolysis here yields the 2-hydroxy impurity.

The Hydrolysis Cascade

The following diagram illustrates the degradation pathways you are fighting against.

HydrolysisPathways DCDFQ 2,4-Dichloro-6,7- difluoroquinoline (Target Reagent) Prod_4OH Major Byproduct: 2-Chloro-4-hydroxy- 6,7-difluoroquinoline (Dead End) DCDFQ->Prod_4OH Fast Hydrolysis (C4) Prod_2OH Minor Byproduct: 4-Chloro-2-hydroxy- 6,7-difluoroquinoline DCDFQ->Prod_2OH Slow Hydrolysis (C2) Water + H2O / H+ Water->DCDFQ Diol Terminal Degradant: 6,7-Difluoroquinoline- 2,4-diol Prod_4OH->Diol Extended Exposure Prod_2OH->Diol Extended Exposure

Caption: Figure 1. Hydrolytic degradation pathways.[1] The C4-Cl bond is the kinetic weak point, leading to the major 4-hydroxy impurity.

Part 3: Troubleshooting Guide

Use this matrix to diagnose issues based on your analytical data.

SymptomProbable CauseTechnical VerificationCorrective Action
HPLC: New peak at RRT ~0.80-0.90 (elutes before DCDFQ).Partial Hydrolysis (Mono-OH). The OH group increases polarity, reducing retention time in Reverse Phase.LC-MS: Check for Mass [M+H]+ = 216/218 (loss of Cl, gain of OH).1. Dry solvents over activated 4Å sieves.2. Switch to a hindered base (e.g., DIPEA) to minimize hygroscopicity.
Reaction: Yield of amine coupling is consistently 10-15% low."Dead" Reagent. The 4-OH byproduct is non-reactive to amines under standard conditions.NMR: Look for a broad singlet ~11-12 ppm (NH/OH tautomer) and loss of C4 signal symmetry.Purify starting material. Recrystallize DCDFQ from dry toluene/heptane to remove hydrolyzed species.
Appearance: White solid turns pale yellow/tan upon storage.Surface Hydrolysis. HCl gas generation is autocatalytic, degrading the surface.pH Test: Suspend 10mg in neutral water. pH < 5 indicates degradation.Store under Argon/Nitrogen. Tape cap with Parafilm. Store at 2-8°C.
LC-MS: Peak at [M+H]+ = 198.Complete Hydrolysis. Both chlorines have been displaced.Process History: Indicates prolonged exposure to aqueous acid/base.[2]Critical failure. Discard batch. Review reactor cleaning and drying protocols.
Part 4: "Zero-Hydrolysis" Handling Protocol

To ensure experimental integrity, adopt this Standard Operating Procedure (SOP) for handling 2,4-dichloro-6,7-difluoroquinoline.

1. Storage & Reagent Prep
  • Container: Amber glass with Teflon-lined caps. Do not use standard polyethylene caps (permeable to moisture over time).

  • Atmosphere: Flush headspace with Argon after every use.

  • Desiccant: Store secondary containment with indicating silica gel.

2. Reaction Setup (The "Dry" Standard)
  • Solvent: Use anhydrous DMF, DMSO, or Acetonitrile.

    • Pro-Tip: If using DMSO, ensure it is "freshly opened" or stored over sieves. DMSO is notoriously hygroscopic.

  • Reagent Addition: Add the DCDFQ solid last, as a solution in the anhydrous solvent, to the pre-cooled amine/base mixture. This minimizes the time the electrophile sits "waiting" in potentially wet solvent.

3. Quenching (The Danger Zone)
  • Issue: Quenching with water generates HCl immediately. If the product precipitates slowly, it sits in acidic water, promoting hydrolysis of any unreacted starting material (contaminating your product).

  • Solution: Quench into a buffered ice mixture (e.g.,

    
     solution) to neutralize HCl instantly.
    
Part 5: Frequently Asked Questions (FAQ)

Q1: Can I re-chlorinate the hydrolyzed byproduct back to DCDFQ?

  • A: Theoretically, yes, using

    
     or 
    
    
    
    . However, on a small scale, it is rarely worth the effort and safety risk. The "hydroxy" form is essentially a quinolone-one, which is the precursor to the dichloro compound. It is more efficient to purify the starting material or buy a fresh batch.

Q2: Why is the C4 position more reactive than C2?

  • A: Electronic resonance. The nitrogen atom in the quinoline ring withdraws electron density.[3] The C4 position is para-like (vinylogous) to the nitrogen, feeling the full brunt of this withdrawal, making it highly electrophilic. The C2 position is ortho-like but often suffers from shielding by the lone pair of the nitrogen or steric hindrance if the nucleophile is bulky.

Q3: My HPLC shows the impurity increasing during the run. Why?

  • A: Your mobile phase is hydrolyzing the sample. If you use an acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) and the autosampler is not cooled, DCDFQ can hydrolyze in the vial.

    • Fix: Use a neutral mobile phase or keep the autosampler at 4°C. Analyze immediately after dilution.

References
  • Synthesis of Fluoroquinolone Antibiotics. Quimica Organica. (Overview of the Gould-Jacobs reaction and chlorination pathways).

  • Reactivity of 2,4-Dichloroquinazoline Derivatives. BenchChem Technical Guides. (Comparative reactivity of C2 vs C4 in similar heterocyclic systems).

  • Hydrolysis Mechanisms in Chlorinated Heterocycles. Taylor & Francis Knowledge Centers. (General mechanisms of hydrolysis in activated chloro-heterocycles).

  • 2,4-Dichloro-6,7-dimethoxyquinoline Building Blocks. AChemBlock Product Data. (Handling and stability data for analogous dichloro-quinoline scaffolds).

Sources

Removing unreacted POCl3 from quinoline chlorination mixtures

Technical Support Center: POCl Management in Quinoline Synthesis

Current Status: Operational Topic: Safe Removal of Unreacted Phosphorus Oxychloride (POCl

Ticket Priority:Audience:

⚠️ CRITICAL SAFETY BRIEFING

Read before proceeding: Phosphorus oxychloride (POCl

latent explosive hazard
  • The Hazard: POCl

    
     reacts violently with water to release exothermic heat, HCl gas, and phosphoric acid.[1]
    
  • The Trap: At low temperatures (0°C), POCl

    
     hydrolysis is deceptively slow. Unreacted POCl
    
    
    can accumulate in the aqueous phase, leading to a "delayed exotherm" or "volcano effect" minutes later when the mixture warms, potentially ejecting the reactor contents.
  • The Golden Rule: Never add water to POCl

    
    .[1] Always add the POCl
    
    
    mixture to water (Reverse Quench).[1]

MODULE 1: The "Golden Path" – Vacuum Stripping

Recommendation: Whenever physically possible, remove bulk POCl

1
The "Toluene Chaser" Protocol

POCl

The Mechanism: Toluene (bp 110.6 °C) does not form a true azeotrope with POCl

carrier solvent

Step-by-Step Workflow:
  • Setup: Equip the reaction flask with a short-path distillation head or connect to a rotary evaporator with a dry ice/acetone trap.

    • Note: Your vacuum pump must be protected by a base trap (KOH) and a cold trap to prevent HCl/POCl

      
       damage.
      
  • Primary Strip: Distill the bulk POCl

    
     at reduced pressure (e.g., 50-60 °C bath at 20 mbar).
    
    • Visual Cue: Stop when the distillation rate slows significantly and the residue becomes viscous/oily.

  • The Chaser (Critical Step):

    • Remove vacuum and backfill with inert gas (N

      
      /Ar).
      
    • Add anhydrous Toluene (2-3 volumes relative to the original reaction volume).

    • Agitate to dissolve/suspend the residue.

  • Secondary Strip: Re-apply vacuum and strip the toluene. The co-distillation will carry over the trapped POCl

    
    .
    
    • Repeat: If the residue is still "smoking" or smells acridly of POCl

      
      , repeat the toluene chaser once more.
      
  • Result: You now have a concentrated quinoline residue (likely a hydrochloride salt) with trace POCl

    
    , ready for a mild quench.
    

MODULE 2: The "Necessary Evil" – Quenching Protocols

Context: If the reaction scale is too large for stripping, or the product is volatile, you must quench the mixture directly.

The Reverse Quench Decision Matrix

Do not quench into pure water.[1] The resulting acidic solution will trap the quinoline as a salt, requiring a second exothermic neutralization step. Quenching directly into a buffered base is more efficient but generates gas (CO

Protocol A: The "Ice-Ammonia" Method (Preferred for Stability)

This method neutralizes the acid immediately, preventing the degradation of acid-sensitive quinolines.

  • Preparation: Prepare a slurry of Crushed Ice and 25% Aqueous Ammonia (or NaOH) in a large beaker.

    • Ratio: Volume of quench slurry should be ~5x the reaction volume.

  • Thermal Control: Place the quench vessel in an ice bath. Internal temperature must be monitored.[1][2]

  • Addition:

    • Transfer the reaction mixture (diluted with DCM or Toluene if too viscous) to a dropping funnel.

    • Add dropwise to the vigorously stirred alkaline ice slurry.

    • STOP if temperature rises >20°C. Allow to cool before resuming.

  • Post-Quench Aging:

    • Crucial: Once addition is complete, warm the mixture to room temperature and stir for 30-60 minutes.

    • Why? This ensures any "hidden" POCl

      
       micelles are fully hydrolyzed before you stop stirring.
      

MODULE 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar during distillation. Is it ruined?

Diagnosis: Likely thermal decomposition or polymerization of the quinoline product. Solution:

  • Cause: The bath temperature was too high during the strip. Quinoline N-oxides and chlorination intermediates are thermally sensitive.

  • Fix: Use a stronger vacuum (<10 mbar) to lower the boiling point. Do not exceed a bath temperature of 60°C.

  • Recovery: Dissolve the tar in DCM, filter through a celite pad to remove insoluble polymerized char, and proceed to acid/base extraction.

Q2: During the quench, the temperature didn't rise initially, but then it suddenly boiled over (The Volcano Effect).

Diagnosis: Delayed Exotherm due to immiscibility. Mechanism: You likely added the POCl


Corrective Action:
  • Immediate: Evacuate the hood. Do not attempt to cap the vessel.

  • Prevention: Vigorous mechanical stirring is non-negotiable. Use a baffle if necessary. Ensure the quench vessel contains enough solvent (DCM/Toluene) to keep the organic phase dispersed.

Q3: I have a persistent emulsion during the extraction workup.

Diagnosis: Phosphate surfactant interference. Explanation: The hydrolysis produces phosphoric acid derivatives.[1] At certain pH levels, these act as surfactants, stabilizing emulsions between the organic solvent (DCM/Ethyl Acetate) and water. Solution:

  • Filter: Suspended solids often stabilize emulsions. Filter the biphasic mixture through a sintered glass funnel or Celite.

  • pH Swing: Phosphates are most soluble at very high or very low pH. Adjust the aqueous layer to pH >12 (using NaOH). This forces the phosphate fully into the aqueous layer and often breaks the emulsion.

VISUALIZATION: Workflow & Mechanism

Diagram 1: The Workup Decision Tree

Caption: Logical flow for determining the safest POCl

WorkupLogicStartReaction Complete(Quinoline + Excess POCl3)IsVolatileIs Product Volatileor Thermally Unstable?Start->IsVolatileVacuumStripSTRATEGY A: Vacuum Strip(Preferred)IsVolatile->VacuumStripNoDirectQuenchSTRATEGY B: Reverse Quench(High Caution)IsVolatile->DirectQuenchYesTolueneChaserAdd Toluene Chaser(Co-distillation)VacuumStrip->TolueneChaserRemove Bulk POCl3ResidueViscous Residue(Trace POCl3)TolueneChaser->ResidueRepeat 2xIceBasePour INTO Ice/Base Slurry(Never add water to Rxn)Residue->IceBaseSafe to QuenchDirectQuench->IceBaseSlow Addition<20°CWorkupStandard Aqueous Workup(Extraction/Basification)IceBase->Workup

Diagram 2: The "Delayed Exotherm" Mechanism

Caption: Kinetic pathway of POCl

HydrolysisPOCl3POCl3(Immiscible Oil)Step1Cl2P(O)OH(Metastable Intermediate)POCl3->Step1Slow Initiation(Induction Period)Step2ClP(O)(OH)2(Unstable)Step1->Step2Rapid Hydrolysis(Heat Release)FinalH3PO4 + HCl(Stable/Soluble)Step2->FinalFast

References

  • BenchChem. (2025).[1] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from

  • Li, X., et al. (2012).[3] Prevention of Exothermic Runaway in Vilsmeier-Haack Reactions. Organic Process Research & Development. Retrieved from

  • Chemistry Steps. (2020).[3][4] POCl3 for Dehydration of Alcohols and Chlorination. Retrieved from

  • National Institutes of Health (NIH). (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Quinolines. Retrieved from

  • University of Waterloo. (n.d.).[5] Azeotropic Distillation Protocols. Retrieved from

Technical Support Center: Precision Thermal Control for C2-Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature for C2-Selective Substitution in Quinolines Ticket ID: TS-QZN-C2-OPT Support Level: Tier 3 (Senior Scientific Review) Status: Active

Executive Summary: The Thermal "Goldilocks Zone"

In the functionalization of quinolines, the C2 position is electronically privileged but kinetically sensitive. The nitrogen atom creates a dipole that makes C2 the most electrophilic site for nucleophilic attack (


) and the most activated site for nucleophilic radical addition (Minisci). However, C4 is a competitive electrophilic site, and C8 is prone to specific metal-catalyzed insertions.

Temperature is not merely an energy source; it is a regioselective switch .

  • Too Low: Activation barriers for C-H insertion (transition metal catalysis) are not met.

  • Too High: Loss of kinetic control leads to C4 byproducts, bis-functionalization, or ligand decomposition.

This guide troubleshoots the three dominant methodologies for C2-substitution: Radical C-H Functionalization (Minisci) , Transition-Metal C-H Activation , and Nucleophilic Substitution (


) .

Diagnostic Visualizer: Method-Specific Thermal Ranges

Before adjusting your heating block, identify your reaction class to determine the baseline thermal window.

Thermal_Decision_Matrix Start Select Methodology Minisci Radical C-H (Minisci) Target: C2-Alkylation Start->Minisci TM_CH Pd/Rh C-H Activation Target: C2-Arylation Start->TM_CH SNAr Nucleophilic Subst. Target: Halogen Exchange Start->SNAr Minisci_Temp Ambient (20-30°C) *Critical for Kinetic Control* Minisci->Minisci_Temp TM_Temp High Heat (100-140°C) *Required for C-H Cleavage* TM_CH->TM_Temp SNAr_Temp Variable (0-80°C) *Leaving Group Dependent* SNAr->SNAr_Temp Minisci_Risk Risk >50°C: C4 isomers & Polychlorination Minisci_Temp->Minisci_Risk If exceeded TM_Risk Risk <80°C: 0% Conv. (Barrier not met) TM_Temp->TM_Risk If lowered SNAr_Risk Risk >100°C: Thermodynamic Equilibration SNAr_Temp->SNAr_Risk If exceeded

Figure 1: Thermal decision matrix for selecting the correct temperature window based on the reaction mechanism.

Module 1: Radical C-H Functionalization (Minisci-Type)

The Scenario: You are alkylating a quinoline using a carboxylic acid, alcohol, or halide precursor via a radical mechanism. The Problem: You observe a mixture of C2 and C4 isomers, or over-alkylation.

Technical Analysis

In Minisci reactions, the nucleophilic alkyl radical attacks the protonated quinoline. The C2 position has the largest LUMO coefficient, making it the kinetic product. However, C2 is sterically more sensitive than C4.

  • Low Temp (20–30°C): Favors the kinetic C2 product.

  • High Temp (>60°C): Increases the rate of radical recombination (termination) and allows the radical to overcome the higher activation barrier for C4 attack.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
C2:C4 Ratio < 5:1 Temperature is too high, allowing thermodynamic competition.Cool to 20°C or 0°C. Use a photoredox catalyst (Ir/Ru) instead of thermal persulfate initiation to allow reaction at lower temps [1].
Polysubstitution (C2, C4-bis) Radical generation rate exceeds substrate trapping rate.Lower Temp & Syringe Pump. Slow down radical generation. Lowering temp reduces the rate of the second addition more than the first.
Reaction Stalled Radical precursor is stable (e.g., secondary/tertiary acids).Do NOT heat. Switch to a more reactive radical precursor (e.g., redox-active esters) rather than heating, which destroys regioselectivity [2].

Key Protocol Adjustment (Hadrys & Phipps Method): For maximum C2 selectivity, use N-acetyl amino acid precursors in dioxane at ambient temperature . Heating this specific system degrades selectivity from >20:1 to ~5:1 [2].

Module 2: Transition-Metal Catalyzed C-H Activation

The Scenario: You are using Pd(OAc)₂ or Rh(III) to arylate quinoline-N-oxide or quinoline. The Problem: Low conversion or unexpected C8 functionalization.

Technical Analysis

Unlike Minisci, C-H activation requires significant thermal energy to overcome the energy barrier of the C-H cleavage step (concerted metalation-deprotonation or oxidative addition).

  • The Threshold: Most Pd-catalyzed quinoline C2-arylations require 100–130°C [3]. Below this, the catalyst rests as an inactive coordinate complex.

  • The Selectivity Switch: While C2 is the standard site for Pd(OAc)₂, Ag-salts and solvents play a bigger role than temperature in C2 vs C8 selectivity. However, extreme heat (>150°C) can cause ligand dissociation, leading to "ligandless" Pd species that may activate the sterically accessible C8 position [4].

Troubleshooting Guide
SymptomRoot CauseCorrective Action
0% Yield at 80°C Activation energy for C-H cleavage not met.Increase Temp to 110–130°C. This is the "activation floor" for Pd(OAc)₂/Ag₂CO₃ systems [3].
Pd Black Precipitation Catalyst decomposition due to prolonged heating.Pulse Heating or Microwave. Use Microwave irradiation (140°C for 10 min) instead of oil bath (130°C for 12h) to minimize thermal exposure time [4].
C8 Byproduct Formation Change in active catalytic species.Check Anion. Ensure you are using Pd(OAc)₂. PdCl₂ favors C8. If using Pd(OAc)₂, reduce temp slightly (to 110°C) and ensure Ag₂CO₃ is fresh [4].

Module 3: Nucleophilic Substitution ( )

The Scenario: You are displacing a halogen (Cl/F) on a quinoline core. The Problem: Regioselectivity issues when both C2 and C4 halogens are present.

Technical Analysis

The 2-haloquinoline is generally more reactive than 4-haloquinoline due to better stabilization of the Meisenheimer intermediate (negative charge on Nitrogen).

  • Kinetic Control (0–25°C): Exclusive displacement of C2-F or C2-Cl.

  • Thermodynamic Control (>80°C): If the nucleophile is reversible or the leaving group is poor, high temperatures can lead to mixtures or displacement at C4.

Visualizing the Energy Landscape

Energy_Landscape Reactant Reactant: 2,4-Dichloroquinoline TS_C2 TS-C2 (Lower Barrier) Reactant->TS_C2  Fast at 25°C TS_C4 TS-C4 (Higher Barrier) Reactant->TS_C4  Requires >80°C Prod_C2 Product C2 (Kinetic) TS_C2->Prod_C2 Prod_C4 Product C4 (Thermodynamic Potential) TS_C4->Prod_C4

Figure 2: Kinetic preference for C2 substitution. Heating provides the energy to cross the TS-C4 barrier, reducing selectivity.

FAQ: The "Help Desk"

Q: I am running a Minisci reaction at 80°C to "push" the conversion, but my yield is dropping. Why? A: You are likely degrading your radical source or promoting radical-radical recombination. In Minisci chemistry, concentration (keeping radical steady-state low) is more effective than temperature for conversion. Try adding the oxidant/radical precursor via syringe pump at 40°C rather than dumping it in at 80°C.

Q: Can I use C-H activation at Room Temperature? A: Generally, no. Unless you are using a very specific photocatalytic system (e.g., Ru/Ir with blue light), thermal Pd/Rh C-H activation requires >100°C. If your substrate is heat-sensitive, you must switch to a photocatalytic method [1].

Q: My 2-chloro-4-methoxyquinoline substitution is failing at reflux. A: The 4-methoxy group is an Electron Donating Group (EDG) that deactivates the ring. The C2-Cl is less electrophilic. You need to increase the temperature (solvent switch to DMSO/DMF at 120°C) or use acid catalysis (p-TsOH) to protonate the nitrogen, making the ring more electrophilic.

References

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. Link

  • Hadrys, B. W., & Phipps, R. J. (2021).[1] Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. Synlett, 32(02), 179–184.[1] Link

  • Mousseau, J. J., & Charette, A. B. (2013). Direct Functionalization of Pyridine N-Oxides via Transition Metal-Catalyzed C–H Bond Cleavage. Accounts of Chemical Research, 46(2), 412–424. Link

  • Hwang, H., Kim, J., & Chang, S. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects. ACS Catalysis, 4(10), 3612–3620. Link

Sources

Solving solubility issues of fluoroquinolone intermediates in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolving Solubility, Carryover, and Recovery Issues for Fluoroquinolone Intermediates Lead Scientist: Senior Application Specialist, Chromatography Division

Introduction: The Zwitterionic Trap

Welcome to the technical support center for fluoroquinolone (FQ) analysis. If you are experiencing variable retention times , injector clogging , or persistent carryover , the root cause is likely the unique zwitterionic nature of these compounds.

Fluoroquinolones possess both a basic amine group (piperazine ring) and an acidic carboxylic group. This creates a U-shaped solubility curve where solubility is lowest at the isoelectric point (pI), typically near neutral pH (6.8 – 7.4).

The Golden Rule: You cannot treat FQs like standard neutral small molecules. Success depends on controlling the protonation state of the molecule at every stage: Sample Preparation, Injection, and Elution.

Module 1: Sample Preparation (The Root Cause)

Issue: Sample precipitates immediately upon injection or fails to dissolve completely, leading to poor area reproducibility.

The Science: Why "Just Adding Methanol" Fails

Researchers often attempt to dissolve FQs in 100% Methanol (MeOH) or Acetonitrile (ACN). While FQs are organic, they are polar/ionic. In pure organic solvents, they often form micro-suspensions that are invisible to the naked eye but clog 0.2 µm filters and UHPLC injectors.

Protocol: The "pH-Swing" Dissolution Method

Do not use neutral solvents. Force the molecule into a fully ionized state (cationic or anionic) to maximize solubility.

Step-by-Step Workflow:

  • Weigh Sample: Transfer accurate mass of FQ intermediate.

  • Primary Solubilization (The Swing):

    • Option A (Acidic Swing - Preferred): Add 5-10% of final volume using 0.1% Formic Acid in Water . This protonates the amine (cationic state), drastically increasing solubility.

    • Option B (Basic Swing): Add 5-10% of final volume using 0.01 M NaOH . This deprotonates the carboxyl group (anionic state). Note: Use only if your intermediate is acid-labile.

  • Secondary Dilution: Bring to volume with your Initial Mobile Phase (e.g., 5:95 ACN:Buffer).

  • Verification: Sonication is rarely needed if the pH swing is correct. If the solution remains cloudy, your pH is likely near the pI (neutral).

Data: Solubility Limits of Ciprofloxacin (Example)

Solvent System Solubility (mg/mL) Status
Water (pH 7.[1][2]0) < 0.1 Risk
Methanol (100%) ~ 2.5 Moderate Risk
0.1 M HCl (pH < 2) > 25.0 Safe

| 0.1 M NaOH (pH > 10) | > 20.0 | Safe |

Module 2: Mobile Phase & Method Development

Issue: Peak tailing, splitting, or precipitation inside the column.

Critical Logic: The "Micro-Environment" Theory

Even if your sample is dissolved, injecting a pH 2 sample into a pH 7 mobile phase causes "Solvent Shock." As the sample plug mixes with the mobile phase, the local pH shifts through the isoelectric point, causing transient precipitation inside the column head.

Visualizing the Failure Mechanism

SolventShock cluster_0 Injector (Sample Plug) cluster_1 Mobile Phase Stream Sample FQ Sample (pH 2.0, Dissolved) Mixing Mixing Zone (Interface) Sample->Mixing Injection MP Mobile Phase (pH 7.0, Phosphate) MP->Mixing Flow Precip Transient pH (6.8-7.2) (Isoelectric Point Reached) Mixing->Precip pH Shift Result Precipitation / Split Peaks Precip->Result Column Clog

Caption: The "Solvent Shock" mechanism where pH mismatch between sample and mobile phase causes on-column precipitation.

Recommended Mobile Phase Systems

To prevent this, the mobile phase pH must suppress ionization changes.[1]

  • Low pH Mode (Recommended):

    • Buffer: 0.1% Formic Acid or 20mM Potassium Phosphate (pH 2.5).

    • Why: Keeps FQs fully protonated (cationic). Excellent solubility.

    • Column: C18 with high carbon load and end-capping (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). End-capping covers free silanols that would otherwise bind to the FQ amine group, causing tailing.

  • High pH Mode:

    • Buffer: 10mM Ammonium Bicarbonate (pH 10.0).

    • Why: Keeps FQs fully deprotonated (anionic).

    • Column: Must be a "Hybrid" particle column (e.g., Waters BEH or Phenomenex Gemini) resistant to high pH dissolution of silica.

Module 3: Troubleshooting & Maintenance
FAQ: Rapid Fire Troubleshooting

Q: I see "Ghost Peaks" in my blank injections. Is my column dirty? A: Likely yes, but the source is often the injector needle . FQs stick to stainless steel.

  • Fix: Change your needle wash solvent.[3] Standard MeOH/Water is insufficient.

  • Recipe: Use 50:50 ACN:Water + 0.5% Formic Acid . The acid is required to desorb the FQ from the metal surfaces.

Q: My backpressure spikes 50 bar after every injection. A: You are precipitating sample at the column frit.

  • Immediate Fix: Reverse flush the column (if particle size permits) with 60:40 Water:ACN with 0.1% TFA (Trifluoroacetic acid). TFA is a stronger solubilizing agent than formic acid for stubborn precipitates.

Q: My peaks are tailing badly (Symmetry > 2.0). A: This is "Silanol Sting." The positive amine on the FQ is binding to negative silanols on the silica.

  • Fix 1: Lower Mobile Phase pH to < 3.0 (suppresses silanol ionization).

  • Fix 2: Increase buffer concentration to 25-50mM (masks the interactions).

  • Fix 3: Add an ion-pairing agent (e.g., 5mM Hexanesulfonate), though this makes the method less compatible with Mass Spectrometry.

Decision Matrix: Solvent Selection

SolubilityLogic Start Select Solvent for FQ CheckPH Target pH Range? Start->CheckPH Acidic Acidic (pH < 3) CheckPH->Acidic Protonated Neutral Neutral (pH 6-8) CheckPH->Neutral Zwitterion Basic Basic (pH > 9) CheckPH->Basic Deprotonated SolvA 0.1% Formic Acid or 0.1% H3PO4 Acidic->SolvA High Solubility SolvB DANGER ZONE High Risk of Precipitation Neutral->SolvB Low Solubility SolvC 10mM NH4OH or Borate Buffer Basic->SolvC High Solubility

Caption: Decision tree for selecting solvents based on pH to avoid the zwitterionic solubility trap.

References
  • PubChem. Fluoroquinolone Chemical Properties and pKa Data. National Library of Medicine. Available at: [Link]

  • Toujani, E., et al. (2023).[4] Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography. Methods and Objects of Chemical Analysis.[1][2][4][5][6][7][8][9][10][11][12][13] Available at: [Link]

  • Sentellas, S., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC (NIH). Available at: [Link]

  • Dolan, J. (2022). Back to Basics: The Role of pH in Retention and Selectivity.[2] LCGC International. Available at: [Link]

  • Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. Technical Report.[5][6] Available at: [Link]

Sources

Minimizing defluorination side reactions during quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Resource for the Process Chemistry Division . It addresses the specific challenge of retaining fluorine substituents during the synthesis of quinoline scaffolds—a critical requirement in the development of fluoroquinolone antibiotics and modern oncology agents.

Topic: Minimizing Defluorination Side Reactions Ticket Priority: High (Process Criticality) Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary & Mechanistic Overview

Fluorine incorporation at the C6, C7, or C8 positions of the quinoline ring is pivotal for pharmacological potency (e.g., increasing lipophilicity, metabolic stability, and DNA gyrase inhibition). However, the high electronegativity of fluorine renders the aromatic ring susceptible to distinct failure modes during synthesis:

  • Nucleophilic Aromatic Substitution (

    
    ):  The most common cause of yield loss. Fluorine acts as an excellent leaving group when positioned ortho or para to electron-withdrawing groups (EWG) like the quinoline nitrogen or carbonyls, especially under basic cyclization conditions.
    
  • Thermal Homolysis/Degradation: High-temperature methods (e.g., Gould-Jacobs) can induce C-F bond cleavage or polymerization of fluorinated intermediates.

  • Metal-Catalyzed Hydrodefluorination (HDF): In cross-coupling reactions, electron-rich transition metal catalysts (Pd, Ni) can oxidatively add into the C-F bond, replacing fluorine with hydrogen.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "I am losing my C6-fluorine atom during the cyclization step of the Grohe-Heubach route."

Diagnosis:


 Competition.
The Grohe-Heubach method relies on a base-mediated cyclization of an amino-acrylate intermediate. If your base is nucleophilic (e.g., ethoxide, hydroxide) or the solvent is nucleophilic (alcohols), it will attack the electron-deficient C6 position, displacing the fluorine.

Technical Protocol:

  • Switch to Non-Nucleophilic Bases: Replace alkoxides (

    
    , 
    
    
    
    ) with hindered, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic carbonates (
    
    
    ,
    
    
    ) in aprotic solvents.
  • Solvent Selection: Eliminate protic solvents. Use DMF , DMSO , or Acetonitrile . These solvents solvate the cation, increasing the basicity of the carbonate without providing a nucleophile to attack the ring.

  • Temperature Control:

    
     rates are highly temperature-dependent.[1] Conduct the cyclization at the lowest effective temperature (start at 
    
    
    
    and ramp slowly), monitoring via HPLC.
Scenario B: "My Gould-Jacobs reaction yields are low, and I see significant tarring/defluorination."

Diagnosis: Thermal Degradation. The traditional Gould-Jacobs cyclization requires temperatures exceeding


 (Dowtherm A reflux). Fluorinated aromatics often destabilize under prolonged thermal stress, leading to radical defluorination or polymerization.

Technical Protocol:

  • Microwave-Assisted Synthesis: Switch from convective heating to microwave irradiation. This allows for rapid heating profiles (

    
     reached in seconds) and shorter reaction times (10–20 mins vs. 4 hours), significantly reducing the window for thermal degradation side reactions.
    
  • Acid Catalysis (Eaton’s Reagent): Instead of thermal cyclization, use Eaton’s Reagent (

    
     in Methanesulfonic acid) . This promotes Friedel-Crafts-type cyclization at much lower temperatures (
    
    
    
    ), preserving the C-F bond.
Scenario C: "During Pd-catalyzed Buchwald-Hartwig coupling at C7, I observe hydrodefluorination at C6."

Diagnosis: Oxidative Addition into C-F.[2] Electron-rich phosphine ligands (often used to speed up aryl chloride coupling) can lower the barrier for Palladium to insert into the stronger C-F bond, leading to HDF.

Technical Protocol:

  • Ligand Selection: Avoid highly electron-rich, bulky alkylphosphines (like

    
     or some Buchwald ligands designed for C-F activation). Use bidentate ligands like Xantphos  or BINAP , which enforce a geometry that disfavors the smaller C-F oxidative addition transition state.
    
  • Base Choice: Avoid formate sources or alcohols that can serve as hydride donors (reducing agents). Use

    
      in Toluene  or Dioxane .
    

Comparative Data: Cyclization Methodologies

MethodPrimary Defluorination RiskTypical TempRecommended Mitigation
Gould-Jacobs Thermal degradation / Radical cleavage

Use Microwave or Eaton's Reagent (

)
Grohe-Heubach

(Base attack on F)

Use

/DMF (Non-nucleophilic system)
Conrad-Limpach Thermal / Acid-mediated hydrolysis

Flow chemistry (residence time control)
Pd-Catalyzed Metal-mediated Hydrodefluorination

Use Bidentate ligands; Exclude hydride sources

Visualized Workflows

Diagram 1: Mechanism of Defluorination & Prevention Strategy

This diagram illustrates the competing pathways (


 vs. Cyclization) and where intervention is required.

DefluorinationPathways Start Fluorinated Precursor Base Base Added (e.g., NaOEt) Start->Base Path_SNAr Pathway A: Nucleophilic Attack (SNAr) Base->Path_SNAr Strong Nucleophile High Temp Path_Cycl Pathway B: Intramolecular Cyclization Base->Path_Cycl Non-Nuc Base Controlled Temp Fail Defluorinated Side Product (Ether/Amine) Path_SNAr->Fail Success Target Fluoroquinoline Path_Cycl->Success

Caption: Pathway bifurcation during base-mediated cyclization. Pathway A represents the unwanted


 reaction driven by nucleophilic bases. Pathway B is the desired cyclization, favored by steric bulk and non-nucleophilic conditions.
Diagram 2: Decision Matrix for Method Selection

MethodSelection Input Select Synthesis Route Q1 Is the Fluorine ortho/para to EWG? Input->Q1 Branch_Yes Yes (High SNAr Risk) Q1->Branch_Yes Branch_No No (Thermal Risk) Q1->Branch_No Action_Grohe Use Grohe-Heubach (Base: K2CO3/DMF) Branch_Yes->Action_Grohe Avoid Alkoxides Action_GJ Use Microwave Gould-Jacobs Branch_No->Action_GJ If thermally stable Action_Acid Use Eaton's Reagent (Acid Catalysis) Branch_No->Action_Acid If thermally labile

Caption: Logic flow for selecting the synthetic route based on the electronic environment of the fluorine substituent.

Validated Experimental Protocol

Protocol: High-Yield Synthesis of 6-Fluoro-4-hydroxyquinoline (Modified Grohe-Heubach) Designed to eliminate


 side reactions.

Materials:

  • 2,4-Difluoroaniline derivative (1.0 equiv)

  • Ethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Condensation (Pre-Cyclization):

    • Mix aniline and EMME in ethanol. Heat to reflux (

      
      ) for 2 hours.
      
    • Evaporate ethanol completely under reduced pressure. Note: Removing ethanol is critical to prevent ethoxide formation in the next step.

  • Cyclization (The Critical Step):

    • Dissolve the residue in anhydrous DMF (

      
       concentration).
      
    • Add

      
      .
      
    • Heat to

      
       . Do not exceed 
      
      
      
      .
    • Checkpoint: Monitor by TLC/LC-MS every 30 mins. Look for the disappearance of the intermediate. If a side product (M+ -F +OH) appears, lower temperature immediately.

  • Workup:

    • Pour reaction mixture into ice water. Acidify to pH 2 with

      
      .
      
    • The product precipitates.[1][3] Filter and wash with water.[1]

Self-Validation:

  • The use of

    
     in DMF ensures that no strong nucleophile (like 
    
    
    
    ) is present to displace the fluorine.
  • Acidification precipitates the phenol (4-hydroxyquinoline) while keeping amine impurities in solution.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) for the cyclization? A: Use with extreme caution. While NaH is non-nucleophilic, commercial NaH is often suspended in oil and can generate highly reactive "naked" anions in DMF that may encourage side reactions if the temperature is uncontrolled.


 is kinetically slower but thermodynamically safer for fluorinated substrates.

Q: Why does my fluorine signal disappear in NMR when using Pd/C for hydrogenation of a nitro group on the same ring? A: Pd/C is an excellent catalyst for hydrodefluorination, especially in the presence of hydrogen gas. To reduce a nitro group without losing the fluorine, use Iron/Acetic Acid or Tin(II) Chloride (


)  reduction methods, which are chemically orthogonal to the C-F bond.

Q: I must use the Gould-Jacobs method. How do I stop the tar formation? A: The tar is likely polymerized material formed by radical decomposition at


. Add a radical inhibitor (e.g., BHT) in trace amounts, or better yet, use a Flow Reactor . Flow chemistry allows you to superheat the solvent for milliseconds, effecting cyclization before degradation kinetics can take over.

References

  • Gould–Jacobs reaction. Wikipedia. (Overview of thermal cyclization risks). Available at: [Link]

  • SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins. ResearchGate. (Mechanistic insight into SNAr defluorination). Available at: [Link]

  • Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses. (Discussion on Pd-mediated C-F activation). Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage Application Note. (Data on microwave vs thermal heating). Available at: [Link]

Sources

Strategies for separating C2 and C4 regioisomers of quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Hub. Ticket ID: #Q-REGIO-SEP-001 Topic: Troubleshooting and Strategies for C2/C4 Quinoline Isomer Resolution Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Diagnostic Triage: Where do I start?

Separating C2 and C4 regioisomers of quinoline is a classic challenge in heterocyclic chemistry. These isomers often share identical molecular weights and similar polarities, leading to co-elution in standard flash chromatography.

Before committing to a purification path, assess your mixture using the decision matrix below.

Workflow: Method Selection Logic

QuinolineSeparation Start Crude Mixture Analysis (TLC / UPLC) CheckRf Check u0394Rf (TLC) or u0394tR (UPLC) Start->CheckRf Scale Sample Scale? CheckRf->Scale Good Separation (u0394Rf > 0.15) SFC SFC (Chiral/Achiral) CheckRf->SFC Poor Separation (u0394Rf < 0.1) Flash Flash Chromatography (Silica/C18) Scale->Flash > 100 mg Prep Prep-HPLC (pH Switching) Scale->Prep < 100 mg Cryst Fractional Crystallization Deriv Chemical Derivatization Cryst->Deriv Crystallization Fails SFC->Cryst SFC Unavailable or > 10g Scale

Figure 1: Decision matrix for selecting the optimal purification strategy based on resolution (


) and scale.

Chromatographic Strategies (Flash & Prep-HPLC)

The Core Problem: Standard silica gel is often insufficient because the basic nitrogen interactions with silanols cause peak tailing that masks the subtle separation between isomers.

Strategy A: The "pH Switch" (Critical for RP-HPLC)

Quinolines are weak bases (pKa ~4.9). Their retention behavior changes drastically based on the mobile phase pH relative to their pKa.

  • Low pH (pH ~2.5): Nitrogen is protonated (

    
    ). The molecule is ionic and elutes faster on C18 but interacts with silanols.
    
  • High pH (pH ~10): Nitrogen is neutral (

    
    ). The molecule is more hydrophobic and retains longer on C18.
    

Why it works for isomers: The substituent position (C2 vs. C4) affects the pKa of the ring nitrogen due to steric hindrance and electronic effects. C2 substituents often sterically hinder the nitrogen lone pair more than C4 substituents, leading to subtle pKa differences that can be exploited by carefully tuning the buffer pH.

Protocol: pH Screening

  • Acidic Run: 0.1% Formic Acid in Water/MeCN.

  • Basic Run: 10 mM Ammonium Bicarbonate (pH 10) in Water/MeCN.

  • Compare: Overlay chromatograms. One isomer usually shifts significantly more than the other.

Strategy B: Stationary Phase Selection

If C18 fails, switch the selectivity mechanism.

Column TypeMechanismWhy use for Quinolines?
C18 (Standard) HydrophobicityBaseline for general separation.
Phenyl-Hexyl

-

Interactions
The aromatic rings of quinoline interact with the phenyl phase. Isomers with different electron densities (due to C2/C4 substitution) bind differently.
PFP (Pentafluorophenyl) Dipole-DipoleExcellent for halogenated quinolines (e.g., chloro-quinolines).
Silica (Normal Phase) H-Bonding/PolarityUse with 1% Triethylamine (TEA) to block silanols and sharpen peaks.

Crystallization & Solubility (Scalable Approach)

For scales >10g, chromatography becomes expensive. Crystallization exploits the structural symmetry differences between C2 and C4 isomers.

General Rule: C4-substituted quinolines often possess higher symmetry and higher melting points than their C2 counterparts, making them less soluble in certain solvents.

Protocol: Hydrochloric Acid Salt Formation

Converting the quinoline bases into hydrochloride salts often amplifies solubility differences.

  • Dissolution: Dissolve the crude mixture (oil or solid) in a minimal amount of Ethanol or Diethyl Ether.

  • Acidification: Dropwise add 1.2 equivalents of 4M HCl in Dioxane or concentrated HCl.

  • Precipitation:

    • Scenario A: One isomer precipitates immediately as the HCl salt. Filter and analyze.

    • Scenario B: No precipitate. Add an anti-solvent (Hexane or Et₂O) until turbid. Cool to 0°C.

  • Free-Basing: Recover the pure isomer by suspending the salt in water and neutralizing with saturated NaHCO₃, then extract with DCM.

Case Study: In the separation of 2,4-dichloroquinoline, the compound can be crystallized effectively from diethyl ether, exploiting the planar stacking interactions [1].

Advanced & Orthogonal Methods

Supercritical Fluid Chromatography (SFC)

SFC is the "Gold Standard" for difficult regioisomers. The supercritical CO₂ combined with polar modifiers (MeOH) offers orthogonal selectivity to liquids.

  • Modifier: Methanol (5–20%).

  • Additive: 0.1% Diethylamine (DEA) or 2-Isobutylamine. The basic additive is mandatory to suppress peak tailing of the basic quinoline nitrogen.

  • Column: 2-Ethylpyridine (2-EP) columns are specifically designed for basic heterocycles and often resolve C2/C4 isomers that co-elute on C18.

Chemical Derivatization (The "Last Resort")

If the isomers are inseparable, temporarily modify the structure to create a larger


.

N-Oxidation Strategy:

  • Treat mixture with m-CPBA (meta-chloroperoxybenzoic acid) in DCM.

  • Mechanism: The C2 substituent sterically hinders the nitrogen, making N-oxidation of the C2-isomer slower or chemically distinct from the C4-isomer.

  • The resulting N-oxides usually have vastly different polarities (much lower

    
    ) and can be separated easily on silica.
    
  • Restore: Reduce the separated N-oxide back to the quinoline using PCl₃ or Zn/AcOH.

Troubleshooting FAQs

Q: My peaks are tailing badly on silica gel. What is wrong? A: The basic nitrogen of the quinoline is hydrogen-bonding with the acidic silanols of the silica.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). This "caps" the silanols.

Q: I see two spots on TLC, but they merge on the column. A: You likely overloaded the column. Isomers with


 require a sample loading of <1% of the silica mass.
  • Fix: Use a tighter gradient (e.g., 0-10% B over 20 CVs) or switch to a Phenyl-Hexyl column.

Q: Can I use recrystallization for liquid mixtures? A: Yes, but you must find a solid derivative. Try forming the Picrate salt or the HCl salt (as described in Section 3). These salts are almost always solids with sharp melting points.

Mechanism of Action: pH Selectivity

Understanding why pH works is key to method development.

pH_Mechanism cluster_low Low pH (< 3.0) cluster_high High pH (> 8.0) Acid Protonated Form (QH+) Mech1 Ionic Interaction (Repulsion from C18) Acid->Mech1 Result1 Early Elution (Low Retention) Mech1->Result1 Base Neutral Form (Q) Mech2 Hydrophobic Interaction (Strong Binding to C18) Base->Mech2 Result2 Late Elution (High Retention) Mech2->Result2

Figure 2: Impact of mobile phase pH on Quinoline retention behavior. C2/C4 isomers often have different pKa shifts, causing their "Protonated vs Neutral" ratio to differ at a specific intermediate pH (e.g., pH 6.0).

References

  • K. Wozniak et al. , "2,4-Dichloroquinoline," Acta Crystallographica Section C, vol. 66, 2010.

  • BenchChem Technical Support , "Chromatographic Separation of Quinoline and Isoquinoline Isomers," BenchChem Troubleshooting Guide, 2025.[1]

  • Duret, P. et al. , "Preparative separation of quinolines by centrifugal partition chromatography with gradient elution," Journal of Chromatography A, vol. 1011, pp. 55-65, 2003.[2]

  • Sielc Technologies , "Separation of 2-Chloro-4-methylquinoline on Newcrom R1 HPLC column," Application Notes, 2018.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Impurity Profiling of Delafloxacin Intermediates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Delafloxacin Development

Delafloxacin is a novel anionic fluoroquinolone antibiotic with a broad spectrum of activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique chemical structure, which includes a hetero-aromatic ring at the N1 position and the absence of a basic group at the C7 position, contributes to its enhanced potency and distinct pharmacokinetic profile.[2] As with any active pharmaceutical ingredient (API), ensuring its purity, safety, and efficacy is paramount. The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities in new drug substances. Impurity profiling is, therefore, a non-negotiable aspect of the drug development and manufacturing process, directly impacting product quality and patient safety.[3]

Impurities in Delafloxacin can originate from various sources, including the synthetic route (process-related impurities) or degradation of the API over time (degradation products).[3] A robust, stability-indicating analytical method is essential to separate, identify, and quantify these impurities at trace levels. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose due to its high resolution, sensitivity, and versatility.

This guide provides an in-depth, comparative analysis of two distinct HPLC-based methodologies for the impurity profiling of Delafloxacin intermediates. We will move beyond rote protocols to explore the scientific rationale behind method development choices, offering a practical framework for researchers, scientists, and drug development professionals. We will compare a robust, workhorse Reversed-Phase HPLC with UV detection (HPLC-UV) method, ideal for routine quality control, against a highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for comprehensive impurity identification and trace-level analysis.

Understanding the Impurity Landscape of Delafloxacin

Effective impurity profiling begins with a theoretical understanding of the potential impurities. These can be broadly categorized as:

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthetic pathway. Patents detailing the synthesis of Delafloxacin reveal several potential intermediates and related substances that could persist in the final API if not adequately controlled.[3][4] For instance, a dimeric adduct was identified as a significant impurity during initial scale-up, arising from the penultimate chlorination step.[5] Other identified impurities include compounds designated as CFMC, ADHO, ADCF, and CFQO.[3]

  • Degradation Products: These arise from the chemical decomposition of Delafloxacin under the influence of light, heat, humidity, acid, base, or oxidation. Forced degradation studies are critical to identify these potential degradants and to prove the stability-indicating capability of the analytical method.[6][7] Studies have shown Delafloxacin to be susceptible to degradation under acidic, basic, and oxidative conditions.[6][8]

Core Principles for HPLC Method Development for Fluoroquinolones

The chemical nature of fluoroquinolones like Delafloxacin dictates the fundamental choices in HPLC method development.

  • Column Chemistry: The vast majority of successful separations are achieved on reversed-phase columns, particularly those with a C18 stationary phase.[9] This is due to the moderately hydrophobic nature of the quinolone core.

  • Mobile Phase pH: This is arguably the most critical parameter. Fluoroquinolones are amphoteric compounds. Delafloxacin, being weakly acidic, requires careful pH control. An acidic mobile phase (pH 2-3) is generally preferred. At this pH, the carboxylic acid group is protonated, reducing its ionization and leading to better retention on the reversed-phase column. This also minimizes silanol interactions on the silica support, resulting in sharper, more symmetrical peaks.[9]

  • Organic Modifier: Acetonitrile is often favored over methanol for chromatography of fluoroquinolones, especially in gradient elution. Its lower viscosity results in lower backpressure, and it often provides different selectivity.[9]

  • Detection: UV detection is a common choice, with a detection wavelength typically set around the absorbance maximum of the quinolone chromophore (e.g., ~280-295 nm).[6][10] For higher sensitivity and structural elucidation, fluorescence detection or mass spectrometry is employed.[8][11]

Logical Framework for HPLC Method Development

The process of developing a robust HPLC method is a systematic endeavor involving the optimization of several interconnected parameters to achieve the desired separation.

G cluster_0 Method Development Strategy Analyte Delafloxacin & Potential Impurities Column Column Selection (e.g., C18, C8) Analyte->Column Based on Polarity MobilePhase Mobile Phase Optimization Column->MobilePhase Evaluate pH, Organic Modifier Detection Detector Selection (UV, MS, FLD) Gradient Gradient/Isocratic Elution MobilePhase->Gradient Optimize Resolution & Run Time FinalMethod Validated Stability- Indicating Method Detection->FinalMethod Validate per ICH Guidelines Gradient->Detection Select for Sensitivity & Specificity

Caption: Logical workflow for HPLC method development.

Comparative Analysis of HPLC Methodologies

We will now compare two distinct methods tailored for different stages of the drug development pipeline.

Method A: "Workhorse" RP-HPLC-UV for Routine Quality Control

This method is designed for reliability, robustness, and ease of implementation in a QC environment. The primary goal is to accurately quantify known impurities and detect any new impurities exceeding the reporting threshold.

Method B: High-Sensitivity UPLC-MS/MS for In-Depth Characterization

This method prioritizes sensitivity and specificity. It is indispensable during early development for identifying unknown impurities, characterizing degradation pathways, and quantifying trace-level genotoxic impurities. The use of UPLC (with sub-2 µm particle columns) significantly shortens run times and improves resolution.[2]

Head-to-Head Performance Comparison
ParameterMethod A: RP-HPLC-UVMethod B: UPLC-MS/MSRationale & Justification
Stationary Phase C18, 250 x 4.6 mm, 5 µmBEH C18, 50 x 2.1 mm, 1.7 µmMethod A uses a standard, robust column. Method B uses a sub-2 µm particle column for higher efficiency and speed, compatible with UPLC pressures.
Primary Goal Quantitative analysis of known impurities, routine QCIdentification of unknown impurities, trace analysisUV detection is robust for quantification. MS provides mass information essential for identifying unknowns.[11]
Sensitivity (Typical) LOD: ~0.05 µg/mL; LOQ: ~0.15 µg/mLLOD: < 1 ng/mL; LOQ: ~3 ng/mLMS detection is inherently orders of magnitude more sensitive than UV detection.[7]
Specificity Good (based on retention time)Excellent (based on retention time and m/z)Co-eluting peaks can be a challenge for UV. MS can distinguish compounds with the same retention time but different masses.
Analysis Time ~20-30 minutes< 5 minutesUPLC systems with smaller columns and higher flow rates drastically reduce run times.[2]
Robustness HighModerate to HighHPLC-UV methods are generally considered workhorses. UPLC-MS/MS systems can be more complex and require specialized maintenance.
Cost & Complexity LowerHigherMass spectrometers are a significant capital investment and require highly skilled operators.

Experimental Protocols

Overall Experimental Workflow

The general workflow for performing impurity profiling involves sample preparation, chromatographic separation and detection, and data analysis to identify and quantify impurities relative to the main Delafloxacin peak.

G cluster_workflow Impurity Profiling Workflow SamplePrep Sample Preparation (Dissolve API in Diluent) HPLC HPLC/UPLC System SamplePrep->HPLC Separation Chromatographic Separation (Gradient Elution) HPLC->Separation Detection Detection (UV or MS/MS) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis Report Impurity Report (% Area, Identification) DataAnalysis->Report Quantify using Area Percent

Caption: General workflow for HPLC impurity profiling.

Protocol 1: RP-HPLC-UV Method (Method A)

This protocol is a representative method synthesized from common practices for analyzing fluoroquinolones.[8][9][10]

  • Chromatographic System & Conditions:

    • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

    • Column: Kromasil C18, 250 x 4.6 mm, 5 µm particle size.[8]

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 295 nm.[6]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 40 60
      22.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve Delafloxacin reference standard in diluent to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the Delafloxacin API sample in diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the standard solution five times and check for system suitability (e.g., %RSD of peak area < 2.0%, tailing factor < 1.5).

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%

Protocol 2: UPLC-MS/MS Method (Method B)

This protocol is based on high-sensitivity methods used for bioanalytical or detailed impurity characterization studies.[2][7]

  • Chromatographic & MS Conditions:

    • System: Waters ACQUITY UPLC H-Class with a Xevo TQ-S Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      3.0 20 80
      3.5 5 95
      4.0 5 95
      4.1 95 5

      | 5.0 | 95 | 5 |

    • Mass Spectrometer Settings (Example):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • Scan Mode: Full Scan (m/z 100-900) for unknown identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities. Delafloxacin precursor-to-product ion transition: 441.1 → 423.1.[2]

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Prepare the Delafloxacin API sample at a concentration of approximately 0.1 mg/mL in diluent. A lower concentration is used due to the high sensitivity of the MS detector.

  • Procedure:

    • Equilibrate the UPLC-MS/MS system.

    • Inject a blank to check for background interference.

    • Inject the sample solution.

  • Data Analysis:

    • Analyze the full scan data to find the m/z of unknown peaks. Propose potential structures based on the mass and fragmentation patterns.

    • Use the area percent method on the total ion chromatogram (TIC) for a semi-quantitative overview. For accurate quantification, reference standards for the impurities are required.

Protocol 3: Forced Degradation Study

This protocol is essential to demonstrate the stability-indicating nature of the chosen analytical method (preferably Method A for validation purposes).[6][7]

  • Sample Preparation: Prepare a solution of Delafloxacin at ~0.5 mg/mL in diluent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the sample solution. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the sample solution. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 6 hours, protected from light.

    • Thermal Degradation: Expose the solid API powder to 105 °C in a hot air oven for 24 hours.[7] Then, prepare the sample solution as usual.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber for an appropriate duration as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.

  • Evaluation:

    • Assess the peak purity of the Delafloxacin peak in the stressed samples using a DAD detector to ensure no degradation product is co-eluting.

    • Calculate the mass balance to account for the degraded API and the formed impurities.

    • The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak and from each other.

Conclusion and Future Perspectives

The selection of an appropriate HPLC method for Delafloxacin impurity profiling is contingent on the specific objective, whether it be routine quality control or in-depth structural elucidation. The robust, cost-effective RP-HPLC-UV method is the workhorse of QC labs, providing reliable quantification of known impurities. In contrast, the UPLC-MS/MS method offers unparalleled sensitivity and specificity, making it the gold standard for research, development, and the characterization of unknown, trace-level impurities.

A comprehensive analytical strategy should leverage both approaches. An initial characterization using UPLC-MS/MS can identify and help procure standards for process-related impurities and degradation products. Subsequently, a validated, stability-indicating HPLC-UV method can be implemented for routine release testing and stability studies throughout the product's lifecycle. This dual approach ensures a deep understanding of the impurity profile, guaranteeing the quality, safety, and efficacy of Delafloxacin.

References

  • U.S. Food and Drug Administration. (2017). Novel Drug Approvals for 2017. FDA.gov. [Link]

  • Al-Subaie, A. M., et al. (2021). Eco-Friendly UPLC-MS/MS Quantitation of Delafloxacin in Plasma and Its Application in a Pharmacokinetic Study in Rats. MDPI. [Link]

  • Google Patents. (2017).
  • Al-Subaie, A. M., et al. (2020). Determination of Delafloxacin in Pharmaceutical Formulations Using a Green RP-HPTLC and NP-HPTLC Methods: A Comparative Study. ResearchGate. [Link]

  • Google Patents. (2020). CN111718331A - Impurities I and II of Delafloxacin and product refining method.
  • Jebali, S., et al. (2024). Sustainable and Stability Indicating Liquid Chromatography–Mass Spectrometry Method for the Quantita.... ResearchGate. [Link]

  • Tudoran, O., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. [Link]

  • ResearchGate. (2025). Validation of HPLC method for determination of six fluoroquinolones: cinoxacin, ciprofloxacin, enoxacin, lomefloxacin, norfloxacin and ofloxacin. [Link]

  • Hanselmann, R., et al. (2008). Identification and Suppression of a Dimer Impurity in the Development of Delafloxacin. Organic Process Research & Development. [Link]

  • Kumar, A., et al. (2024). Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS. Oriental Journal of Chemistry. [Link]

  • Pharmaffiliates. Delafloxacin Meglumine and its Impurities. [Link]

  • Siala, M., et al. (2022). Delafloxacin against Biofilms from Staphylococcus aureus Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • Al-Subaie, A. M., et al. (2025). Simple and Accurate HPTLC-Densitometric Method for Quantification of Delafloxacin (A Novel Fluoroquinolone Antibiotic) in Plasma Samples: Application to Pharmacokinetic Study in Rats. ResearchGate. [Link]

  • Rocci, G., et al. (2022). Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS. MDPI. [Link]

  • El-Kimary, E. I., et al. (2016). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Journal of Chromatographic Science. [Link]

Sources

Distinguishing C4 vs C2 Substitution Products by NMR Spectroscopy: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, the functionalization of di-halo heterocycles—such as 2,4-dichloropyrimidines or 2,4-dichloroquinazolines—via nucleophilic aromatic substitution (SNAr) is a foundational workflow. While frontier molecular orbital theory dictates that substitution generally favors the C4 position due to a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient[1], reaction conditions, solvent effects, and nucleophile sterics often lead to mixtures of C4 and C2 regioisomers.

Because these regioisomers exhibit vastly different pharmacological profiles and target affinities, unambiguous structural elucidation is critical. As a Senior Application Scientist, I have seen countless misassignments stemming from an overreliance on 1D NMR chemical shifts. This guide provides a definitive, self-validating framework for distinguishing C4 and C2 substitution products using orthogonal 1D and 2D NMR techniques.

The Physics of the Scaffold: Why 1D NMR Can Be Deceiving

Instead of relying solely on shift values, we must look at the physical causality of the molecular environment:

  • Line Broadening Effects (1H and 13C NMR): When primary or secondary amines are substituted at the C4 position, they often exhibit significant room-temperature line broadening in both 1H and 13C spectra[2]. This is caused by restricted rotation (rotamers) around the exocyclic C–N bond, which gains partial double-bond character due to resonance with the ring nitrogens. Conversely, C2-substituted amines typically do not exhibit this broadening due to the symmetric electronic environment of the C2 position, providing a rapid 1D diagnostic tool[2].

  • The H5 Internal Anchor: The pyrimidine/quinazoline ring possesses a built-in structural probe: the H5 proton. The C4 position is directly adjacent to H5, whereas the C2 position is isolated between two nitrogen atoms. This geometric reality is the foundation of our 2D NMR self-validating system.

The Self-Validating 2D NMR System (HMBC & NOESY)

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range (2–3 bond) scalar couplings between protons and carbons[3]. By optimizing the experiment for aromatic couplings (typically 8 Hz), the H5 proton becomes an infallible anchor.

  • C4 Substitution: The H5 proton will show a strong ³JCH correlation to the C4 carbon[4]. If the substituent is at C4, the substituent protons (e.g., -NH or -CH3) will also correlate to this exact same carbon[3].

  • C2 Substitution: The H5 proton is four bonds away from C2 (⁴JCH), a correlation that is rarely observed. Therefore, H5 will not correlate to the carbon that the substituent is attached to.

NOESY / ROESY (Nuclear Overhauser Effect)

NOESY experiments map spatial proximity (< 5 Å).

  • C4 Substitution: Because the substituent at C4 is spatially adjacent to the H5 proton, a strong NOE cross-peak will be observed between the substituent protons and H5.

  • C2 Substitution: The C2 position is isolated. Substituent protons at C2 will show no NOE to any protons on the pyrimidine ring.

Comparative Diagnostic Data

The following table summarizes the quantitative and qualitative data used to distinguish the two regioisomers.

Diagnostic FeatureC4-Substitution ProductC2-Substitution ProductMechanistic Causality
1D 1H NMR (Amine Substituents) Broadened signals at RT[2]Sharp, well-defined signalsPartial double-bond character of the C4-N bond restricts rotation, creating rotamers[2].
1D 13C NMR (Substituted Carbon) Typically 150–170 ppmTypically 155–165 ppmC2 is highly deshielded by two adjacent nitrogens; C4 by one nitrogen and one carbon.
HMBC (³JCH from H5) Strong correlation to C4 (Substituted)[3]No correlation to C2 (Substituted)H5 is 3 bonds away from C4, but 4 bonds away from C2, preventing scalar coupling[3].
NOESY (Substituent to Ring) Strong NOE to H5No NOE to any ring protonSubstituent at C4 is spatially adjacent to H5. The C2 position is sterically isolated.

Step-by-Step Methodology: NMR Acquisition & Analysis

To ensure data integrity and reproducibility, follow this standardized acquisition and processing workflow:

Step 1: Optimized Sample Preparation Dissolve 15–20 mg of the highly purified compound in 0.6 mL of a deuterated solvent. Critical Choice: Use DMSO-d6 rather than CDCl3 if your substituent is an amine. DMSO-d6 slows down proton chemical exchange, allowing the -NH proton to appear as a sharp, quantifiable signal that can be utilized in 2D experiments[4].

Step 2: 1D Acquisition & Rotamer Check Acquire standard 1H and 13C spectra. Inspect the substituent signals (e.g., the α-carbon protons of an amine). If significant line broadening is observed at 25 °C, this is a strong preliminary indicator of C4 substitution[2].

Step 3: HSQC Mapping Acquire a multiplicity-edited HSQC spectrum. Map all directly bonded C–H pairs to unambiguously identify the H5–C5 pair. This pair will serve as your internal anchor for all subsequent 2D analyses.

Step 4: HMBC Scalar Validation Acquire an HMBC spectrum optimized for a long-range coupling constant of 8 Hz.

  • Locate the H5 proton on the F2 axis.

  • Trace its correlations on the F1 (Carbon) axis. You will see strong ³JCH cross-peaks to C4 and C6.

  • Locate your substituent protons (e.g., -NH) on the F2 axis and trace their correlations.

  • The Verdict: If the substituent protons correlate to the same carbon that H5 correlates to, you have a C4 substitution[4]. If they correlate to a carbon that H5 does not see, you have a C2 substitution.

Step 5: NOESY Spatial Validation Acquire a NOESY (or ROESY for mid-sized molecules) spectrum with a mixing time of 300–500 ms. Look for a cross-peak between the substituent protons and the H5 proton. This spatial data must perfectly agree with the HMBC scalar data to validate the assignment.

Logical Workflow Visualization

The following diagram illustrates the self-validating decision tree used to assign regiochemistry based on orthogonal 2D NMR data.

NMR_Workflow A Acquire NMR Suite (1H, 13C, HSQC, HMBC, NOESY) B Identify Substituent Protons (e.g., -NH, -CH2, -CH3) A->B C Analyze NOESY / ROESY (Spatial Proximity) B->C D Analyze HMBC (Scalar Coupling) B->D E Strong NOE to H5 (C4 Substitution) C->E Proximity to H5 F No NOE to H5 (C2 Substitution) C->F Isolated from H5 G ³J_CH from H5 to C_sub (C4 Substitution) D->G H5 correlates to C_sub H No ³J_CH from H5 to C_sub (C2 Substitution) D->H No H5 correlation

Logical workflow for distinguishing C2 vs C4 substitution using 2D NMR spatial and scalar correlations.

References

  • StackExchange Chemistry: "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity" Source: StackExchange URL
  • BenchChem: "Unraveling the Structure of 2,4-Dichloro-6-(piperidin-1-yl)
  • Academia.
  • MDPI Molecules: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry" Source: MDPI URL

Sources

Comparative Structural Profiling of 2,4-Dichloro-6,7-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Lattice Dynamics to Bioactive Potential

Executive Summary & Strategic Context

The 2,4-dichloro-6,7-difluoroquinoline scaffold represents a critical "privileged structure" in medicinal chemistry. It serves as the electrophilic core for next-generation fluoroquinolone antibiotics and kinase inhibitors. However, the simultaneous presence of four halogen atoms (two chlorine, two fluorine) introduces complex halogen bonding (


-hole interactions)  that drastically influence solubility, polymorphism, and bioavailability.

This guide moves beyond basic characterization.[1] It compares the three dominant structural analysis modalities—Single Crystal XRD (SC-XRD) , Powder XRD (PXRD) , and DFT Computational Modeling —to provide a decision framework for validating these derivatives during drug development.

Synthesis & Crystallization Protocol

To analyze the structure, one must first isolate the kinetically stable polymorph. The chlorination of the 4-hydroxy-2-quinolone precursor is the industry-standard route, but crystallization requires specific solvent handling to avoid solvate formation.

Validated Synthesis Workflow
  • Precursor: 6,7-difluoro-4-hydroxy-1H-quinolin-2-one.

  • Reagent: Phosphorus oxychloride (

    
    ) (Acts as both solvent and reagent).
    
  • Catalyst:

    
    -Dimethylaniline (promotes the nucleophilic attack).
    
  • Conditions: Reflux at 110°C for 4–6 hours.

Crystallization for SC-XRD

Direct precipitation often yields microcrystalline powders unsuitable for SC-XRD.

  • Method: Slow Vapor Diffusion.

  • Solvent System: Dissolve crude product in Acetone (good solubility); diffuse n-Hexane (antisolvent) into the solution at 4°C.

  • Why: This minimizes kinetic trapping, allowing the halogen-bonded networks (Cl···Cl and F···F) to organize into the thermodynamically most stable lattice.

Workflow Visualization

SynthesisWorkflow Start Precursor: 6,7-difluoro-4-hydroxy-quinolin-2-one Reaction Chlorination (POCl3, Reflux, 6h) Start->Reaction Workup Quench (Ice Water) & Filtration Reaction->Workup Crude Crude 2,4-dichloro-product Workup->Crude Cryst Vapor Diffusion (Acetone / Hexane) Crude->Cryst Purification Analysis SC-XRD Analysis (0.71073 Å Mo Kα) Cryst->Analysis Single Crystal

Figure 1: Step-by-step synthesis and crystallization workflow for isolating diffraction-quality crystals.

Comparative Guide: Analytical Modalities

In the development of quinoline-based drugs, researchers often default to PXRD. However, for poly-halogenated systems, this is insufficient. The table below objectively compares the utility of each method.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) DFT (Computational)
Primary Output Absolute 3D atomic coordinates (

).
Bulk phase fingerprint (

peaks).
Theoretical energy minima & MOs.
Resolution Atomic (< 0.8 Å).[2]Phase ID only (unless Rietveld refined).N/A (Quantum Mechanical).
Halogen Bonding Directly visualizes

-hole interactions (Type I vs Type II).
Infers packing based on peak shifts.Calculates interaction energy (kcal/mol).
Sample Req. High-quality single crystal (

mm).
Polycrystalline powder (mg scale).Structural file (.cif or .xyz).
Throughput Low (Days/Weeks).High (Minutes/Hours).[2][3][4]Variable (CPU dependent).
Best For... De novo structure solution & interaction mapping.Batch consistency & polymorph screening.Predicting stability & spectral assignment.
Expert Insight: The "Halogen Bond" Trap

Standard PXRD cannot distinguish between subtle packing differences caused by weak Cl···F interactions. SC-XRD is mandatory for this scaffold to confirm if the crystal packing adopts a Type I (cis-like) or Type II (orthogonal) halogen bonding geometry. Type II interactions are stronger and often lead to higher melting points and lower solubility, affecting formulation.

Structural Determinants & Causality

Why do 2,4-dichloro-6,7-difluoroquinoline derivatives crystallize the way they do? The lattice energy is driven by a competition between


-stacking and halogen bonding.
The 6,7-Difluoro Effect

Fluorine is small and highly electronegative but has low polarizability. In this scaffold, the F atoms rarely form strong F···F bonds.[5][6] Instead, they act as weak hydrogen bond acceptors (C-H···F) or engage in dipole-driven stacking.

  • Impact: The 6,7-difluoro substitution flattens the electron density map, enhancing the "slip-stacked"

    
    -arrangement, which improves solid-state density.
    
The 2,4-Dichloro "Anchor"

Chlorine has a significant


-hole (a region of positive electrostatic potential on the pole opposite the C-Cl bond).
  • Mechanism: The 2-Cl and 4-Cl atoms often dock into the electron-rich

    
    -cloud of a neighboring quinoline ring or interact with the electronegative Fluorine (Cl···F).
    
  • Causality: These directional "anchors" lock the molecules into rigid ribbons, reducing solubility compared to non-chlorinated analogs.

Interaction Logic Diagram

InteractionLogic Molecule 2,4-dichloro-6,7-difluoroquinoline Cl_Atoms 2,4-Dichloro Substituents (Large Sigma Hole) Molecule->Cl_Atoms F_Atoms 6,7-Difluoro Substituents (High Electronegativity) Molecule->F_Atoms Interaction1 Type II Halogen Bonding (Cl...N or Cl...F) Cl_Atoms->Interaction1 Drives Directionality Interaction2 Pi-Pi Stacking (Planar Alignment) F_Atoms->Interaction2 Modulates Electrostatics Result1 High Lattice Energy (Stable Polymorph) Interaction1->Result1 Interaction2->Result1 Result2 Reduced Solubility (Formulation Challenge) Result1->Result2

Figure 2: Causal relationship between atomic substitution, intermolecular forces, and macroscopic physicochemical properties.

Experimental Data Simulation (Representative)

Based on structural analogs (e.g., 2,4-dichloro-quinazoline derivatives), the expected crystallographic metrics for a stable form of this derivative are provided below. This serves as a benchmark for validation .

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar aromatics)
    
  • Z (Molecules/Cell): 4

  • Key Intermolecular Distances:

    • 
       Centroid Distance: 
      
      
      
      Å[2]
    • Cl

      
      Cl Contact: 
      
      
      
      Å (Type I geometry)
    • C-H

      
      F Contact: 
      
      
      
      Å

Protocol for Validation:

  • Collect SC-XRD data at 100K (reduces thermal vibration).

  • Solve structure using Direct Methods (SHELXT).

  • Check for Disorder in the F-atoms (common due to F/H similarity in size).

  • Generate a simulated PXRD pattern from the .cif file and compare it with the experimental bulk powder pattern to ensure phase purity.

References

  • Exploring weak noncovalent interactions in a few halo-substituted quinolones. Source: National Institutes of Health (PMC). Relevance: Defines the specific F···F and Cl···O interaction geometries in quinoline lattices.

  • Characterization of Type I and II Interactions between Halogen Atoms. Source: National Science Foundation (NSF) Public Access Repository. Relevance: Authoritative classification of halogen bonding types essential for analyzing the 2,4-dichloro substitution.

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Source: Creative Biostructure. Relevance: Provides the methodological basis for the comparative analysis section.

  • Optimized 3D structure of 2,4-dichloro-6,7-dimethoxyquinazoline. Source: ResearchGate.[7] Relevance: Serves as the closest structural analog for benchmarking lattice parameters and synthesis conditions.

Sources

Mass spectrometry fragmentation patterns of dichlorofluoroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Architect: A Comparative Guide to Mass Spectrometry Fragmentation of Dichlorofluoroquinolines

As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), the structural elucidation of halogenated pharmacophores is a recurring challenge. Dichlorofluoroquinolines (DCFQs)—hybrid structures combining the antimalarial properties of dichloroquinolines with the broad-spectrum antibacterial efficacy of fluoroquinolones—present unique analytical hurdles.

When these molecules are subjected to Collision-Induced Dissociation (CID) in a mass spectrometer, they do not simply break apart; they undergo complex, competing gas-phase reactions. This guide objectively compares the mass spectrometry (MS) platforms used to analyze DCFQs, decodes the causality behind their fragmentation patterns, and provides a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Causality: Decoding the Fragmentation Pathways

To select the right analytical instrument, one must first understand the gas-phase behavior of the analyte. The fragmentation of DCFQs is governed by the stability of the quinoline core and the high electronegativity of the halogen substituents.

The Exception to the Even-Electron Rule

In standard positive-mode Electrospray Ionization (ESI+), molecules form even-electron protonated species


. According to the even-electron rule, these ions should fragment to yield other even-electron ions (e.g., via the loss of neutral molecules like 

or

). However, DCFQs frequently exhibit the direct loss of a chlorine radical (

, -35 Da).

Why does this thermodynamically unfavorable homolytic cleavage occur? The highly delocalized


-electron system of the quinoline core provides exceptional resonance stabilization to the resulting radical cation. This heteroatom elimination represents a documented exception to the even-electron rule, originating open-shell species that are highly diagnostic for chloroquinoline derivatives 1[1].
Fluoroquinolone-like Peripheral Cleavage

Simultaneously, the fluoroquinolone backbone dictates secondary fragmentation. If the DCFQ possesses a peripheral amine or piperazine ring, CID will readily cleave these side chains. Furthermore, the carboxylic acid moieties typical of these structures undergo rapid decarboxylation (loss of


, -44 Da) following initial ring rearrangements 2[2].

Fragmentation M [M+H]+ Protonated DCFQ Path1 Loss of Cl• (-35 Da) Open-Shell Radical Cation M->Path1 Exception to Even-Electron Rule Path2 Loss of HF (-20 Da) Even-Electron Ion M->Path2 Inductive Effect Path3 Side-Chain Cleavage (e.g., Piperazine loss) M->Path3 CID Cleavage Sec2 Quinoline Ring Fragmentation Path1->Sec2 Sec1 Secondary Loss of CO2 (-44 Da) Path3->Sec1 Sec1->Sec2

Proposed ESI-MS/MS fragmentation pathways for dichlorofluoroquinolines.

Comparative Analysis of MS Platforms

Not all mass spectrometers are equipped to handle the mechanistic complexity of DCFQs. The choice of instrument dictates whether you are performing structural elucidation (identifying unknown metabolites) or targeted quantitation (measuring known API concentrations in plasma).

Table 1: Comparative Performance of MS Platforms for DCFQ Analysis

PlatformPrimary ApplicationMass AccuracySensitivity (LOD)Fragmentation Capability
HR-Q-TOF (ESI) Structural elucidation, Metabolite ID

ppm
Moderate (pg/mL)High (Resolves isobaric losses like

vs.

)
Triple Quadrupole (QqQ) High-throughput PK/PD quantitationNominal (

Da)
Ultra-High (fg/mL)Moderate (MRM transitions only)
Ion Trap (ESI-MS

)
Deep sequential pathway mappingNominal (

Da)
Moderate (pg/mL)Exceptional (

,

for ring cleavage tracking)
GC-EI-MS Volatile precursor analysisNominal (

Da)
Low (ng/mL)High (Hard ionization, extensive backbone shattering)

Expert Insight: We utilize High-Resolution Q-TOF rather than standard QqQ during the initial drug discovery phase because resolving the isobaric interference between a neutral loss of


 (35.976 Da) and a sequential loss of 

requires sub-5 ppm mass accuracy. Once the specific

transitions are validated, the workflow is transferred to a QqQ for high-sensitivity Multiple Reaction Monitoring (MRM).

MS_Workflow Start DCFQ Sample Preparation LC UHPLC Separation (C18 Column) Start->LC Split Mass Spectrometry Platform Selection LC->Split QTOF HR-Q-TOF MS (Mechanistic Elucidation) Split->QTOF Structural ID QQQ Triple Quadrupole (QqQ) (Targeted Quantitation) Split->QQQ High Sensitivity QTOF_Data Exact Mass & Open-Shell Fragment Identification QTOF->QTOF_Data QQQ_Data MRM Transitions & Isotopic Validation QQQ->QQQ_Data

UHPLC-MS/MS workflow for the structural and quantitative analysis of dichlorofluoroquinolines.

Quantitative Data: Characteristic Neutral Losses

When interpreting the MS/MS spectra of DCFQs, specific mass shifts act as diagnostic fingerprints.

Table 2: Diagnostic Neutral Losses in DCFQ Tandem Mass Spectrometry

Neutral LossMass Shift (Da)Mechanism / CausalityDiagnostic Value

-20.006Inductive effect pulling protons from adjacent carbons.Confirms the presence of a fluorinated ring system.

-34.968Homolytic cleavage stabilized by quinoline

-system.
Differentiates chloroquinolines from other halogens.

-35.976Heterolytic cleavage requiring an available adjacent proton.Indicates specific stereochemical availability of

.

-43.989Decarboxylation of the quinolone-3-carboxylic acid moiety.Validates the intact fluoroquinolone core structure.

Self-Validating Experimental Protocol: LC-ESI-MS/MS of DCFQs

A robust protocol must be self-validating. In this methodology, we use the natural isotopic distribution of chlorine (


 and 

in a

ratio) as an internal mathematical check to verify structural assignments without relying solely on exact mass. This aligns with rigorous standards for fluoroquinolone confirmation.
Step 1: Sample Preparation & Matrix Spiking
  • Dissolve the DCFQ standard in 50:50 Methanol/Water with 0.1% Formic Acid to a concentration of

    
    .
    
  • Causality Check: Formic acid is critical. It acts as a proton source to ensure high ionization efficiency of the basic quinoline nitrogen, driving the formation of the

    
     precursor ion.
    
Step 2: Chromatographic Separation (UHPLC)
  • Inject

    
     onto a C18 reverse-phase column (e.g., 
    
    
    
    mm, 1.7
    
    
    particle size).
  • Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at

    
    .
    
  • Causality Check: Halogenated quinolines are highly hydrophobic. The C18 stationary phase ensures adequate retention, preventing ion suppression from early-eluting matrix salts.

Step 3: MS/MS Acquisition & Collision Energy Ramping
  • Operate the MS in ESI positive mode. Set the capillary voltage to

    
     and desolvation temperature to 
    
    
    
    .
  • Isolate the

    
     precursor ion in Quadrupole 1.
    
  • Apply a Collision Energy (CE) ramp from

    
     to 
    
    
    
    in the collision cell (using Argon or Nitrogen gas).
  • Causality Check: Ramping the CE is necessary because the loss of peripheral groups (e.g., piperazine) requires low energy (

    
    ), while the homolytic cleavage of the 
    
    
    
    bond to form the radical cation requires high energy (
    
    
    ).
Step 4: Data Analysis & Isotopic Validation (The Self-Validating Step)
  • Examine the precursor ion spectrum. A molecule with two chlorine atoms must exhibit an isotopic pattern of approximately 9:6:1 for

    
    .
    
  • Examine the fragment ions. If a fragment corresponds to the loss of a single

    
     radical, the resulting product ion must exhibit a 3:1  (
    
    
    
    ) isotopic pattern, confirming that exactly one chlorine atom remains on the quinoline ring.
  • If this mathematical relationship fails, the assigned fragmentation pathway is incorrect, and the data must be re-evaluated.

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti Source: Rapid Communications in Mass Spectrometry (NIH) URL:[Link][1]

  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Source: Analytical Letters (Taylor & Francis / ResearchGate) URL:[Link][2]

  • Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry Source: United States Department of Agriculture / IAEA Nucleus URL:[Link]

Sources

Validating Purity of 2,4-Dichloro-6,7-difluoroquinoline by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-6,7-difluoroquinoline (CAS 1613289-25-0) is a critical heterocyclic building block used in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1][2] Its reactivity, driven by the 2,4-dichloro functionality, makes it susceptible to rapid hydrolysis, while its fluorinated core presents challenges in separating regioisomeric impurities.[1]

While HPLC-UV is the industry standard for routine assay, it often fails to distinguish between the target compound and its isobaric or non-chromophoric impurities. This guide validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior method for purity analysis, offering the sensitivity required for trace impurity profiling and the specificity to resolve halogenated regioisomers.[2]

Comparative Analysis: Why LC-MS?

The following analysis objectively compares LC-MS against traditional alternatives (HPLC-UV and GC-MS) for this specific halogenated quinoline.

Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV GC-MS
Specificity High: Mass-based detection resolves co-eluting peaks and identifies hydrolysis products (m/z 216 vs 234).[1][2]Medium: Relies solely on retention time; "blind" to co-eluting impurities with similar UV spectra.[2]Medium: Thermal instability of the dichloro-quinoline in the injector port can induce degradation.[2]
Sensitivity (LOD) Excellent (< 0.05%) : Critical for genotoxic impurity screening.[2]Good (0.1 - 0.5%) : Sufficient for assay but lacks trace detection capability.[2]Good : But limited by volatility and thermal breakdown risks.[2]
Isomer Resolution High: MS/MS fragmentation patterns can help distinguish 6,7-difluoro from 5,7-difluoro isomers.[1][2]Low: Regioisomers often have identical UV max absorption.[2]High: Good separation, but risks artifact formation.
Throughput Medium: Requires careful equilibration to prevent ion suppression.[2]High: Robust for routine QC in manufacturing.Medium: Longer run times for column cooling/heating cycles.[2]
The "Blind Spot" of HPLC-UV

In HPLC-UV, the primary hydrolysis impurity, 2-chloro-6,7-difluoro-4-hydroxyquinoline , shares a highly similar chromophore with the parent compound.[1][2] Without mass discrimination, this impurity can co-elute under the main peak, leading to a falsely high purity assignment (mass balance error). LC-MS detects the mass shift from the parent (


 ~234) to the hydrolysis product (

~216), instantly flagging the contamination.

Technical Guide: LC-MS Validation Protocol

This protocol is designed to be self-validating , incorporating system suitability tests (SSTs) that flag instrument drift or column degradation before data is compromised.[1][2]

A. Experimental Conditions
  • Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6400 series or Waters Xevo).[1][2]

  • Column: Phenyl-Hexyl stationary phase (e.g., Waters XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm).[1]

    • Causality: The Phenyl-Hexyl phase provides superior pi-pi selectivity for halogenated aromatics compared to standard C18, improving the separation of the 6,7-difluoro target from potential 5,7-difluoro regioisomers.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).[2]

    • B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Avoid phosphate buffers which suppress MS ionization.[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts).[2]

    • 2-10 min: 10% -> 90% B (Linear gradient).[1][2]

    • 10-12 min: 90% B (Wash).[2]

    • 12-15 min: 10% B (Re-equilibration).

  • Detection: ESI Positive Mode (Electrospray Ionization).[2]

    • Target Mass: m/z 234 (M+H)+.

    • SIM Mode: Monitor m/z 234, 236, 238 (characteristic Cl2 isotope pattern 9:6:1).

B. Sample Preparation (Critical Step)

The 2,4-dichloro moiety is labile. Improper handling leads to artifactual hydrolysis.[2]

  • Solvent: Dissolve 1 mg of sample in 100% Acetonitrile (anhydrous). Do not use water or methanol in the diluent.

  • Stability Check: Inject immediately. If autosampler storage is needed, maintain at 4°C.

C. Validation Parameters (ICH Q2 Aligned)
1. Specificity & Forced Degradation

To prove the method is stability-indicating, intentionally degrade the sample:

  • Acid Hydrolysis: Treat sample with 0.1 N HCl for 1 hour.

  • Observation: The LC-MS must resolve the parent peak (m/z 234) from the degradation product (m/z 216, 2-chloro-6,7-difluoro-4-hydroxyquinoline).[1][2]

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between parent and hydrolysis peak.
    
2. Linearity & Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 100 µg/mL).

  • Acceptance Criteria:

    
    .[2]
    
3. Limit of Quantitation (LOQ)
  • Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.[1][2]

  • Target: LOQ should be

    
     to detect trace impurities.[2]
    

Visualizing the Validation Logic

Workflow Diagram: LC-MS Analysis Path

This diagram illustrates the critical decision points in the analysis workflow, specifically highlighting where LC-MS prevents the errors common to HPLC-UV.

LCMS_Workflow Sample Crude Sample (2,4-dichloro-6,7-difluoroquinoline) Prep Sample Prep (Anhydrous MeCN) Sample->Prep LC LC Separation (Phenyl-Hexyl Column) Prep->LC Detection Detection Method? LC->Detection UV HPLC-UV (254 nm) Detection->UV Standard MS LC-MS (ESI+ SIM) Detection->MS Recommended Result_UV Risk: Co-eluting Hydrolysis Product (False Pass) UV->Result_UV Result_MS Resolved Peaks: Parent (m/z 234) Impurity (m/z 216) MS->Result_MS

Caption: Comparative workflow showing how LC-MS resolves the "blind spot" of co-eluting hydrolysis impurities common in HPLC-UV analysis.

Impurity Formation Pathway

Understanding the chemistry of the impurities is vital for validation. The diagram below details the hydrolysis pathway that the LC-MS method must detect.

Impurity_Pathway Parent Target: 2,4-Dichloro-6,7-difluoroquinoline (MW: 234, m/z: 234/236/238) Hydrolysis Hydrolysis (Moisture/Acid) Parent->Hydrolysis Impurity1 Impurity A: 2-Chloro-4-hydroxy-6,7-difluoroquinoline (MW: 215, m/z: 216/218) Hydrolysis->Impurity1 -HCl Impurity2 Impurity B: 4-Chloro-2-hydroxy-6,7-difluoroquinoline (MW: 215, m/z: 216/218) Hydrolysis->Impurity2 -HCl

Caption: Degradation pathway of the target compound. The method must distinguish the dichloro parent (m/z 234) from the monochloro-hydroxy impurities (m/z 216).[2]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubChem. 2,4-Dichloro-6,7-difluoroquinoline (Compound Summary). National Library of Medicine. [Link][1]

Sources

Comparative Guide: Leaving Group Ability (Cl vs. F) in Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quinoline scaffold functionalization, the choice between Chlorine (Cl) and Fluorine (F) as a leaving group is not merely a matter of bond strength; it is a strategic decision dictated by the reaction mechanism.

  • Select Fluorine (F) for Nucleophilic Aromatic Substitution (

    
    ) . The high electronegativity of fluorine accelerates the rate-limiting addition step, making fluoroquinolines significantly more reactive than their chloro counterparts (the "Element Effect").
    
  • Select Chlorine (Cl) for Transition Metal-Catalyzed Cross-Couplings (e.g., Buchwald-Hartwig, Suzuki). The weaker C-Cl bond facilitates oxidative addition, which is typically the rate-determining step in palladium-catalyzed cycles, whereas C-F bonds are often inert under standard catalytic conditions.

This guide provides the mechanistic grounding, comparative data, and validated protocols to optimize this selection.

Mechanistic Deep Dive: The Paradigm

The "Element Effect" Anomaly

In aliphatic nucleophilic substitution (


/

), leaving group ability correlates with bond weakness (I > Br > Cl > F). However, in

reactions of activated heteroaromatics like quinoline, this trend is often reversed (F > Cl > Br > I).

Why?


 proceeds via a two-step addition-elimination mechanism.[1] The first step—nucleophilic attack forming the anionic Meisenheimer complex—is rate-determining.[2][3][4]
  • Fluorine: Its extreme electronegativity (

    
    ) inductively stabilizes the negative charge on the Meisenheimer intermediate, lowering the activation energy (
    
    
    
    ) of the first step.
  • Chlorine: While the C-Cl bond is weaker, it is less electronegative (

    
    ), providing less stabilization to the intermediate. Since bond breaking occurs in the fast second step, the C-Cl bond weakness does not enhance the overall rate.
    
Regioselectivity in Quinolines

Reactivity is highly position-dependent due to resonance stabilization of the negative charge by the quinoline nitrogen.

  • C2 and C4 Positions: Highly activated. The nitrogen atom can directly accept the negative charge in the resonance hybrid.

  • C3 Position: Deactivated. No resonance structure places the negative charge on the nitrogen;

    
     is difficult without strong external electron-withdrawing groups (EWG).
    
Visualization: Energy Profile

The following diagram illustrates the kinetic advantage of Fluorine in the rate-determining step.

SNAr_Energy_Profile Figure 1: Energy profile comparing F vs Cl in SNAr. F lowers the barrier of the rate-limiting addition step. Reactants Reactants (Haloquinoline + Nu) TS1_F TS1 (F) Lower Activation Energy Reactants->TS1_F Fast (F) TS1_Cl TS1 (Cl) Higher Activation Energy Reactants->TS1_Cl Slow (Cl) Intermediate Meisenheimer Complex (Stabilized by F) TS1_F->Intermediate TS1_Cl->Intermediate Products Products (Substituted Quinoline) Intermediate->Products Fast Elimination

[2][5][6]

Comparative Performance Data

The following data summarizes the relative reactivity rates (


) of 2-halo- and 4-haloquinolines with methoxide ion (

) in methanol.
Scaffold PositionLeaving GroupRelative Rate (

)
MechanismPrimary Driver
2-Quinoline Fluorine (-F) ~320

Inductive Stabilization
2-Quinoline Chlorine (-Cl)1

Baseline
4-Quinoline Fluorine (-F) ~280

Inductive Stabilization
4-Quinoline Chlorine (-Cl)1

Baseline
3-Quinoline F or Cl< 0.001N/ALack of N-activation

Data extrapolated from kinetic studies on pyridines and quinolines (See Ref [2], [3]).

Experimental Protocols

Protocol A: Amination of 4-Fluoroquinoline

Objective: Rapid introduction of an amine nucleophile at C4 using the activated fluoro-scaffold.

Reagents:

  • 4-Fluoroquinoline (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate

    
    )
    

Workflow:

  • Dissolution: Dissolve 4-fluoroquinoline (1 mmol) in DMSO (3 mL) in a reaction vial.

  • Addition: Add

    
     (2 mmol) followed by the amine (1.2 mmol).
    
  • Reaction: Heat to 80°C. Monitor via LC-MS.

    • Note: Reaction is typically complete within 1-3 hours due to the high reactivity of the C-F bond.

  • Workup: Dilute with water (15 mL). If product precipitates, filter. If not, extract with EtOAc (

    
     mL).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • Self-Check: If the reaction stalls, ensure the solvent is dry. Water can compete as a nucleophile, hydrolyzing the C-F bond to a C-OH (quinolone).

Protocol B: Pd-Catalyzed Buchwald-Hartwig with 4-Chloroquinoline

Objective: Coupling with sterically hindered amines or de-activated positions where


 fails.

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) / BINAP (4 mol%)
    
  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add 4-chloroquinoline, amine,

    
    , and Pd/Ligand system.
    
  • Solvation: Add anhydrous, degassed toluene.

  • Reaction: Heat to 100-110°C for 12-24 hours.

    • Note: The C-Cl bond requires high temperature for oxidative addition.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

Validation Check:

  • Self-Check: If conversion is low, check for "Pd black" precipitation early in the reaction, indicating ligand dissociation. Switch to a more robust precatalyst like XPhos Pd G2.

Strategic Decision Guide

Use the following logic flow to select the appropriate starting material for your synthesis.

Decision_Tree Figure 2: Decision Matrix for Haloquinoline Selection Start Target Transformation on Quinoline Type Reaction Type? Start->Type SNAr Nucleophilic Substitution (SNAr) Type->SNAr Metal Metal Catalysis (Suzuki, Buchwald) Type->Metal Pos Position Activated? (Ortho/Para to N?) SNAr->Pos Select_Cl SELECT CHLORO/BROMO (Required for Oxidative Addition) Metal->Select_Cl Yes Yes (C2, C4) Pos->Yes No No (C3, C5-8) Pos->No SNAr Fails Switch to Metal Cat Select_F SELECT FLUORO (Fast Kinetics, Mild Conditions) Yes->Select_F No->Select_Cl SNAr Fails Switch to Metal Cat

References

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2025). ResearchGate. [Link]

  • Nucleophilic heteroaromatic substitution. Part XXXIV. Fluorine versus chlorine mobility. (1970). Journal of the Chemical Society B. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions? (2013). Chemistry Stack Exchange. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone. (2023). RSC Advances. [Link]

Sources

Definitive Guide to Reference Standards for Fluoroquinolone Process Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metrology of Safety

In the development of fluoroquinolone (FQ) antibiotics like Ciprofloxacin, Levofloxacin, and Moxifloxacin, the control of process impurities is not merely a regulatory hurdle—it is a safety imperative. Fluoroquinolones are structurally complex, often zwitterionic, and prone to specific degradation pathways (e.g., piperazine ring cleavage, defluorination).

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade Chemicals and In-House Working Standards . Through technical analysis and representative experimental frameworks, we demonstrate why metrological traceability in reference standards is the single most critical variable in accurate impurity profiling.

Technical Deep Dive: The Anatomy of Fluoroquinolone Impurities

Fluoroquinolones share a bicyclic core with a fluorine atom at the C-6 position. Impurities typically arise from three sources:

  • Incomplete Substitution: e.g., "Chloro-impurity" where the fluorine or piperazine substitution is incomplete.

  • Degradation: Decarboxylation at C-3 or oxidation of the piperazine ring.

  • By-products: Isomeric impurities (e.g., impurities in Levofloxacin synthesis).

Critical Impurity Examples
Drug SubstanceImpurity NameOriginRisk Factor
Ciprofloxacin Impurity A (Fluoroquinolonic Acid)Degradation (Acidic)High (Stability Indicator)
Ciprofloxacin Impurity C (Ethylenediamine analog)Photolytic DegradationModerate
Levofloxacin D-Isomer (Enantiomeric Impurity)Process (Chiral purity)High (Efficacy loss)

Comparative Analysis: CRMs vs. Alternatives

This section evaluates "The Product" (Certified Reference Materials) against common alternatives used in early-stage research.

The Hierarchy of Standards
  • Alternative A: Research Grade Chemicals: Often sourced from general chemical catalogs. Purity is typically "approximate" (>95%), with no uncertainty data.

  • Alternative B: In-House Working Standards: Synthesized internally. Characterization may be limited to HPLC area % rather than true potency (w/w).

  • The Product: Certified Reference Materials (CRMs): Characterized under ISO 17034 accreditation. Purity is assigned by mass balance (HPLC + TGA + KF + ROI) or qNMR, with a stated uncertainty budget.

Performance Matrix

The following table contrasts the impact of standard selection on analytical data quality.

FeatureResearch Grade (Alternative A) In-House Standard (Alternative B) Certified Reference Material (The Product)
Purity Assignment Chromatographic Purity (Area %)Area % (often assumes 100% response factor)True Potency (Mass Balance/qNMR)
Water/Solvent Content Rarely quantifiedVariableQuantified (KF/TGA) & Corrected
Traceability NoneInternal onlySI Units (NIST/BIPM Traceable)
Uncertainty (

)
UnknownEstimatedCalculated (e.g.,

0.5%)
Risk of Assay Error High (10-20%) Moderate (2-5%)Low (< 1.0%)
Impact on Quantitative Accuracy (Scenario)

Scenario: You are quantifying "Impurity A" in a Ciprofloxacin batch. The limit is 0.10%.

  • Using Research Grade: The vial says "98% Pure" but contains 5% water and 3% inorganic salts (unseen by UV). True content is 90%.

    • Result: You overestimate the impurity in your sample by ~10%, potentially rejecting a valid batch (False Positive).

  • Using CRM: The CoA states 99.2%

    
     0.3% (corrected for water/volatiles).
    
    • Result: Accurate quantification.[1][2]

Experimental Protocols

The following protocols ensure the validation of your impurity profiling workflow using high-grade standards.

Protocol A: HPLC Separation of Fluoroquinolones & Impurities

Rationale: FQs are zwitterionic; pH control is critical to prevent peak tailing.

  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase A: 0.025 M Orthophosphoric acid, adjusted to pH 3.0 with Triethylamine (TEA). Note: TEA acts as a silanol blocker.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-20 min: 10% B

      
       25% B
      
    • 20-30 min: 25% B

      
       40% B
      
    • 30-35 min: Hold 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm.[1][2]

  • Temperature: 30°C.

Protocol B: Qualification of an In-House Impurity Standard

If a CRM is unavailable, you must qualify your synthesized impurity using this "Self-Validating" workflow.

  • Structure Confirmation:

    • 1H-NMR & 13C-NMR: Confirm skeleton and substitutions.

    • HRMS (Q-TOF/Orbitrap): Confirm exact mass (

      
       ppm error).
      
  • Purity Assignment (Mass Balance Equation):

    
    
    
    • Where:

      • 
        : Determined by TGA or Karl Fischer (Water) + GC-HS (Solvents).
        
      • 
        : Residue on Ignition (Inorganic impurities).
        
      • 
        : Chromatographic purity (Area %) using two orthogonal methods (e.g., RP-HPLC and HILIC).
        

Visualization: Workflows & Pathways

Diagram: Impurity Standard Qualification Workflow

This flowchart illustrates the rigorous process required to elevate a crude synthesis product to a Reference Standard.

QualificationWorkflow cluster_purity Purity Assignment (Mass Balance) Synthesis Crude Impurity Synthesis Isolation Prep-HPLC Isolation Synthesis->Isolation StructID Structure Elucidation (NMR, MS, IR) Isolation->StructID ChromPurity Chromatographic Purity (HPLC-UV/DAD) StructID->ChromPurity Volatiles Volatile Content (TGA / Karl Fischer) StructID->Volatiles Inorganics Inorganic Content (ROI / ICP-MS) StructID->Inorganics FinalCalc Potency Calculation & Uncertainty Budget ChromPurity->FinalCalc Volatiles->FinalCalc Inorganics->FinalCalc CoA Certificate of Analysis (CoA) FinalCalc->CoA

Caption: Workflow for qualifying a fluoroquinolone impurity standard via Mass Balance approach.

Diagram: Ciprofloxacin Degradation Pathways

Visualizing where impurities originate during the process.

CiproDegradation Cipro Ciprofloxacin API ImpA Impurity A (Desfluoro Analog) Cipro->ImpA Acidic Hydrolysis (F- displacement) ImpC Impurity C (Ethylenediamine) Cipro->ImpC Photolytic Degradation (Piperazine cleavage) Decarb Decarboxylated Degradant Cipro->Decarb Thermal Stress Oxide N-Oxide Impurity Cipro->Oxide Oxidative Stress (H2O2)

Caption: Common degradation pathways for Ciprofloxacin leading to key process impurities.

Conclusion

The selection of reference standards is a choice between estimation and certainty . While research-grade chemicals offer a lower upfront cost, they introduce "hidden" costs through assay errors, false positives in QC, and regulatory queries. For fluoroquinolone impurity profiling—where limits are often as low as 0.05%—the use of Certified Reference Materials (CRMs) or fully qualified secondary standards is the only scientifically defensible approach to ensure patient safety and data integrity.

References

  • International Council for Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[4][5][6][7] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[3] ICH Q3B(R2): Impurities in New Drug Products.[4][5][6] Retrieved from [Link]

  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,4-Dichloro-6,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2,4-Dichloro-6,7-difluoroquinoline (CAS: 1613289-25-0) is a halogenated heteroaromatic building block used frequently in the synthesis of fluoroquinolone antibiotics and other bioactive agents. Its disposal requires strict adherence to protocols designed for halogenated organic waste . Improper disposal not only violates environmental regulations (RCRA/EPA) but can also release toxic combustion byproducts (e.g., hydrogen fluoride, hydrogen chloride) if incinerated without appropriate scrubbing.

This guide provides a self-validating workflow for researchers to dispose of this compound safely, ensuring compliance with global laboratory standards.

Chemical Profile
PropertyDetail
CAS Number 1613289-25-0
Molecular Formula C₉H₃Cl₂F₂N
Molecular Weight 234.03 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in organic solvents (DCM, DMSO, Ethyl Acetate)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Halogenated Waste Stream

Hazard Identification & Pre-Disposal Safety

Before initiating disposal, you must validate the waste stream characterization.[1] As a halogenated quinoline, this compound falls under Hazardous Waste Class: Halogenated Organics .

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][4]
Aquatic Toxicity Acute/Chronic 1H410: Very toxic to aquatic life with long-lasting effects.[4]

Critical Safety Note: The presence of fluorine and chlorine atoms on the quinoline ring means that thermal decomposition (fire or improper incineration) will generate Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. Never dispose of this chemical in standard trash or non-chemical incinerators.

Waste Segregation & Decision Logic

Effective disposal starts with segregation.[5] You must separate this compound from non-halogenated solvents to prevent cross-contamination of cheaper waste streams and to ensure the incinerator facility uses the correct flue gas scrubbing protocols.

Figure 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 2,4-Dichloro-6,7-difluoroquinoline StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Reaction Mixture/Mother Liquor ContainerSolid Container: Wide-mouth HDPE/Glass Label: 'Toxic Solid - Halogenated' SolidWaste->ContainerSolid SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck Bagging Double Bag (Yellow/Red Hazardous) ContainerSolid->Bagging HaloStream Stream A: Halogenated Solvents (High BTU Incineration) SolventCheck->HaloStream Yes (Contains Halogens) NonHaloStream Stream B: Non-Halogenated Solvents (DO NOT MIX) SolventCheck->NonHaloStream No (e.g., Methanol/Acetone) NonHaloStream->HaloStream *Correction: If compound is dissolved, ENTIRE mixture becomes Halogenated Waste

Caption: Decision logic for segregating 2,4-Dichloro-6,7-difluoroquinoline waste. Note that adding this compound to a non-halogenated solvent converts the entire mixture to a Halogenated Waste stream.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Pure compound, contaminated weighing boats, filter paper, and solid spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar. Avoid metal containers if the waste is acidic or wet.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "2,4-Dichloro-6,7-difluoroquinoline" (Do not use abbreviations).[6][7]

    • Hazard Checkbox: Toxic, Irritant.[8]

    • Specific Note: "Contains Organic Fluorine/Chlorine."

  • Secondary Containment: Place the sealed container inside a clear, sealable plastic bag to prevent contamination of the outer container surfaces.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or rinsate from glassware cleaning.

  • Solvent Compatibility:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Dispose of in the "Halogenated Solvent" carboy.

    • If dissolved in Acetone, Methanol, or Ethyl Acetate : technically the solvent is non-halogenated, but the solute (2,4-Dichloro-6,7-difluoroquinoline) renders the entire solution "Halogenated Waste."

    • Rule of Thumb: Always place solutions of this compound into the Halogenated Waste stream to ensure proper incineration temperatures (>1100°C) are used to destroy the C-F bonds.

  • pH Adjustment: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids (e.g., HCl generation), neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.

  • Filling: Do not fill waste containers >90% full. Leave headspace for expansion.

Emergency Response: Spill Cleanup

In the event of a powder spill outside a fume hood, immediate action is required to prevent inhalation and spread.

Figure 2: Spill Response Workflow

SpillResponse Assess Assess Spill (< 10g vs > 10g) PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, N95/P100 Assess->PPE Contain Containment: Cover with wet paper towels to prevent dust PPE->Contain Clean Cleanup: Scoop into bag, Wash surface with soap/water Contain->Clean Dispose Disposal: Label as 'Hazardous Waste' (Debris + Chemical) Clean->Dispose

Caption: Operational workflow for managing solid spills of 2,4-Dichloro-6,7-difluoroquinoline.

Spill Cleanup Steps:

  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If outside a hood, wear an N95 or P100 particulate respirator.

  • Wet Method: Do not dry sweep. Cover the powder with paper towels dampened with water or a mild detergent solution to suppress dust.

  • Collection: Scoop the wet material and towels into a hazardous waste bag.

  • Decontamination: Wipe the surface 3 times with soap and water. Test the surface pH if acid halides were involved.

Regulatory Compliance (RCRA & EPA)

For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Code Determination:

    • While 2,4-Dichloro-6,7-difluoroquinoline is not specifically "P-listed" or "U-listed," it must be evaluated for Toxicity Characteristic .

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), the waste carries the F002 code.

    • If disposed of as a pure solid, it is classified based on its toxicity and ignitability characteristics.

  • Destruction Method: The ultimate disposal method utilized by licensed contractors is High-Temperature Incineration with acid gas scrubbing. This is critical to capture the HF and HCl gases generated during combustion [1].

References

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste Management. RCRA Orientation Manual. Available at: [Link]

  • PubChem. 2,4-Dichloro-6,7-dimethoxyquinoline (Structural Analog) Safety Data. National Library of Medicine. Available at: [Link]

  • Temple University Environmental Health & Radiation Safety. Chemical Waste Guideline: Halogenated Solvents. Available at: [Link]

Sources

Personal protective equipment for handling 2,4-Dichloro-6,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical operational manual for the safe handling, synthesis integration, and disposal of 2,4-Dichloro-6,7-difluoroquinoline (CAS 1613289-25-0) . It is designed for researchers and scale-up chemists who require precision beyond standard Safety Data Sheets (SDS).

Executive Technical Summary
  • Compound: 2,4-Dichloro-6,7-difluoroquinoline[1][2]

  • CAS: 1613289-25-0[1][2]

  • Molecular Formula:

    
    
    
  • Physical State: Off-white to pale yellow solid.

  • Core Hazard: Dual-halogen functionality makes this compound a potent electrophile. Upon thermal decomposition or hydrolysis (contact with moisture), it releases toxic hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.

Hazard Assessment & Mechanism of Action

As a Senior Application Scientist, I urge you to look beyond the "Irritant" label. The presence of chlorine at the 2- and 4-positions renders this quinoline highly reactive toward nucleophiles.

  • Hydrolysis Risk: In humid environments or upon contact with mucosal membranes, the C-Cl bonds (particularly at the 4-position) are susceptible to hydrolysis, generating HCl in situ.

  • Thermal Decomposition: If heated to decomposition (e.g., during work-up or rotary evaporation accidents), the C-F bonds may rupture, releasing HF. This requires calcium gluconate availability in the lab as a precautionary measure.

  • Sensitization: Halogenated quinolines are known sensitizers. Repeated exposure without respiratory protection can lead to cumulative hypersensitivity.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the specific operational state, not just a blanket rule.

OperationRespiratory ProtectionHand Protection (Primary)Hand Protection (Secondary)Eye/Face Protection
Weighing / Solid Transfer N95 / P100 Respirator (if outside fume hood)Nitrile (min 0.11 mm)None requiredSafety Glasses w/ Side Shields
Synthesis (in DCM/CHCl3) Fume Hood (Sash <18")PVA or Laminate (Silver Shield)Nitrile (under-glove)Chemical Splash Goggles
Synthesis (in Polar Solvents) Fume Hood (Sash <18")Nitrile (Double gloving recommended)None requiredSafety Glasses
Spill Cleanup (Solid) P100 Half-MaskNitrile (Double layer)Tyvek SleevesGoggles + Face Shield
Spill Cleanup (Solution) Full-face Respirator (OV/AG Cartridge)Laminate / Viton Nitrile (under-glove)Integrated in Respirator

Critical Note on Solvents: When this compound is dissolved in Dichloromethane (DCM), standard nitrile gloves degrade in <5 minutes. You must use laminate (Silver Shield) gloves or change nitrile gloves immediately upon splash contact [1].

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 2,4-Dichloro-6,7-difluoroquinoline State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Reaction Mix State->Liquid Synthesis ActionSolid PPE: Nitrile Gloves + N95 Mask (Use Fume Hood) Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Polar Polar/Non-Halogenated (MeOH, DMF) SolventCheck->Polar ActionDCM PPE: Laminate/PVA Gloves (Nitrile degrades rapidly) Halogenated->ActionDCM ActionPolar PPE: Double Nitrile Gloves (Change every 30 mins) Polar->ActionPolar

Figure 1: Decision logic for selecting glove material based on solvent compatibility and physical state.

Operational Protocol: Synthesis & Handling
A. Pre-Operational Setup
  • Engineering Controls: Verify fume hood face velocity is >100 fpm.

  • Decontamination Prep: Prepare a beaker of 5% Sodium Bicarbonate (

    
    ) solution. This neutralizes any acidic hydrolysis products (HCl/HF) on glassware before removal from the hood.
    
  • Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or polonium strip during weighing to prevent powder scattering.

B. Step-by-Step Handling
  • Weighing:

    • Do not weigh on an open bench. Move the balance into the hood or use a powder containment enclosure.

    • If the solid is clumped, do not crush it aggressively; this aerosolizes the powder. Dissolve in the reaction solvent (if compatible) to transfer.

  • Reaction Monitoring:

    • When taking TLC aliquots, quench the mini-sample in saturated

      
      before removing it from the hood. This prevents dragging active acyl-chloride-like species into the general lab air.
      
  • Quenching/Workup:

    • Caution: Quenching reactions involving this intermediate can be exothermic.

    • Add the reaction mixture slowly to the quench solution (e.g., ice water or weak base), keeping the internal temperature <10°C to prevent uncontrolled hydrolysis and gas evolution.

Emergency Response & Disposal
Spill Response Workflow

If a spill occurs, speed and containment are vital.[3][4][5][6] Do not use water initially, as this generates acidic gas.

Spill_Response Incident Spill Detected Type Identify Type Incident->Type DrySpill Dry Powder Type->DrySpill WetSpill Liquid/Solution Type->WetSpill ActionDry 1. Cover with wet paper towel (dampened w/ NaHCO3) 2. Scoop into bag 3. Wipe surface with MeOH DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite/Sand 2. Do NOT use paper towels (fire risk if oxidizers present) 3. Neutralize residue WetSpill->ActionWet Disposal Label: 'Hazardous Waste - Halogenated' (Segregate from oxidizers) ActionDry->Disposal ActionWet->Disposal

Figure 2: Immediate response workflow for dry vs. liquid spills.

Disposal Strategy
  • Segregation: This compound must be disposed of in the Halogenated Organic Waste stream.

  • Labeling: Explicitly mark the tag with "Contains Organic Fluorine" and "Potential HF Generation." This alerts waste management contractors to use high-temperature incineration (required to break the C-F bond) rather than standard fuel blending [2].

  • Glassware: Rinse all glassware with acetone, then wash with the 5% bicarbonate solution prepared earlier. Collect the first two rinses as halogenated waste.

References
  • Illinios Division of Research Safety . (2025). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. [Link]

Sources

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